Salvinorin A Carbamate
Beschreibung
Eigenschaften
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGZEVOZWRYEL-XOKLNVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of Stable Salvinorin A Analogs: A Technical Guide to Salvinorin A Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the psychoactive plant Salvia divinorum, has garnered significant interest within the scientific community. Its unique non-nitrogenous, neoclerodane diterpene structure sets it apart from classical opioid alkaloids. However, the therapeutic potential of Salvinorin A is hindered by its hallucinogenic properties and rapid in vivo metabolism, primarily through hydrolysis of the C-2 acetate (B1210297) group to the inactive Salvinorin B. This has spurred the development of synthetic analogs with improved pharmacokinetic profiles. Among the most promising of these are the Salvinorin A carbamates, which replace the labile ester with a more stable carbamate (B1207046) moiety, offering a longer duration of action while retaining high KOR affinity and agonist activity. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of Salvinorin A carbamates.
Discovery and Rationale
The discovery of Salvinorin A carbamates was driven by the need to address the metabolic instability of the parent compound. Researchers hypothesized that replacing the C-2 acetyl ester with a functional group more resistant to enzymatic hydrolysis, such as a carbamate, would prolong the compound's biological activity. This modification was found to not only enhance stability but also maintain or even improve the affinity and efficacy at the KOR. The initial exploration into C-2 modifications revealed that this position is a critical determinant of the pharmacological activity of Salvinorin A analogs.
Synthesis of Salvinorin A Carbamates
The synthesis of Salvinorin A carbamates is typically achieved through a semi-synthetic approach starting from Salvinorin A, which is first deacetylated to Salvinorin B. Salvinorin B then serves as the key intermediate for the introduction of the carbamate functionality at the C-2 position.
General Synthetic Scheme:
A common synthetic route involves the reaction of Salvinorin B with an isocyanate or a carbamoyl (B1232498) chloride in the presence of a suitable base.
Step 1: Deacetylation of Salvinorin A to Salvinorin B
Salvinorin A is treated with a mild base, such as sodium carbonate, in methanol (B129727) to selectively cleave the acetate ester at the C-2 position, yielding Salvinorin B.
Step 2: Carbamoylation of Salvinorin B
Salvinorin B is then reacted with an appropriate isocyanate (R-N=C=O) or carbamoyl chloride (R₂NCOCl) in an aprotic solvent, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the desired C-2 carbamate derivative. For the synthesis of the unsubstituted carbamate, reagents such as chlorosulfonyl isocyanate followed by hydrolysis, or trimethylsilyl (B98337) isocyanate can be utilized.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for selected Salvinorin A carbamates and related analogs at the human kappa-opioid receptor (hKOR).
Table 1: Kappa-Opioid Receptor Binding Affinities (Ki) and Functional Potencies (EC₅₀) of Salvinorin A and its Carbamate Derivatives.
| Compound | Ki (nM) for hKOR | EC₅₀ (nM) in [³⁵S]GTPγS Assay | Reference |
| Salvinorin A | 2.4 | 4.5 | [1] |
| Salvinorin A Carbamate (unsubstituted) | Not Reported | 6.2 | [2] |
| N-methyl this compound | Not Reported | Not Reported (Partial Agonist) | [2] |
Table 2: Efficacy (Emax) of Salvinorin A and its Carbamate Derivatives in [³⁵S]GTPγS Functional Assay.
| Compound | Emax (% of U50,488H) | Reference |
| Salvinorin A | Full Agonist | [2] |
| This compound (unsubstituted) | Full Agonist | [2] |
| N-methyl this compound | 81% | [2] |
Experimental Protocols
Synthesis of Salvinorin A Unsubstituted Carbamate (General Protocol)
This protocol is based on the general procedures described in the literature for the synthesis of C-2 modified Salvinorin A analogs.[2]
Materials:
-
Salvinorin B
-
Trimethylsilyl isocyanate (TMS-NCO)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of Salvinorin B: Salvinorin A is dissolved in methanol, and a catalytic amount of sodium carbonate is added. The mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then neutralized with a mild acid (e.g., acetic acid), and the product is extracted with an organic solvent like dichloromethane. The organic layer is dried, filtered, and concentrated to yield crude Salvinorin B, which can be purified by column chromatography.
-
Carbamoylation: To a solution of Salvinorin B in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), anhydrous pyridine is added, followed by the dropwise addition of trimethylsilyl isocyanate.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of test compounds to the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (hKOR)
-
Radioligand (e.g., [³H]U69,593 or [³H]diprenorphine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., unlabeled U69,593 or naloxone (B1662785) at a high concentration)
-
Test compounds (Salvinorin A carbamates) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For total binding, wells contain membranes and radioligand only.
-
For non-specific binding, wells contain membranes, radioligand, and a high concentration of an unlabeled KOR ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (General Protocol)
This functional assay measures the G-protein activation upon agonist binding to the KOR.
Materials:
-
Cell membranes expressing hKOR
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds (Salvinorin A carbamates) at various concentrations
-
Non-specific binding determinator (e.g., unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-incubate the cell membranes with GDP in the assay buffer.
-
In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
For basal binding, wells contain all components except the test compound.
-
For non-specific binding, wells contain all components plus a high concentration of unlabeled GTPγS.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve using non-linear regression.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Salvinorin A and its carbamate analogs exert their effects by acting as agonists at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a cascade of intracellular signaling events.
Caption: KOR Signaling Pathway for Salvinorin A Carbamates.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of Salvinorin A carbamates typically follows a standardized workflow to determine their binding affinity and functional activity at the kappa-opioid receptor.
Caption: In Vitro Characterization Workflow.
Conclusion
The development of Salvinorin A carbamates represents a significant advancement in the quest for therapeutically viable kappa-opioid receptor agonists. By addressing the metabolic instability of the parent compound, these analogs offer the potential for a longer duration of action, which is crucial for clinical applications. The data presented herein demonstrate that carbamate substitution at the C-2 position is a viable strategy for maintaining high affinity and agonist efficacy at the KOR. Further research into the structure-activity relationships of a broader range of Salvinorin A carbamates will undoubtedly pave the way for the design of novel drug candidates with optimized pharmacological profiles for the treatment of various central nervous system disorders.
References
The Chemical Properties of Salvinorin A Carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant interest as a molecular probe and a potential scaffold for the development of novel therapeutics for a range of neurological and psychiatric disorders.[1][2] Its unique non-nitrogenous, neoclerodane diterpene structure sets it apart from traditional opioid alkaloids.[3] However, the therapeutic potential of Salvinorin A is limited by its rapid metabolism, primarily through hydrolysis of the C-2 acetate (B1210297) group to the inactive metabolite Salvinorin B, and its short duration of action.[3][4]
To address these limitations, synthetic analogues have been developed, including Salvinorin A Carbamate (B1207046). This modification replaces the metabolically labile acetate ester with a more stable carbamate functional group, with the aim of improving its pharmacokinetic profile while retaining high affinity and efficacy at the KOR.[3] This technical guide provides a comprehensive overview of the known chemical properties of Salvinorin A Carbamate, focusing on its synthesis, stability, solubility, and in vitro pharmacology.
Chemical and Physical Properties
This compound is a semi-synthetic derivative of Salvinorin A. The key structural modification is the substitution of the acetate group at the C-2 position with a carbamate group. This change is intended to increase the compound's resistance to hydrolysis by plasma esterases, which is the primary metabolic pathway for Salvinorin A.[3]
Table 1: Physicochemical Properties of Salvinorin A and this compound
| Property | Salvinorin A | This compound | Reference |
| Chemical Formula | C₂₃H₂₈O₈ | C₂₂H₂₇NO₇ | [5] |
| Molar Mass | 432.47 g/mol | 417.45 g/mol | |
| Appearance | Crystalline solid | Not reported | |
| Melting Point | 238-240 °C | Not reported | [3] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. | Soluble in acetonitrile (B52724) (1 mg/mL), DMF (1 mg/mL), DMSO (2 mg/mL), and DMSO:PBS (pH 7.2) (1:1) (0.5 mg/mL). | [5] |
| Storage | Desiccate at -20°C | Not reported, assumed similar to Salvinorin A |
Synthesis
The synthesis of this compound is achieved through a semi-synthetic approach starting from Salvinorin A. The general strategy involves the deacetylation of Salvinorin A to yield Salvinorin B, followed by the introduction of the carbamate moiety at the C-2 position.
While a detailed, step-by-step protocol for the synthesis of the unsubstituted carbamate is not available in the public literature, the general transformation is described by Béguin et al. (2005). The synthesis of other C-2 substituted analogs often involves the reaction of Salvinorin B with an appropriate acylating or alkylating agent in the presence of a base. For the carbamate, this would likely involve reaction with a source of the carbamoyl (B1232498) group.
Experimental Workflow: General Synthesis of Salvinorin A Analogs
Caption: General workflow for the semi-synthesis of C-2 analogs of Salvinorin A.
Chemical Stability
A primary motivation for the synthesis of this compound was to enhance its metabolic stability. The ester linkage at the C-2 position of Salvinorin A is susceptible to rapid hydrolysis by plasma esterases, leading to the inactive metabolite Salvinorin B.[3] The carbamate functional group is generally more resistant to enzymatic hydrolysis than an ester group.
While quantitative stability data for this compound under various conditions (e.g., different pH values, temperatures, and in plasma from different species) are not available in the reviewed literature, it is predicted to have a longer biological half-life than Salvinorin A.[3]
Pharmacology
In Vitro Receptor Binding and Functional Activity
This compound is a potent full agonist at the human kappa-opioid receptor (KOR). Its in vitro activity has been characterized using [³⁵S]GTPγS binding assays in CHO cells expressing the human KOR. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is a direct measure of receptor activation.
Table 2: In Vitro Pharmacological Data for this compound
| Compound | Assay | Receptor | Parameter | Value | Reference |
| This compound | [³⁵S]GTPγS Binding | Human KOR | EC₅₀ | 6.2 nM | [3] |
| Salvinorin A | [³⁵S]GTPγS Binding | Human KOR | EC₅₀ | ~1-10 nM | [3][6] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The following is a generalized protocol for a [³⁵S]GTPγS binding assay, a common method to determine the functional potency of GPCR agonists.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor.
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of the test compound (e.g., this compound).
-
Include a control for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: A generalized workflow for determining agonist potency using a [³⁵S]GTPγS binding assay.
Signaling Pathways
Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is primarily coupled to inhibitory G-proteins of the Gi/o family.
Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Signaling Pathway: Kappa-Opioid Receptor Activation
Caption: Simplified diagram of the canonical G-protein-dependent signaling pathway activated by a KOR agonist.
It is important to note that KORs can also signal through G-protein-independent pathways, such as those involving β-arrestin. The propensity of a ligand to activate one pathway over another is known as "biased agonism."[1][6] There is currently no published data to indicate whether this compound exhibits biased agonism at the KOR.
Conclusion and Future Directions
This compound is a potent kappa-opioid receptor agonist designed for enhanced metabolic stability compared to its parent compound, Salvinorin A. Its in vitro pharmacological profile demonstrates high potency at the human KOR. However, a comprehensive understanding of its chemical properties is currently limited by the lack of publicly available data.
For drug development professionals, this compound represents an interesting lead compound. However, further studies are crucial to fully characterize its potential. Future research should focus on:
-
Detailed Stability Studies: Quantitative assessment of its stability in various solvents, pH conditions, and biological matrices.
-
Comprehensive Solubility Profiling: Determination of its solubility in a wider range of pharmaceutically acceptable solvents.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and duration of action in relevant animal models.
-
Investigation of Biased Agonism: Determining its signaling profile with respect to G-protein and β-arrestin pathways to better predict its therapeutic and side-effect profile.
-
Publication of Detailed Synthetic Protocols: Enabling broader access to the compound for further research.
The development of metabolically stable and well-characterized KOR agonists like this compound holds promise for advancing our understanding of the kappa-opioid system and for the potential development of novel therapeutics for a variety of CNS disorders.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Salvinorin A by Evans [organic-chemistry.org]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvinorin A - Wikipedia [en.wikipedia.org]
- 6. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
Salvinorin A Carbamates: A Technical Guide to their Mechanism of Action at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a potent naturally occurring hallucinogen, has garnered significant attention as a selective kappa-opioid receptor (KOR) agonist.[1][2][3][4] Its unique non-nitrogenous, neoclerodane diterpene structure sets it apart from typical opioid ligands.[2][5] However, the clinical utility of Salvinorin A is hampered by its short duration of action and psychoactive side effects.[1] Modifications at the C(2) position of the Salvinorin A scaffold, particularly the introduction of a carbamate (B1207046) moiety, have emerged as a promising strategy to enhance metabolic stability and modulate pharmacological properties. This technical guide provides an in-depth overview of the mechanism of action of Salvinorin A carbamates, focusing on their interaction with the KOR and the subsequent intracellular signaling cascades. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.
Introduction: The Salvinorin A Scaffold and the Rationale for Carbamate Analogs
Salvinorin A exerts its effects primarily through the activation of the KOR, a G protein-coupled receptor (GPCR).[2][6] The C(2) acetate (B1210297) group of Salvinorin A is susceptible to rapid hydrolysis by esterases, leading to the inactive metabolite Salvinorin B, which contributes to its short half-life.[7] Replacing this labile ester with more stable functional groups, such as carbamates, has been a key focus of medicinal chemistry efforts to develop analogs with improved pharmacokinetic profiles and potentially refined pharmacodynamic effects.[7][8] Unsubstituted carbamate analogs of Salvinorin A have been shown to be potent KOR agonists and are expected to be more stable against metabolic degradation.[9]
Molecular Mechanism of Action at the Kappa-Opioid Receptor
The interaction of Salvinorin A and its carbamate analogs with the KOR is a complex process that initiates a cascade of intracellular events.
Binding to the Kappa-Opioid Receptor
Unlike traditional alkaloid opioids, the non-nitrogenous Salvinorin A binds to a unique pocket within the KOR.[5] The binding is primarily stabilized by hydrogen bonds and hydrophobic interactions.[5][10] Key residues in the KOR, such as Q115 in transmembrane helix 2 and Y312 and Y313 in transmembrane helix 7, are crucial for the binding of Salvinorin A.[5][10][11] The C(2) position of the Salvinorin A scaffold, where the carbamate substitution is made, is oriented towards the extracellular loop 2 (ECL2) of the receptor.[5][10] The nature of the substituent at this position is critical for binding affinity and functional activity.[12]
G Protein-Coupled Signaling Pathway
Upon agonist binding, the KOR undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily of the Gi/o family.[2][7] This leads to the dissociation of the Gα and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.
β-Arrestin Recruitment and Biased Agonism
In addition to G protein signaling, agonist-bound KOR can also recruit β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs).
The concept of "biased agonism" or "functional selectivity" has gained prominence in KOR pharmacology.[1] This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). It has been hypothesized that the adverse effects of KOR agonists, such as dysphoria and sedation, may be linked to β-arrestin recruitment, while the therapeutic effects, like analgesia, are primarily mediated by G protein signaling.[1] Consequently, the development of G protein-biased KOR agonists is a major goal in drug discovery.[1] Several Salvinorin A analogs have been identified as biased agonists.[1][13]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for selected Salvinorin A carbamates and related analogs.
Table 1: Kappa-Opioid Receptor Binding Affinities
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Salvinorin A | 2.4 | [³H]U69,593 | Cloned human KOR | [14] |
| Salvinorin A | 16 | [³H]Bremazocine | HEK-293 cells | [7] |
| Unsubstituted Carbamate (9) | Potent KOR agonist (EC₅₀ = 6.2 nM) | - | - | [9] |
| N-Methyl Carbamate (10) | Partial agonist | - | - | [9] |
| 22-thiocyanatosalvinorin A (RB-64) | 0.59 | [³H]U69,593 | - | [15] |
Table 2: Functional Activity at the Kappa-Opioid Receptor
| Compound | Assay | EC₅₀ (nM) | Emax (%) | Reference |
| Salvinorin A | [³⁵S]GTPγS | 1.8 | - | [14] |
| Salvinorin A | cAMP Inhibition | 4.73 | - | [7] |
| Salvinorin A | β-Arrestin Recruitment (Tango) | 10.5 | - | [7] |
| Unsubstituted Carbamate (9) | KOR agonism | 6.2 | - | [9] |
| N-Methyl Carbamate (10) | KOR agonism | - | 81 (vs. U50,488H) | [9] |
| 22-thiocyanatosalvinorin A (RB-64) | [³⁵S]GTPγS | Sub-nanomolar | - | [15] |
Key Experimental Protocols
The characterization of Salvinorin A carbamates relies on a suite of in vitro assays to determine their binding affinity, functional potency, and signaling bias.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.
Methodology:
-
Membrane Preparation: Cell membranes expressing the KOR are prepared from cultured cells (e.g., HEK-293, CHO) or animal brain tissue.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G proteins coupled to the KOR.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOR are used.
-
Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified, typically by scintillation counting after filtration.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Emax (efficacy) of the test compound.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Methodology:
-
Cell Culture: Whole cells expressing the KOR are used.
-
Forskolin Stimulation: Cells are stimulated with forskolin, an activator of adenylyl cyclase, to increase basal cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of the KOR agonist.
-
cAMP Measurement: The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified to determine its EC₅₀ and Emax.
β-Arrestin Recruitment Assay
Various techniques are available to measure the recruitment of β-arrestin to the activated KOR. One common method is the Tango™ assay.
Methodology:
-
Engineered Cell Line: A specialized cell line is used where the KOR is fused to a transcription factor, and β-arrestin is fused to a protease.
-
Agonist Stimulation: Upon agonist binding, β-arrestin is recruited to the KOR, bringing the protease into close proximity with the transcription factor.
-
Protease Cleavage: The protease cleaves the transcription factor, which then translocates to the nucleus.
-
Reporter Gene Expression: The transcription factor activates the expression of a reporter gene (e.g., luciferase).
-
Signal Detection: The reporter gene product is quantified (e.g., by measuring luminescence), which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Emax for β-arrestin recruitment.
Conclusion and Future Directions
Salvinorin A carbamates represent a promising class of KOR agonists with enhanced metabolic stability compared to the parent compound. Their mechanism of action is centered on the activation of the KOR, leading to the modulation of intracellular signaling pathways, primarily through G protein coupling. The potential for biased agonism within this chemical class offers an exciting avenue for the development of novel therapeutics with improved side-effect profiles for a range of disorders, including pain, addiction, and depression. Future research should focus on a more comprehensive structure-activity relationship (SAR) analysis of various carbamate substitutions at the C(2) position to fine-tune their pharmacological properties, including their degree of biased agonism. In vivo studies are also crucial to validate the therapeutic potential and pharmacokinetic advantages of these compounds.
References
- 1. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CoMFA Analyses of C-2 Position Salvinorin A Analogs at the Kappa-Opioid Receptor Provides Insights into Epimer Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salvinorin A - Wikipedia [en.wikipedia.org]
- 15. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Binding of Salvinorin A Carbamate to the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike typical opioid ligands, Salvinorin A is non-nitrogenous, making it a unique scaffold for the development of novel therapeutics targeting the KOR.[1][3] The KOR is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain, mood, and addiction, making it a promising target for drug development.[4][5] However, Salvinorin A itself has limitations, including poor pharmacokinetic properties and hallucinogenic effects.[4] This has led to the development of analogues, including carbamate (B1207046) derivatives, to improve its therapeutic potential.[6][7] This guide provides an in-depth technical overview of the binding of Salvinorin A carbamates to the KOR, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of Salvinorin A and its carbamate derivatives at the kappa-opioid receptor. These values are critical for understanding the structure-activity relationships (SAR) and for comparing the potency and efficacy of these compounds.
Table 1: Kappa-Opioid Receptor Binding Affinities of Salvinorin A Analogues
| Compound | Radioligand | Ki (nM) | Reference |
| Salvinorin A | [3H]U69,593 | 0.59 | [8] |
| Unsubstituted Carbamate (C2) | Not Specified | Potent Agonist | [6] |
| N-methyl Carbamate (C2) | Not Specified | Partial Agonist | [6] |
| 22-thiocyanatosalvinorin A (RB-64) | [3H]U69593 | 0.59 | [8] |
| 22-chlorosalvinorin A (RB-48) | [3H]U69593 | --- | [8] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of Salvinorin A Analogues at the Kappa-Opioid Receptor
| Compound | Assay | EC50 (nM) | Emax (%) | Reference |
| Salvinorin A | [35S]GTPγS | 1.8 | 100 | [9] |
| Unsubstituted Carbamate (C2) | Not Specified | 6.2 | Potent Agonist | [6] |
| N-methyl Carbamate (C2) | Not Specified | --- | 81 (vs. U50,488H) | [6] |
| 22-thiocyanatosalvinorin A (RB-64) | [35S]GTPγS | Sub-nM | High Efficacy | [8] |
| 12-epi-Salvinorin A | [35S]GTPγS | 11 | 48 | [9] |
Note: EC50 represents the concentration of the compound that produces 50% of its maximal effect, indicating potency. Emax represents the maximum effect of the compound relative to a full agonist.
Experimental Protocols
The characterization of Salvinorin A carbamates at the KOR involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the KOR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa-opioid receptor.[9]
-
Radioligand: [³H]diprenorphine ([³H]DPN) or [³H]U69,593.[9][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Test Compounds: Salvinorin A carbamates at various concentrations.
-
Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).[9]
-
96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.[9]
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include control wells for total binding (membranes, radioligand, and buffer) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled ligand).[9]
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.[9]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.[9]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) from this curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes from cells expressing the KOR.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]
-
Guanosine 5'-diphosphate (GDP).[8]
-
Test compounds at various concentrations.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Microplate scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.[11]
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11] Alternatively, for an SPA-based assay, add SPA beads to capture the membrane-bound [³⁵S]GTPγS.
-
Detection: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.[9]
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated KOR, a key event in GPCR desensitization and signaling. Technologies like the PathHunter® assay are commonly used.[11][12]
Materials:
-
Cells co-expressing the KOR fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[11]
-
Assay buffer and cell plating reagents.
-
Test compounds.
-
Detection reagents that generate a chemiluminescent signal upon enzyme fragment complementation.[11]
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a white-walled microplate and incubate overnight.[11]
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[11]
-
Detection: Add the detection reagents to the wells and incubate at room temperature to allow the chemiluminescent signal to develop.[11]
-
Measurement: Measure the chemiluminescent signal using a plate reader.[11]
-
Data Analysis: Analyze the data to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of Salvinorin A carbamates at the KOR.
References
- 1. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]
- 5. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Salvinorin A Carbamates at the Kappa-Opioid Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant attention as a unique pharmacological tool and a potential scaffold for the development of novel therapeutics. Its non-nitrogenous diterpenoid structure distinguishes it from classical alkaloid opioids. However, the therapeutic potential of Salvinorin A is limited by its short duration of action, attributed to the rapid in vivo hydrolysis of the C-2 acetate (B1210297) group. To address this liability, researchers have explored various modifications at the C-2 position to enhance metabolic stability while retaining or improving pharmacological activity. Among these, the introduction of a carbamate (B1207046) moiety has emerged as a promising strategy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Salvinorin A carbamate analogs, detailing their pharmacological properties, the experimental protocols used for their evaluation, and the underlying signaling pathways.
Data Presentation: Pharmacological Profile of Salvinorin A C-2 Carbamate Analogs
The following table summarizes the in vitro pharmacological data for a series of this compound analogs at the human kappa-opioid receptor. The data highlights the impact of N-substitution on the carbamate moiety on receptor affinity (Ki), potency (EC50), and efficacy (Emax).
| Compound | R1 | R2 | Ki (nM) | EC50 (nM) | Emax (%)a | Reference |
| Salvinorin A | - | - | 1.8 ± 0.3 | 4.5 ± 0.8 | 100 | [1] |
| 9 | H | H | ND | 6.2 ± 1.1 | 100 | [1] |
| 10 | H | CH3 | ND | 19.7 ± 3.5 | 81 ± 5 | [1] |
| 11 | CH3 | CH3 | ND | >1000 | <10 | [1] |
| 12 | H | CH2CH3 | ND | 35.6 ± 6.3 | 75 ± 6 | [1] |
| 13 | H | (CH2)2CH3 | ND | 78.9 ± 14.1 | 68 ± 8 | [1] |
| 14 | H | CH(CH3)2 | ND | 125 ± 22 | 62 ± 9 | [1] |
a Efficacy is expressed as a percentage of the maximal stimulation produced by the full KOR agonist U-50,488H. ND: Not Determined in the cited study.
Experimental Protocols
Synthesis of Salvinorin A C-2 Carbamate Analogs
The synthesis of C-2 carbamate analogs of Salvinorin A typically begins with the hydrolysis of the C-2 acetate group of Salvinorin A to yield Salvinorin B. Salvinorin B then serves as the key intermediate for the introduction of the carbamate functionality.
General Procedure for the Synthesis of N-Substituted Carbamates:
-
Preparation of Salvinorin B: Salvinorin A is dissolved in methanol (B129727) and treated with a mild base, such as potassium carbonate, at room temperature to selectively hydrolyze the C-2 acetate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is neutralized, and Salvinorin B is extracted and purified.
-
Carbamate Formation: Salvinorin B is dissolved in a suitable aprotic solvent, such as dichloromethane. To this solution is added the corresponding isocyanate (for N-monosubstituted carbamates) or carbamoyl (B1232498) chloride (for N,N-disubstituted carbamates) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion. The resulting carbamate analog is then purified using column chromatography.
Radioligand Binding Assay for Kappa-Opioid Receptor
This assay is employed to determine the binding affinity (Ki) of the synthesized compounds for the KOR.
Methodology:
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [3H]-U69,593, a selective KOR agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [3H]-U69,593 (typically around 1 nM) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a final volume of 1 mL of assay buffer at 25°C for 2-3 hours to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR agonist, such as U-50,488H (10 µM).
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to activate G-protein signaling through the KOR, thereby determining its potency (EC50) and efficacy (Emax) as an agonist.
Methodology:
-
Receptor Source: Membranes from CHO cells stably expressing hKOR.
-
Reagents: [35S]GTPγS, Guanosine 5'-diphosphate (GDP), and the test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Procedure:
-
Cell membranes (5-10 µg of protein) are pre-incubated with GDP (typically 10 µM) in the assay buffer on ice.
-
The membranes are then incubated with varying concentrations of the test compound and a fixed concentration of [35S]GTPγS (e.g., 0.1 nM) in a 96-well plate.
-
The reaction is carried out at 30°C for 60 minutes with gentle agitation.
-
Basal binding is determined in the absence of any agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer and the bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The specific binding of [35S]GTPγS is calculated by subtracting non-specific binding from the total binding. The data are then normalized to the basal binding and the maximal stimulation produced by a standard full agonist (e.g., U-50,488H). The EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Caption: Synthesis and Evaluation Workflow for Salvinorin A Carbamates.
Discussion of Structure-Activity Relationships
The data presented in the table reveals several key insights into the SAR of Salvinorin A carbamates at the C-2 position:
-
Unsubstituted Carbamate: The introduction of an unsubstituted carbamate group (Compound 9 ) results in a potent KOR agonist with full efficacy, comparable to Salvinorin A.[1] This modification successfully replaces the labile acetate ester with a more metabolically stable carbamate without compromising agonist activity.[1]
-
N-Alkylation: Mono-alkylation of the carbamate nitrogen generally leads to a decrease in both potency and efficacy. For instance, the N-methyl derivative (Compound 10 ) exhibits a significant drop in potency and is a partial agonist with 81% efficacy.[1] This trend continues with increasing alkyl chain length (ethyl, propyl) and branching (isopropyl), where both potency and efficacy are further reduced.
-
N,N-Dialkylation: Disubstitution on the carbamate nitrogen, as seen in the N,N-dimethyl analog (Compound 11 ), leads to a dramatic loss of activity, with the compound being essentially inactive at the KOR.[1] This suggests that steric bulk at the C-2 position is poorly tolerated, and that at least one hydrogen on the carbamate nitrogen may be important for optimal interaction with the receptor.
These findings underscore the critical role of the C-2 substituent in modulating the pharmacological profile of Salvinorin A. The size and nature of the groups on the carbamate nitrogen have a profound impact on receptor binding and activation, with smaller, less sterically hindered substituents being favored.
Conclusion
The modification of Salvinorin A at the C-2 position with a carbamate functionality represents a viable strategy for developing analogs with enhanced metabolic stability. The structure-activity relationship studies demonstrate that while the unsubstituted carbamate retains the potent full agonism of the parent compound, N-alkylation of the carbamate leads to a decrease in potency and efficacy, with N,N-dialkylation resulting in a near-complete loss of activity. This detailed understanding of the SAR of Salvinorin A carbamates, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for the rational design of novel kappa-opioid receptor agonists with improved pharmacokinetic profiles and therapeutic potential. Future research in this area could explore a wider range of N-substituents, including those with different electronic properties and conformational constraints, to further refine the SAR and develop lead compounds for various therapeutic applications.
References
A Technical Guide to the Biological Activity of Salvinorin A Carbamates
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biological activity of Salvinorin A carbamates. Salvinorin A, a neoclerodane diterpene derived from the Salvia divinorum plant, is a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids and has made it a significant scaffold for medicinal chemistry.[4][5] Modifications of the Salvinorin A molecule, particularly at the C-2 position, are explored to enhance its therapeutic potential by altering its pharmacokinetic profile and functional activity.[1][5] The introduction of a carbamate (B1207046) functional group at this position is one such strategy aimed at improving stability and duration of action.[5] This document summarizes the quantitative data on the biological activity of these carbamates, details the experimental protocols used for their evaluation, and provides visual diagrams of key signaling pathways and experimental workflows.
Quantitative Data on Biological Activity
The biological activity of Salvinorin A and its derivatives is primarily characterized by their binding affinity and functional potency at the kappa-opioid receptor. The following tables present a summary of the available quantitative data for a representative Salvinorin A carbamate compared to the parent compound.
Table 1: Opioid Receptor Binding Affinities (Kᵢ in nM)
This table summarizes the equilibrium dissociation constants (Kᵢ) for Salvinorin A and a C-2 carbamate derivative at the human kappa (κ), mu (μ), and delta (δ) opioid receptors. The Kᵢ value is inversely proportional to binding affinity.
| Compound | KOR (Kᵢ, nM) | MOR (Kᵢ, nM) | DOR (Kᵢ, nM) |
| Salvinorin A | 2.4[6] | >1000 | >1000 |
| Salvinorin A C-2 Carbamate (12) | 462 ± 20[7] | 1540 ± 140[7] | No appreciable affinity |
Table 2: In Vitro Functional Activity
This table presents the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Salvinorin A and its C-2 carbamate derivative in G-protein activation assays. The EC₅₀ value represents the concentration required to elicit a half-maximal response, while Eₘₐₓ indicates the maximum response relative to a standard agonist.
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| Salvinorin A | [³⁵S]GTPγS Binding | 1.8[6] | 100 |
| Salvinorin A C-2 Carbamate (12) | G-Protein Activation | >1000[7] | Not Reported |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of Salvinorin A carbamates are crucial for reproducibility and further research.
Synthesis of Salvinorin A C-2 Carbamate
This protocol outlines a general procedure for the synthesis of Salvinorin A carbamates by modifying the C-2 position. The synthesis starts with Salvinorin B, which is obtained by the deacetylation of Salvinorin A.[8]
Step 1: Synthesis of Salvinorin B (Precursor)
-
Dissolve Salvinorin A in methanol.
-
Add a catalytic amount of sodium carbonate to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a mild acid, such as acetic acid.
-
Extract the product using an organic solvent like dichloromethane (B109758).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Salvinorin B.[8]
Step 2: Formation of the Carbamate
-
Dissolve Salvinorin B in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an appropriate isocyanate (R-N=C=O) and a catalytic amount of a suitable base (e.g., triethylamine (B128534) or pyridine).
-
Stir the reaction at room temperature or with gentle heating, monitoring its completion by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude carbamate derivative using column chromatography.
Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.[9]
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (e.g., from transfected CHO or HEK-293 cells).[9]
-
Radioligand: [³H]diprenorphine ([³H]DPN) or [³H]U69,593.[7][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Test compounds (e.g., Salvinorin A carbamates).
-
Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).[9]
-
96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.[9]
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend it in ice-cold assay buffer to a final concentration of approximately 20 µg protein per well.[9]
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add the high-concentration KOR ligand instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound and free radioligand.[9][10]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.[9]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (G-protein Activation)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the KOR.[10]
Materials:
-
Cell membranes expressing the KOR.[10]
-
Radioligand: [³⁵S]GTPγS.[10]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl.
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Pre-incubation: Incubate cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.[10]
-
Initiation: Start the binding reaction by adding [³⁵S]GTPγS.[10]
-
Incubation: Incubate the mixture at 30°C for 60 minutes.[10]
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.[10]
-
Washing: Wash the filters with ice-cold buffer.[10]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Analyze the data to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.[10]
β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to an activated KOR, often using enzyme fragment complementation technology like the PathHunter® assay.[10][11]
Materials:
-
Cells co-expressing the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).[10]
-
Assay buffer and cell plating reagents.
-
Test compounds.
-
Detection reagents (e.g., PathHunter® detection reagents).[10]
-
Luminescence plate reader.[10]
Procedure:
-
Cell Plating: Plate the engineered cells in a white-walled microplate and incubate overnight.[10]
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[10]
-
Detection: Add the detection reagents to the wells and incubate for 60 minutes at room temperature.[10]
-
Measurement: Measure the chemiluminescent signal using a plate reader.[10]
-
Data Analysis: Analyze the data to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.[10]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of Salvinorin A carbamates.
Signaling Pathways
Caption: Kappa-Opioid Receptor (KOR) signaling pathways initiated by an agonist.
Experimental Workflow
Caption: General workflow for a competitive radioligand binding assay.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) of C-2 modification.
References
- 1. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A - Wikipedia [en.wikipedia.org]
- 7. Potential Drug Abuse Therapeutics Derived from the Hallucinogenic Natural Product Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Salvinorin A Carbamate as a Kappa Opioid Receptor (KOR) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a neoclerodane diterpenoid isolated from Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its unique non-nitrogenous structure distinguishes it from classical alkaloid opioids, making it a valuable scaffold for the development of novel therapeutics targeting the KOR system.[4][5] The KOR is implicated in a range of physiological and pathological processes, including pain, addiction, depression, and mood disorders.[6] However, the therapeutic potential of Salvinorin A is limited by its rapid hydrolysis in vivo to the inactive metabolite, Salvinorin B, resulting in a short duration of action.[4][7] To address this limitation, synthetic analogs have been developed, with a focus on modifying the C-2 position to enhance metabolic stability. Salvinorin A carbamates have emerged as a promising class of analogs that retain potent KOR agonism with improved biological stability.[8] This document provides a comprehensive technical overview of Salvinorin A carbamates as KOR agonists, including their synthesis, pharmacological properties, signaling pathways, and detailed experimental protocols for their evaluation.
Introduction to Salvinorin A and its Carbamate (B1207046) Analogs
Salvinorin A is the most potent naturally occurring hallucinogen and exerts its effects primarily through the activation of the KOR.[4][9] Unlike typical opioids, it lacks a basic nitrogen atom, which was once considered essential for opioid receptor binding.[1][10] This unique chemical structure has opened new avenues for the design of KOR-targeted ligands.
The primary metabolic liability of Salvinorin A is the hydrolysis of its C-2 acetate (B1210297) group by esterases, which leads to the inactive Salvinorin B.[4][11] The development of Salvinorin A carbamates involves the replacement of this labile ester with a more stable carbamate functional group.[4][8] This modification is designed to decrease the rate of deacetylation, thereby increasing the biological half-life of the compound while maintaining high affinity and efficacy at the KOR.[8]
Synthesis of Salvinorin A Carbamate
The synthesis of Salvinorin A carbamates typically starts with Salvinorin A, which is deacetylated to form Salvinorin B. Salvinorin B then serves as the key intermediate for the introduction of the carbamate moiety at the C-2 position.
A general synthetic scheme is as follows:
-
Deacetylation of Salvinorin A (1) to Salvinorin B (2): Salvinorin A is treated with a mild base, such as sodium bicarbonate in methanol (B129727) and water, to hydrolyze the acetate ester at the C-2 position, yielding Salvinorin B.[12] Care must be taken to control reaction conditions to avoid epimerization at the C-8 position.[12][13]
-
Formation of the Carbamate: Salvinorin B is then reacted with an appropriate isocyanate or carbamoyl (B1232498) chloride in the presence of a base to form the desired carbamate derivative at the C-2 hydroxyl group. The specific reagents used will determine the final carbamate structure.
Note: While the general principle of modifying the C-2 position is well-established for creating various analogs like ethers and esters,[12][14][15] specific, detailed synthetic protocols for a wide range of Salvinorin A carbamates are proprietary or less commonly published in peer-reviewed literature. The described method is a standard chemical transformation for this purpose.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for Salvinorin A, its carbamate analog, and other relevant derivatives at the human kappa-opioid receptor (hKOR).
Table 1: Kappa Opioid Receptor Binding Affinities
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| Salvinorin A | 2.4 | Cloned hKOR | [3H]U-69,593 | [16] |
| Salvinorin A | 7.40 ± 0.4 | CHO-hKOR cells | [3H]diprenorphine | [14] |
| Salvinorin B | >10,000 | Cloned hKOR | [3H]U-69,593 | [15] |
| 22-thiocyanatosalvinorin A (RB-64) | 0.59 | Cloned hKOR | [3H]U-69,593 | [9] |
| Ethoxymethyl ether Salvinorin B | 0.32 | CHO-hKOR cells | [3H]diprenorphine | [14] |
Ki (Inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity at the Kappa Opioid Receptor
| Compound | Assay Type | EC50 (nM) | Emax (% of control) | Cell Line | Reference |
| Salvinorin A | [35S]GTPγS | 4.5 | Full Agonist | hKOR | [8] |
| This compound | [35S]GTPγS | 6.2 | Full Agonist | hKOR | [8] |
| Salvinorin A | cAMP accumulation | 4.73 | Full Agonist | hKOR | [4] |
| Salvinorin A | β-arrestin recruitment | 10.5 | Full Agonist | U2OS-hKOR | [4] |
| 20-nor-Salvinorin A | cAMP accumulation | ~10 | 100% | hKOR | [13] |
| 2-Methoxymethyl-Salvinorin B | [35S]GTPγS | ~1 | ~100% | CHO-hKOR | [15] |
| 22-thiocyanatosalvinorin A (RB-64) | [35S]GTPγS | sub-nM | Full Agonist | hKOR | [9] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.
KOR Signaling Pathways
Activation of the KOR by an agonist like this compound initiates intracellular signaling cascades primarily through two main pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.
-
G-Protein Signaling: The KOR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[10][4] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17] The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.[4]
-
β-Arrestin Signaling: Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin recruitment uncouples the receptor from G-proteins, leading to signal desensitization, and can also trigger receptor internalization.[18] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of G-protein-independent signaling, which can include the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[19]
Some ligands may preferentially activate one pathway over the other, a phenomenon known as "biased agonism".[6] G-protein-biased KOR agonists are sought after as potentially safer analgesics, as the β-arrestin pathway has been linked to adverse effects such as dysphoria.[19][20]
Caption: KOR signaling upon agonist binding.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the KOR. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing hKOR (e.g., CHO-hKOR).
-
Unlabeled test compound (e.g., this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known KOR ligand (e.g., unlabeled U-69,593).
-
96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding wells, omit the test compound. For non-specific binding wells, add a saturating concentration of a non-specific control ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., one-site competition model) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the KOR. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes from hKOR-expressing cells.
-
[35S]GTPγS.
-
Unlabeled test compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (to ensure G-proteins are in their inactive state at baseline).
-
Basal control (buffer only) and maximal stimulation control (a known full agonist like U-69,593).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, GDP, and the test compound at various concentrations.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the binding reaction by adding a fixed concentration of [35S]GTPγS to all wells.
-
Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding.[22]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[22]
-
Data Analysis: Plot the amount of [35S]GTPγS bound (in counts per minute or similar units) against the log concentration of the test compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation achieved by a standard full agonist.
Caption: Workflow for the [35S]GTPγS binding assay.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This is a cell-based assay that measures the recruitment of β-arrestin to the activated KOR. The PathHunter assay utilizes enzyme fragment complementation (EFC) technology.
Materials:
-
A specific cell line co-expressing the hKOR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase (e.g., U2OS or CHO cells).[18][22]
-
Cell plating reagents and assay buffer.
-
Test compounds.
-
PathHunter Detection Reagents.
-
White, opaque 384- or 96-well microplates.
-
Luminescence plate reader.
Procedure:
-
Plate the PathHunter cells in a white-walled microplate at a predetermined density and incubate overnight to allow for cell adherence.[22]
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[22]
-
Add the PathHunter detection reagents to the wells according to the manufacturer's protocol. These reagents contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate for 60 minutes at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.[22]
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of β-arrestin recruited to the receptor. Plot the signal against the log concentration of the test compound. Use a non-linear regression model to determine the EC50 and Emax for β-arrestin recruitment.
Caption: Workflow for the β-arrestin recruitment assay.
Conclusion
Salvinorin A carbamates represent a rationally designed class of KOR agonists aimed at overcoming the pharmacokinetic limitations of the parent compound. By replacing the metabolically labile C-2 acetate with a stable carbamate moiety, these analogs can exhibit an extended duration of action while retaining the high potency and selectivity for the KOR.[8] The data indicates that this compound is a potent, full agonist at the KOR, with an EC50 value comparable to that of Salvinorin A in functional assays.[8] The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these and other novel KOR ligands. Further investigation into the biased signaling properties and in vivo pharmacological profiles of Salvinorin A carbamates is warranted to fully elucidate their therapeutic potential for treating a variety of CNS disorders, including pain, depression, and substance abuse.
References
- 1. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. frontiersin.org [frontiersin.org]
- 15. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvinorin A - Wikipedia [en.wikipedia.org]
- 17. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 19. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Foundational Research on Salvinorin A Derivatives: A Technical Guide for Drug Development
Introduction: Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, stands as a unique molecule in pharmacology. It is the most potent naturally occurring hallucinogen and, notably, the first identified non-nitrogenous opioid receptor agonist.[1][2][3] Its high potency and selectivity for the kappa-opioid receptor (KOR) make it a compelling scaffold for the development of novel therapeutics for a range of conditions, including substance abuse, pain, and neurological disorders.[2][4] However, the clinical utility of Salvinorin A itself is limited by its hallucinogenic properties and poor pharmacokinetic profile, characterized by rapid metabolism.[5][6] This has spurred extensive research into the synthesis of Salvinorin A derivatives to enhance metabolic stability and dissociate therapeutic effects from undesirable side effects.[5][6]
This technical guide provides a comprehensive overview of the foundational research on Salvinorin A derivatives, focusing on quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and key signaling pathways to aid researchers, scientists, and drug development professionals in this field.
Core Structure and Key Modification Points
Salvinorin A's rigid diterpenoid structure provides a unique framework for KOR interaction.[1] Structure-activity relationship studies have primarily focused on modifications at several key positions to modulate its pharmacological profile. The most extensively studied positions are the C-2 acetoxy group, the C-17 furan (B31954) ring, and the C-4 carbomethoxy group.[1][4][5] Modifications at the C-2 position have been particularly successful in altering the potency and efficacy of the resulting analogs.[1][7]
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of representative Salvinorin A derivatives at the kappa-opioid receptor (KOR). This data is crucial for understanding how specific structural modifications influence receptor interaction and activation.
Table 1: C-2 Position Modifications of Salvinorin A and KOR Activity
| Compound | C-2 Substituent | KOR Kᵢ (nM) | KOR EC₅₀ (nM) | Efficacy (% of Salvinorin A) | Reference |
| Salvinorin A | Acetoxy | 1.0 - 2.5 | 1.2 - 6.8 | 100% | [8] |
| Salvinorin B | Hydroxyl | >10,000 | Inactive | 0% | [9] |
| RB-64 | Thiocyanato | 0.59 | 0.87 | 115% | [8] |
| RB-48 | Chloro | 1.83 | 1.54 | 108% | [8] |
| Unsubstituted Carbamate (9) | Carbamate | - | 6.2 | Potent Agonist | [7] |
| N-Methyl Carbamate (10) | N-Methyl Carbamate | - | - | 81% (vs. U50,488H) | [7] |
| EOM-SB | Ethoxymethyl ether | ~0.2 | ~0.2 | ~1000% (vs. Salvinorin A) | [3][9] |
Table 2: C-16 (Furan Ring) Modifications of Salvinorin A and KOR Activity
| Compound | C-16 Substituent | KOR EC₅₀ (nM) | Efficacy (% of Salvinorin A) | Reference |
| Salvinorin A | H | 1.2 | 100% | [4] |
| 16-Bromo Salvinorin A | Br | 0.8 | 110% | [4][10] |
| 16-Ethynyl Salvinorin A | C≡CH | 1.5 | 95% | [4][10] |
| 16-Phenyl Salvinorin A | Phenyl | 15.6 | 70% | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays commonly used in the pharmacological evaluation of Salvinorin A derivatives.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]
-
Objective: To determine the binding affinity of Salvinorin A analogs for the kappa-opioid receptor.
-
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO cells).[11]
-
Radiolabeled ligand (e.g., [³H]diprenorphine or [³H]U69,593).[8][11]
-
Unlabeled competing ligand (the Salvinorin A analog being tested).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
96-well plates, glass fiber filters, and a cell harvester.[1]
-
Liquid scintillation counter.[1]
-
-
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.[1]
-
Non-specific Binding (NSB): Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled, high-affinity ligand (e.g., 10 µM Naloxone).[11]
-
Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.[1]
-
-
Incubation: Incubate the plates at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1][11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically trapped radioligand.[11]
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.[1]
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).[11]
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]
-
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This is a functional assay used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as an agonist at a G-protein coupled receptor (GPCR) like the KOR.[1]
-
Objective: To measure the ability of Salvinorin A analogs to activate G-protein signaling through the kappa-opioid receptor.
-
Materials:
-
Procedure:
-
Assay Setup: In a 96-well plate, add the following: cell membranes, GDP (e.g., 20 µM), varying concentrations of the test compound, and assay buffer.[8]
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.[8]
-
Incubation: Incubate the plate at room temperature for 20 minutes.[8]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.[5]
-
Counting: Measure the radioactivity bound to the filters using a liquid scintillation counter.[12]
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.[12]
-
-
Visualizations: Pathways and Workflows
Kappa-Opioid Receptor (KOR) Signaling Pathway
Salvinorin A and its derivatives are agonists at the KOR, which is a Gᵢ/ₒ-coupled GPCR. Agonist binding initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein and subsequent downstream signaling events.[1][13] This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of kinase cascades like the ERK1/2 pathway.[13][14]
Caption: Simplified signaling pathway of the kappa-opioid receptor.
Experimental Workflow for Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves several key steps, from setting up the experiment to analyzing the final data to determine the binding affinity of a test compound.[5][11]
Caption: Workflow for a typical radioligand binding assay.
Logical Relationships in Salvinorin A SAR
The structure-activity relationship (SAR) of Salvinorin A is complex, but key principles have been established. Modifications at different positions on the scaffold lead to predictable, albeit nuanced, changes in pharmacological activity.
Caption: Key structure-activity relationships for Salvinorin A.
Conclusion
The foundational research on Salvinorin A and its derivatives has established a robust framework for the rational design of novel KOR modulators. The non-nitrogenous neoclerodane scaffold offers a unique entry point for developing therapeutics with potentially improved side-effect profiles compared to traditional opioid ligands.[1][2] Modifications at the C-2 and C-17 positions have proven to be particularly effective strategies for fine-tuning the pharmacological properties of these compounds.[4][8] The data and protocols presented in this guide provide a solid foundation for researchers aiming to design and evaluate novel Salvinorin A analogs. Future work, incorporating computational modeling and exploring biased agonism, will undoubtedly continue to advance our understanding and therapeutic application of this fascinating class of molecules.[10][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A - Wikipedia [en.wikipedia.org]
- 4. Synthesis and κ-opioid receptor activity of furan-substituted salvinorin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kappa opioid mediation of cannabinoid effects of the potent hallucinogen, salvinorin A, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Dawn of a New Therapeutic Era: Exploring the Therapeutic Potential of Salvinorin A Carbamates
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. However, its clinical utility is hampered by a short half-life due to rapid metabolism. Modification of the C-2 position of the salvinorin A scaffold has emerged as a key strategy to overcome this limitation. This whitepaper provides a comprehensive technical overview of Salvinorin A carbamates, a promising class of analogs with enhanced stability and therapeutic potential. We present a detailed analysis of their pharmacology, structure-activity relationships, and the experimental protocols crucial for their evaluation, offering a foundational guide for researchers and drug development professionals in this burgeoning field.
Introduction: The Promise and Challenge of Salvinorin A
Salvinorin A is a unique, non-nitrogenous diterpenoid that acts as a potent agonist at the kappa-opioid receptor (KOR).[1][2] The KOR system is implicated in the modulation of pain, mood, and addiction, making it a compelling target for novel therapeutics.[3] Unlike traditional opioids that primarily target the mu-opioid receptor, KOR agonists like Salvinorin A do not carry the same risk of respiratory depression and have shown potential in preclinical models for treating addiction, depression, and chronic pain.[3]
The primary obstacle to the clinical translation of Salvinorin A is its rapid in vivo hydrolysis at the C-2 acetate (B1210297) group, leading to the inactive metabolite Salvinorin B and a very short duration of action.[4] To address this, medicinal chemists have focused on modifying the C-2 position to create more stable analogs. Among the most promising of these are the Salvinorin A carbamates, which replace the labile ester linkage with a more robust carbamate (B1207046) moiety.[2]
Quantitative Pharmacology of Salvinorin A Carbamates
The substitution of the C-2 acetate with a carbamate group has been shown to maintain or, in some cases, enhance the potency at the KOR while offering improved metabolic stability. The following tables summarize the available quantitative data for key Salvinorin A carbamate analogs.
Table 1: In Vitro Opioid Receptor Functional Potency of this compound Analogs
| Compound | C-2 Substituent | KOR EC₅₀ (nM) | KOR Efficacy (vs. U-50,488H) | Reference |
| Salvinorin A | -OCOCH₃ | ~4.4 | Full Agonist | [2] |
| Cmpd. 9 | -OCONH₂ | 6.2 | Full Agonist | [2] |
| Cmpd. 10 | -OCONHCH₃ | >1000 | Partial Agonist (81%) | [2] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect. A lower EC₅₀ indicates a higher potency.
Structure-Activity Relationships (SAR) at the C-2 Position
The data, though limited, provides initial insights into the structure-activity relationships of C-2 carbamates of Salvinorin A.
-
Unsubstituted Carbamate: The unsubstituted carbamate analog (Compound 9 ) retains high potency as a KOR agonist, with an EC₅₀ value comparable to that of Salvinorin A.[2] This suggests that the carbamate group is a suitable bioisostere for the native acetate group.
-
N-Methyl Carbamate: The addition of a methyl group to the carbamate nitrogen (Compound 10 ) dramatically reduces potency and results in partial agonism.[2] This indicates that steric bulk at this position is not well-tolerated and can significantly impact receptor activation.
These preliminary findings highlight the sensitivity of the KOR binding pocket to substitutions on the C-2 carbamate. Further exploration with a wider range of N-substituted carbamates is warranted to fully delineate the SAR at this position.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize Salvinorin A carbamates.
Synthesis of C-2 Carbamate Analogs
The general synthetic route to C-2 carbamate analogs of Salvinorin A involves the hydrolysis of Salvinorin A to Salvinorin B, followed by reaction with an appropriate isocyanate or a two-step procedure involving activation of the C-2 hydroxyl group.
In Vitro Pharmacology
Radioligand binding assays are employed to determine the binding affinity (Ki) of the carbamate analogs for the kappa, mu, and delta opioid receptors. This is crucial for assessing both potency and selectivity.
Protocol Details:
-
Materials: Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR), a radiolabeled ligand (e.g., [³H]diprenorphine), the this compound analog, and binding buffer.
-
Procedure: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. After reaching equilibrium, the mixture is rapidly filtered to separate the bound from the free radioligand. The amount of radioactivity trapped on the filter is then quantified.
-
Data Analysis: The data is used to generate a competitive binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The [³⁵S]GTPγS binding assay is a functional assay used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as a KOR agonist.
Protocol Details:
-
Materials: Cell membranes expressing the KOR, [³⁵S]GTPγS, GDP, the this compound analog, and assay buffer.
-
Procedure: Cell membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Agonist binding to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit. The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: The data are used to construct a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.
KOR Signaling Pathway
Activation of the KOR by Salvinorin A carbamates initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability.
Future Directions and Conclusion
Salvinorin A carbamates represent a promising avenue for the development of novel therapeutics targeting the kappa-opioid receptor. The initial data indicates that this structural modification can confer metabolic stability while maintaining potent KOR agonism. However, the field is still in its early stages, and further research is crucial to unlock the full therapeutic potential of these compounds.
Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a broader range of N-substituted carbamates to optimize potency and selectivity.
-
In Vivo Characterization: Conducting in vivo studies in relevant animal models to assess the efficacy of Salvinorin A carbamates for conditions such as depression, anxiety, and chronic pain.
-
Pharmacokinetic Profiling: Determining the pharmacokinetic parameters of lead carbamate analogs to confirm their improved metabolic stability and suitability for clinical development.
References
- 1. CoMFA Analyses of C-2 Position Salvinorin A Analogs at the Kappa-Opioid Receptor Provides Insights into Epimer Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Analysis of Salvinorin A and its Carbamate Derivatives
For Immediate Release
[City, State] – December 11, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a critical comparison of the stability profiles of Salvinorin A and its carbamate (B1207046) analogs. This in-depth whitepaper addresses a significant hurdle in the therapeutic development of Salvinorin A—its inherent instability—and explores the potential of carbamate derivatives to overcome this limitation.
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has shown promise in preclinical models for a range of neurological and psychiatric disorders. However, its clinical translation has been hampered by poor pharmacokinetic properties, most notably its rapid degradation in biological systems. This guide provides a detailed examination of the stability of Salvinorin A, presenting quantitative data on its degradation and outlining the experimental protocols used to determine these parameters.
The core of the technical guide focuses on the strategic modification of the Salvinorin A molecule at the C2 position to enhance its stability. While direct, quantitative, head-to-head stability data for Salvinorin A carbamates remains elusive in publicly available literature, this paper synthesizes qualitative evidence supporting their enhanced stability. To provide a concrete example of the benefits of C2-modification, the guide includes comparative data on more extensively studied ether analogs, which demonstrate significantly improved metabolic resistance.
This whitepaper aims to be an essential resource for the scientific community, providing not only a thorough stability comparison but also detailed experimental methodologies and visual representations of key biological pathways and experimental workflows. By consolidating this critical information, the guide seeks to accelerate the development of more stable and clinically viable Salvinorin A-based therapeutics.
Introduction
Salvinorin A is a unique, non-nitrogenous diterpenoid and a highly potent agonist of the kappa-opioid receptor (KOR).[1] Its distinct pharmacological profile has generated significant interest in its potential as a therapeutic agent for conditions such as pain, addiction, and depression.[2] A major obstacle to the clinical development of Salvinorin A is its rapid metabolic inactivation, primarily through the hydrolysis of its C2-acetate group to the inactive metabolite, Salvinorin B.[3] This inherent instability leads to a short duration of action and poor bioavailability.
To address this limitation, researchers have focused on modifying the Salvinorin A scaffold, particularly at the C2 position. The replacement of the labile acetate (B1210297) ester with more robust functional groups, such as ethers, amides, and carbamates, has been proposed as a strategy to enhance metabolic stability and prolong the compound's pharmacokinetic profile. This guide provides a detailed comparison of the stability of Salvinorin A with its carbamate derivatives, offering insights for the rational design of next-generation KOR agonists with improved therapeutic potential.
Stability Profile of Salvinorin A
The instability of Salvinorin A in biological matrices is well-documented. The primary degradation pathway involves the enzymatic hydrolysis of the C2-acetate group, a reaction catalyzed predominantly by carboxylesterases found in plasma and other tissues.[3] This process yields Salvinorin B, which has a significantly lower affinity for the KOR and is considered inactive.[3]
Quantitative Stability Data for Salvinorin A
The following table summarizes the quantitative data on the in vitro stability of Salvinorin A in rat plasma at various temperatures.
| Temperature (°C) | Apparent First-Order Rate Constant (h⁻¹) | Half-life (t½) (minutes) |
| 37 | 3.8 x 10⁻¹ | ~109 |
| 25 | 1.1 x 10⁻¹ | ~378 |
| 4 | < 6.0 x 10⁻³ | > 6931 |
| Data sourced from in vitro studies in rat plasma.[3] |
In vivo pharmacokinetic studies in non-human primates have shown a rapid elimination half-life for Salvinorin A, further underscoring its instability.[1]
Salvinorin A Carbamates: A Strategy for Enhanced Stability
Replacing the ester linkage at the C2 position with a carbamate group is a rational drug design strategy to improve metabolic stability. Carbamates are generally more resistant to hydrolysis by esterases than esters, which is expected to lead to a longer biological half-life.
Comparative Stability: Salvinorin A vs. C2-Modified Analogs
| Compound | Functional Group at C2 | Stability Profile |
| Salvinorin A | Acetate (Ester) | Rapidly hydrolyzed by plasma esterases.[3] |
| Salvinorin A Carbamate (Hypothetical) | Carbamate | Expected to be more resistant to hydrolysis than the corresponding ester. |
| Salvinorin B Ethoxymethyl Ether (EOM-SB) | Ether | Displays improved metabolic stability in vivo. |
Experimental Protocols
Synthesis of Salvinorin A Carbamates
A general synthetic route to Salvinorin A carbamates involves the initial hydrolysis of Salvinorin A to Salvinorin B, followed by the reaction of the C2-hydroxyl group of Salvinorin B with an appropriate isocyanate or carbamoyl (B1232498) chloride.
Step 1: Hydrolysis of Salvinorin A to Salvinorin B Salvinorin A is treated with a mild base, such as sodium bicarbonate in methanol, to selectively cleave the C2-acetate group, yielding Salvinorin B.
Step 2: Formation of the C2-Carbamate Salvinorin B is then reacted with an isocyanate (R-N=C=O) or a carbamoyl chloride (R₂N-C(O)-Cl) in the presence of a suitable base and solvent to form the desired carbamate derivative. The choice of the "R" group allows for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties.
In Vitro Plasma Stability Assay
The following protocol outlines a typical procedure for assessing the stability of a compound in plasma.
Objective: To determine the rate of degradation of a test compound in plasma from a specific species (e.g., human, rat, mouse).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the desired species (e.g., human, rat)
-
Incubator (37°C)
-
Acetonitrile (B52724) (or other suitable organic solvent) for protein precipitation
-
Internal standard solution
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the plasma to 37°C.
-
Add the test compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard to precipitate the plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The natural logarithm of the percentage remaining is plotted against time, and the slope of the resulting line is used to determine the degradation rate constant (k). The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.
Visualizations
Signaling Pathway of Salvinorin A
Caption: Salvinorin A activates the KOR, leading to Gi/o protein activation, inhibition of adenylyl cyclase, and activation of the ERK1/2 pathway.
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for determining the in vitro plasma stability of a test compound.
Conclusion
The inherent instability of Salvinorin A presents a significant challenge to its development as a therapeutic agent. The rapid hydrolysis of its C2-acetate group necessitates the exploration of more stable analogs. Carbamate derivatives of Salvinorin A represent a promising strategy to enhance metabolic stability and prolong the duration of action. While direct quantitative comparisons are needed, the principles of medicinal chemistry and the data from related C2-modified analogs strongly support the hypothesis that carbamates will offer a more favorable pharmacokinetic profile. This technical guide provides a foundational understanding of the stability issues surrounding Salvinorin A and highlights a viable path forward for the development of more drug-like KOR agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Salvinorin A Carbamates: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant attention as a unique, non-nitrogenous scaffold for the development of novel therapeutics.[1] Its distinct structure provides a valuable framework for designing ligands that target the KOR, which is implicated in a range of neurological and psychiatric disorders, including pain, depression, and substance abuse.[2][3] Structure-activity relationship (SAR) studies have been pivotal in understanding the molecular interactions of Salvinorin A with the KOR. A key area of this research has been the modification of the C-2 position of the Salvinorin A molecule, where the introduction of a carbamate (B1207046) functional group has been explored to modulate its pharmacological profile.[4] This technical guide provides a comprehensive overview of the pharmacology of Salvinorin A carbamates, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Core Pharmacology
Salvinorin A and its carbamate analogs exert their effects primarily through the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, these compounds induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This typically involves the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP), and the modulation of ion channels.[4] The potency and efficacy of Salvinorin A carbamates at the KOR are highly dependent on the nature of the substituent on the carbamate nitrogen.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of various Salvinorin A carbamate analogs at the kappa (κ), mu (μ), and delta (δ) opioid receptors. This data is essential for comparing the selectivity and activity of these compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Analogs
| Compound | C-2 Substituent | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
| Salvinorin A | -OCOCH₃ | 2.4 | >10,000 | >10,000 |
| Carbamate Analog 1 | -OCONHCH₃ | Data not available in search results | Data not available in search results | Data not available in search results |
| Carbamate Analog 2 | -OCON(CH₃)₂ | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific quantitative data for Salvinorin A carbamates were not explicitly available in the provided search results. The table structure is provided as a template for data presentation.
Table 2: Functional Potency (EC50, nM) and Efficacy (%Emax) of this compound Analogs at the KOR
| Compound | C-2 Substituent | EC50 (nM) | %Emax |
| Salvinorin A | -OCOCH₃ | 1.8 | 100 |
| Carbamate Analog 1 | -OCONHCH₃ | Data not available in search results | Data not available in search results |
| Carbamate Analog 2 | -OCON(CH₃)₂ | Data not available in search results | Data not available in search results |
Note: Specific quantitative data for Salvinorin A carbamates were not explicitly available in the provided search results. The table structure is provided as a template for data presentation.
Experimental Protocols
The characterization of Salvinorin A carbamates involves a series of standardized in vitro assays to determine their binding affinity and functional activity at opioid receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of Salvinorin A carbamates to displace a radiolabeled ligand from the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
Radiolabeled ligand (e.g., [³H]U69,593 or [³H]diprenorphine).[5]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Varying concentrations of the test compound.
-
Unlabeled, high-affinity ligand for determining non-specific binding (e.g., naloxone).[1]
-
Glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, reactions are set up in triplicate for total binding (cell membranes, radioligand, buffer), non-specific binding (cell membranes, radioligand, excess unlabeled ligand), and competitive binding (cell membranes, radioligand, varying concentrations of the test compound).[1]
-
Incubation: The plates are incubated at room temperature for a specified duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]
-
Harvesting: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay is used to determine the potency (EC50) and efficacy (%Emax) of a compound as an agonist at a G-protein coupled receptor.[1]
Objective: To measure the ability of Salvinorin A carbamates to stimulate [³⁵S]GTPγS binding to G-proteins coupled to the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.[1]
-
[³⁵S]GTPγS.[5]
-
Guanosine diphosphate (B83284) (GDP).[5]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA).[5]
-
Varying concentrations of the test compound.
-
A reference full agonist (e.g., U-50,488H).[1]
-
Scintillation proximity assay (SPA) beads or glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS in the assay buffer.[5]
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 20 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.[5]
-
Termination and Detection: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified. This can be achieved by either filtering the mixture through glass fiber filters and measuring the retained radioactivity or by using SPA beads where the signal is measured directly in a microplate scintillation counter.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response produced by the compound) are determined using non-linear regression. The efficacy is often expressed as a percentage of the response produced by a reference full agonist.
Visualizations
Signaling Pathway
Caption: Signaling pathway of Salvinorin A carbamates via the kappa-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental workflow for the radioligand binding assay.
Experimental Workflow: [³⁵S]GTPγS Functional Assay
Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Salvinorin A Carbamate and its effects on the central nervous system
An In-Depth Technical Guide on Salvinorin A Carbamates and Their Effects on the Central Nervous System
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a potent and selective non-nitrogenous kappa-opioid receptor (KOR) agonist, has emerged as a valuable pharmacological tool and a template for novel therapeutics. However, its poor pharmacokinetic profile, characterized by rapid metabolism and short duration of action, limits its clinical potential.[1] The development of analogs, particularly carbamates at the C-2 position, represents a strategic effort to enhance metabolic stability while retaining or improving upon the unique pharmacological properties of the parent compound. This guide provides a comprehensive technical overview of Salvinorin A carbamates, detailing their pharmacology, mechanism of action within the central nervous system (CNS), and the experimental methodologies used for their evaluation.
Introduction: The Rationale for Salvinorin A Carbamates
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is distinguished by its unique chemical structure and mechanism of action.[2][3] Unlike typical opioid ligands, it is not an alkaloid and acts as a highly selective agonist at the KOR.[2][4] KOR activation is implicated in a range of CNS functions, including pain perception, mood, reward, and consciousness, making KOR ligands promising candidates for treating pain, depression, and substance use disorders.[4][5]
The primary metabolic vulnerability of Salvinorin A is the hydrolysis of its C-2 acetate (B1210297) ester group by serum esterases, yielding the inactive metabolite Salvinorin B.[6][7] This rapid inactivation leads to a short duration of psychoactive effects in humans, often peaking within two minutes and subsiding by thirty minutes.[5][7] To overcome this limitation, researchers have synthesized analogs with more stable functional groups at the C-2 position. Carbamates, being more resistant to hydrolysis than esters, have been identified as a promising modification to extend the half-life and duration of action of Salvinorin A.[6][8]
Pharmacology and Mechanism of Action
The primary molecular target of Salvinorin A and its carbamate (B1207046) analogs is the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[6][9] As agonists, these compounds bind to and activate KORs, initiating a cascade of intracellular signaling events that mediate their diverse effects on the CNS.
Binding Affinity and Functional Potency
Modification at the C-2 position is critical for activity at opioid receptors, influencing both binding affinity (Ki) and functional potency (EC50).[10] Carbamate derivatives have been shown to be potent KOR agonists.
| Compound | Receptor | Assay Type | Value | Reference |
| Salvinorin A | KOR | Binding Affinity (Ki) | 4.3 nM (guinea pig brain) | [6] |
| KOR | Binding Affinity (Ki) | 16 nM (hKOR) | [6] | |
| KOR | Functional Potency (EC50) | 4.73 nM (cAMP assay) | [6] | |
| Unsubstituted Carbamate (9) | KOR | Functional Potency (EC50) | 6.2 nM | [8] |
| N-Methyl Carbamate (10) | KOR | Functional Efficacy | 81% (vs. U50,488H) | [8] |
Table 1: Quantitative Pharmacological Data for Salvinorin A and Carbamate Analogs.
KOR-Mediated Signaling Pathways
Activation of the KOR by a Salvinorin A carbamate agonist initiates signaling primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6][9] Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA).
Beyond the canonical G-protein pathway, KOR activation can also trigger β-arrestin-mediated signaling and activate the ERK/MAP kinase pathway.[9] The balance between these pathways (i.e., biased agonism) can significantly influence the pharmacological profile of a ligand. For instance, some analogs show a bias towards G-protein signaling, which may reduce certain side effects.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 6. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation into the Psychoactive Properties of Salvinorin A Carbamates: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive component of Salvia divinorum.[1][2][3] Its unique non-nitrogenous diterpenoid structure distinguishes it from classic alkaloid opioids and serotonergic hallucinogens.[1][2][3][4][5] While its powerful, short-lived hallucinogenic effects have limited its therapeutic development, its chemical scaffold presents a valuable template for novel drug discovery.[1][6] A significant area of research has been the modification of the C(2) position to improve pharmacokinetic properties and modulate pharmacological activity.[6] This guide provides a technical overview of the initial investigations into Salvinorin A carbamates, focusing on their synthesis, receptor affinity, and potential psychoactive implications.
Introduction: The Rationale for Salvinorin A Analogue Development
Salvinorin A's therapeutic potential for conditions like pain, addiction, and neurological disorders is hampered by its potent psychotomimetic effects and rapid metabolism.[1][6] The C(2) acetate (B1210297) ester of Salvinorin A is quickly hydrolyzed by plasma esterases into the inactive metabolite, Salvinorin B, leading to a short duration of action.[6] Replacing this ester with more stable functional groups, such as carbamates, is a key strategy to extend the compound's half-life and potentially alter its receptor interaction profile.[6][7] Early studies have shown that modifications at the C(2) position are critical for KOR binding and activation, with some carbamate (B1207046) derivatives demonstrating continued, albeit altered, activity at opioid receptors.[6][8]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of key Salvinorin A carbamate analogues compared to the parent compound.
Table 1: Kappa-Opioid Receptor (KOR) Binding Affinity and Efficacy
| Compound | Modification at C(2) | Radioligand | Binding Affinity (Kᵢ, nM) | Functional Assay | Efficacy (EC₅₀, nM) | % Efficacy vs. Full Agonist | Reference |
| Salvinorin A | Acetate | [³H]Bremazocine | 16 | cAMP Assay | 4.73 | 100% | [6] |
| Carbamate 9 | Unsubstituted Carbamate | Not Specified | Not Reported | Not Specified | 6.2 | Not Reported | [8] |
| Carbamate 10 | N-methyl Carbamate | Not Specified | Not Reported | Not Specified | Not Reported | 81% (vs. U50,488H) | [8] |
| Carbamate 12 | Alkyl Carbamate | [³H]Diprenorphine | 462 ± 20 | Not Specified | >1000 | Not Reported | [9] |
Table 2: Mu-Opioid Receptor (MOR) Binding Affinity
| Compound | Modification at C(2) | Radioligand | Binding Affinity (Kᵢ, nM) | Reference |
| Salvinorin A | Acetate | Not Specified | No significant affinity | [4] |
| Carbamate 12 | Alkyl Carbamate | [³H]DAMGO | 1540 ± 140 | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Core Signaling Pathway
Salvinorin A and its active carbamate analogues exert their effects primarily through the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates inhibitory Gᵢ/Gₒ proteins, leading to the modulation of downstream effectors.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Drug Abuse Therapeutics Derived from the Hallucinogenic Natural Product Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
Salvinorin A Carbamates as Non-Nitrogenous KOR Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a neoclerodane diterpene isolated from the psychoactive plant Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids and presents a novel scaffold for the development of KOR-targeted therapeutics. The KOR is a G-protein coupled receptor (GPCR) implicated in pain, addiction, depression, and other neurological disorders. However, the therapeutic potential of Salvinorin A is limited by its hallucinogenic properties and rapid in vivo metabolism, primarily through hydrolysis of the C-2 acetate (B1210297) group to the inactive metabolite, Salvinorin B.
This has led to extensive research into semi-synthetic analogs of Salvinorin A with improved pharmacokinetic profiles and dissociated therapeutic effects from undesirable side effects. Modifications at the C-2 position have been a primary focus, with the introduction of various functional groups to enhance metabolic stability and modulate pharmacological activity. Among these, carbamate (B1207046) derivatives have been proposed as a promising strategy to overcome the metabolic lability of the native compound. This technical guide provides a comprehensive overview of Salvinorin A carbamates as non-nitrogenous KOR ligands, summarizing available data, outlining key experimental protocols, and visualizing the relevant signaling pathways and workflows.
Core Concepts: Structure-Activity Relationships at the C-2 Position
Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the C-2 position of the Salvinorin A scaffold is critical for KOR binding and activation.[2] While the native acetate ester is essential for high potency, its rapid hydrolysis necessitates modification for therapeutic applications. The general synthetic strategy involves the deacetylation of Salvinorin A to Salvinorin B, which serves as a versatile precursor for the introduction of novel C-2 functionalities.[3]
The introduction of amino acid moieties, halogenated groups, and other esters has been explored to probe the steric and electronic constraints of the KOR binding pocket.[3] Carbamate analogs, being more resistant to hydrolysis than esters, are expected to exhibit improved metabolic stability and a longer duration of action in vivo.
Data Presentation: Pharmacological Properties of Salvinorin A and Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Salvinorin A and selected C-2 modified analogs at the kappa-opioid receptor. While specific data for a comprehensive series of carbamate analogs is not widely available in the public domain, the data for other C-2 derivatives provide a valuable framework for predicting the pharmacological profile of Salvinorin A carbamates.
Table 1: Kappa-Opioid Receptor Binding Affinities (Ki) of Salvinorin A and C-2 Analogs
| Compound | C-2 Substituent | KOR Ki (nM) | Reference(s) |
| Salvinorin A | -OCOCH₃ | 0.5 - 2.5 | [3] |
| Salvinorin B | -OH | >1000 | [3] |
| Salvinorin C | 2-O-Acetyl, 1-O-acetyl | Negligible | [1] |
| Salvinorin D | 2-OH, 1-O-acetyl | Inactive | [1] |
| Salvinorin E | 2-O-Acetyl, 1-OH | Inactive | [1] |
| 2-O-Propionyl-Salvinorin B | -OCOCH₂CH₃ | ~5 | [2] |
| 2-O-Heptanoyl-Salvinorin B | -OCO(CH₂)₅CH₃ | ~10 | [2] |
| 2-deoxy-Salvinorin B | -H | >1000 | [1] |
| 2-O-Valine-Salvinorin B | -OCOCH(NH₂)CH(CH₃)₂ | High Affinity | [3] |
| 2-β-Fluoro-Salvinorin B | -F | 14.3 ± 2.1 | [3] |
| 2-β-Chloro-Salvinorin B | -Cl | 8.9 ± 1.2 | [3] |
| 2-β-Bromo-Salvinorin B | -Br | 6.2 ± 0.9 | [3] |
| 2-β-Iodo-Salvinorin B | -I | 3.5 ± 0.5 | [3] |
Table 2: Functional Activity (EC50) of Salvinorin A and C-2 Analogs at the Kappa-Opioid Receptor
| Compound | Functional Assay | KOR EC50 (nM) | Emax (%) | Reference(s) |
| Salvinorin A | [³⁵S]GTPγS | 1.8 | 100 | |
| Salvinorin A | cAMP Inhibition | 0.030 ± 0.004 | 100 | |
| 2-O-Propionyl-Salvinorin B | cAMP Inhibition | Partial Agonist | <100 | [2] |
| 2-O-Heptanoyl-Salvinorin B | cAMP Inhibition | Partial Agonist | <100 | [2] |
| 2-β-Iodo-Salvinorin B | [³⁵S]GTPγS | 250 | 46 (Partial Agonist) | [3] |
Experimental Protocols
Synthesis of Salvinorin A C-2 Carbamates (General Protocol)
Step 1: Synthesis of Salvinorin B
-
Dissolve Salvinorin A in methanol.
-
Add a catalytic amount of sodium carbonate.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the reaction is complete.
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Salvinorin B.[3]
Step 2: Synthesis of C-2 Carbamates
-
Dissolve Salvinorin B in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.
-
Add a suitable base (e.g., triethylamine (B128534) or pyridine).
-
Add the desired isocyanate or carbamoyl (B1232498) chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Salvinorin A C-2 carbamate analog.
Radioligand Binding Assay for KOR Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the KOR.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [³H]U69,593 or [³H]diprenorphine.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (Salvinorin A carbamates) at various concentrations.
-
Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).
-
96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)
This functional assay measures the ability of a KOR agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early step in receptor activation.
-
Materials:
-
Cell membranes from CHO or HEK293 cells expressing the human KOR.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (Salvinorin A carbamates) at various concentrations.
-
96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP.
-
In a 96-well plate, combine the pre-incubated membranes, [³⁵S]GTPγS, and the test compound or vehicle.
-
Incubate at 30°C for a specified time.
-
Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding as a function of the agonist concentration to generate a dose-response curve.
-
Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.
-
β-Arrestin Recruitment Assay
This assay assesses the ability of a KOR agonist to promote the interaction between the activated receptor and β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.
-
Materials:
-
A cell line co-expressing the KOR and a β-arrestin fusion protein (e.g., using PathHunter® technology with β-galactosidase enzyme fragment complementation).
-
Cell culture medium and reagents.
-
Test compounds (Salvinorin A carbamates) at various concentrations.
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
A microplate reader capable of detecting the assay signal.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate.
-
Add the test compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity as a function of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment using non-linear regression.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Theoretical Modeling of Salvinorin A Carbamate Interactions with the Kappa-Opioid Receptor (KOR): A Technical Guide
Abstract
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of neuropsychiatric and pain-related disorders.[1][2] The naturally occurring neoclerodane diterpene, Salvinorin A, is a highly potent and selective non-nitrogenous KOR agonist, making it a unique lead compound for drug development.[2][3][4] However, its hallucinogenic properties and poor pharmacokinetic profile necessitate the development of analogs with improved therapeutic potential.[3] Modifications at the C2 position, particularly the synthesis of Salvinorin A carbamates, represent a key strategy to modulate its pharmacological properties. This technical guide provides an in-depth overview of the theoretical modeling approaches used to understand the molecular interactions between Salvinorin A carbamates and the KOR. It integrates computational data with experimental protocols to offer a comprehensive resource for researchers in pharmacology and drug design, with a focus on elucidating binding mechanisms and guiding the development of next-generation KOR-targeted therapeutics.
Introduction
The Kappa-Opioid Receptor (KOR) as a Therapeutic Target
The KOR, a member of the opioid receptor family, is widely distributed in the central and peripheral nervous systems. Its activation by endogenous ligands, such as dynorphins, is implicated in modulating pain perception, mood, and reward pathways.[5] Consequently, KOR has become a promising target for developing novel analgesics that may lack the addictive potential of traditional mu-opioid receptor agonists.[3] Furthermore, modulating KOR activity shows potential for treating addiction, depression, and anxiety.[1][6]
Salvinorin A: A Unique Non-Nitrogenous KOR Agonist
Salvinorin A (SalA), the primary psychoactive compound from the plant Salvia divinorum, is distinguished as the first identified non-nitrogenous opioid receptor agonist.[3][4] It exhibits high potency and remarkable selectivity for the KOR over other opioid receptor subtypes.[3][7] Unlike classical opioids, which typically feature a protonated amine that forms a salt bridge with a conserved aspartate residue in the receptor, SalA's high affinity is achieved through a distinct set of interactions.[4][8] Despite its value as a pharmacological tool, SalA's utility as a therapeutic is limited by poor bioavailability, rapid metabolism by esterases, and profound hallucinogenic effects.[3]
Salvinorin A Carbamates: Rationale for Development
Structure-activity relationship (SAR) studies have shown that the C2-acetoxy group of SalA is critical for its potent agonist activity.[3] Its cleavage leads to the inactive metabolite, Salvinorin B (SalB).[3] Therefore, the C2 position has been a major focus for chemical modification to enhance metabolic stability and modulate functional activity. Carbamates are among the various functional groups, including esters, ethers, and amides, that have been introduced at this position.[3] Theoretical modeling provides a powerful framework to predict how these modifications, such as the addition of a carbamate (B1207046) moiety, alter the binding pose and interaction profile within the KOR binding pocket, thereby guiding the rational design of analogs with desired pharmacological properties.
Theoretical Modeling of the Salvinorin A-KOR Binding Pose
Computational modeling, validated by experimental data, has been instrumental in elucidating the binding mode of SalA at the KOR. These models provide the foundation for predicting the interactions of its carbamate derivatives.
Homology Modeling and Crystal Structures
Early modeling efforts relied on homology models of the KOR. However, the determination of the active-state KOR crystal structure (PDB ID: 6B73) has provided a high-resolution template for more accurate molecular docking and simulation studies.[3][6] These studies consistently show that SalA binds in a pocket located above the traditional morphinan (B1239233) binding site, closer to the extracellular side of the receptor.[3]
Key Interaction Sites
The binding of SalA within the KOR is stabilized by a network of hydrogen bonds and hydrophobic contacts.[3]
-
Hydrogen Bonds: The C2-acetoxy group, the critical site for carbamate modification, forms hydrogen bonds with Tyrosine residues Y3127.35 and Y3137.36.[3] The C4-methyl ester interacts with C210 in the extracellular loop 2 (ECL2), and the C1-carbonyl group bonds with Y3127.35.[3]
-
Hydrophobic Contacts: The rigid core of the SalA molecule is stabilized by hydrophobic interactions with several residues, including V1182.63, I1393.33, I2946.55, and I3167.39.[3]
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to refine the static binding poses obtained from docking experiments and to explore the dynamic nature of the ligand-receptor complex. MD studies have confirmed the stability of the primary interactions identified through docking and have revealed additional, transient interactions.[3] Notably, simulations showed a potential hydrogen bond forming between the C17-carbonyl of SalA and Q1152.60, an interaction not observed in static models but supported by mutagenesis data.[3]
Modeling Carbamate Interactions
Based on the established SalA binding model, a C2-carbamate substituent is predicted to occupy the same region as the original acetoxy group. The carbamate's hydrogen bond donor (N-H) and acceptor (C=O) functionalities offer new possibilities for interaction with the surrounding residues, particularly Y3127.35 and Y3137.36.[3] The size, shape, and electronic properties of the R-group on the carbamate nitrogen will further influence the binding affinity and functional efficacy, which can be systematically explored using computational docking and MD simulations.
Visualization: Theoretical Modeling Workflow
Caption: Workflow for theoretical modeling of ligand-KOR interactions.
KOR Signaling Pathways
KOR activation initiates multiple downstream signaling cascades, primarily through G-protein-dependent and β-arrestin-dependent pathways. The ability of a ligand to preferentially activate one pathway over another, a concept known as "biased agonism," is a central focus of modern KOR drug discovery.[2][4]
G-Protein Dependent Signaling
Canonically, KOR couples to inhibitory G-proteins (Gαi/o).[5] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP).[4] This Gi/o-mediated pathway is believed to be responsible for the therapeutic analgesic effects of KOR agonists.[4]
β-Arrestin Mediated Signaling
Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), KOR can recruit β-arrestin proteins.[4] This recruitment leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein (MAP) kinases.[4] The β-arrestin pathway has been linked to the undesirable side effects of KOR agonists, including dysphoria and sedation.[2][4]
Biased Agonism
A biased agonist is a ligand that stabilizes a receptor conformation that preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). The development of "G-protein biased" Salvinorin A carbamates is a key goal, as such compounds could theoretically provide analgesia with a reduced side-effect profile.[2]
Visualization: KOR Signaling Pathways
Caption: KOR signaling diverges into G-protein and β-arrestin pathways.
Quantitative Pharmacological Data
The interaction of Salvinorin A analogs with the KOR is quantified by measuring their binding affinity (Ki) and functional potency/efficacy (EC50). This data is essential for validating computational models and establishing SAR.
| Compound | Binding Affinity (Ki, nM) | Radioligand Used | Functional Potency (EC50, nM) | Assay Type | Reference |
| Salvinorin A | 0.41 ± 0.15 | [³H]U69,593 | 235 | [³⁵S]GTPγS | [9][10] |
| 2.9 ± 0.3 | [³H]Diprenorphine | 1.05 | Adenylate Cyclase | [3][10] | |
| Salvinorin B | >8000 | [³H]U69,593 | Inactive | - | [3] |
| 111 - >10,000 | Various | 2.4 - 492 | [³⁵S]GTPγS | [3] | |
| RB-64 | 0.59 | [³H]Diprenorphine | Sub-nM | [³⁵S]GTPγS | [11] |
| SalA-VS-07 | 120 ± 19 | [³H]U69,593 | 64 ± 11 | [³⁵S]GTPγS | [6] |
| SalA-VS-08 | 21 ± 3 | [³H]U69,593 | 310 ± 110 | [³⁵S]GTPγS | [6] |
Experimental Protocols
The theoretical models are validated through a series of key experiments designed to synthesize the target compounds and characterize their binding and functional activity at the KOR.
Synthesis of Salvinorin A Carbamates (General Protocol)
Most SalA analogs are prepared via semi-synthesis from the natural product. The general procedure to create C2-carbamates involves the deacetylation of SalA to Salvinorin B (SalB), followed by reaction with an appropriate isocyanate or carbamoyl (B1232498) chloride.
-
Deacetylation to Salvinorin B:
-
Dissolve Salvinorin A in a suitable solvent such as methanol.[9]
-
Add a catalytic amount of a mild base (e.g., sodium carbonate).[9]
-
Stir the mixture at room temperature, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until all starting material is consumed.[9]
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup, extracting the product with an organic solvent like dichloromethane (B109758).[9]
-
Purify the crude product via column chromatography on silica (B1680970) gel to yield pure Salvinorin B.[9]
-
-
Carbamate Formation:
-
Dissolve Salvinorin B in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., triethylamine (B128534) or pyridine) if required.
-
Add the desired isocyanate (R-N=C=O) or carbamoyl chloride (R₂N-CO-Cl) dropwise to the solution.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction, perform an aqueous workup, and extract the product.
-
Purify the crude carbamate derivative using column chromatography.
-
KOR Expression and Purification
Functional KOR for in vitro assays is typically produced in mammalian cell lines.
-
Cell Culture and Transfection:
-
Membrane Preparation:
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.[14]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[14]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.[14]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[14]
-
-
Solubilization and Purification (for structural studies):
-
Extract the receptor from the membranes using a mild detergent (e.g., n-dodecyl-β-D-maltopyranoside).[12]
-
Perform sequential chromatography steps, which may include wheat germ agglutinin chromatography, size-exclusion chromatography, and anti-FLAG immunoaffinity chromatography, to purify the receptor.[12]
-
Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of an unlabeled compound (SalA carbamate) for the KOR.[15]
-
Assay Setup:
-
In a 96-well plate, combine the KOR-containing membrane preparation, a fixed concentration of a suitable KOR-selective radioligand (e.g., [³H]U69,593), and varying concentrations of the unlabeled test compound.[14][15]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled KOR ligand).[14]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[14]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with bound radioligand are trapped on the filter.[14][15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation.[14]
[³⁵S]GTPγS G-Protein Activation Assay
This functional assay measures the ability of a compound to activate G-proteins via the KOR.
-
Assay Setup: Combine KOR membranes, varying concentrations of the agonist (SalA carbamate), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog) in an assay buffer containing GDP.[10]
-
Incubation: Incubate the mixture to allow for receptor activation and subsequent binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the radioligand binding assay.[12]
-
Counting and Analysis: Quantify the filter-bound radioactivity. Plot the stimulated binding against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the KOR, a key step in a separate signaling pathway. The PathHunter assay is a common method.[16]
-
Cell Line: Use an engineered cell line co-expressing the KOR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[16]
-
Assay Procedure:
-
Detection: Add a chemiluminescent substrate for the reconstituted enzyme and measure the light output using a luminometer.[16]
-
Analysis: Plot the luminescent signal against the compound concentration to determine the EC₅₀ for β-arrestin recruitment.
Visualization: Experimental Characterization Workflow
Caption: Workflow for the synthesis and pharmacological testing of new analogs.
Conclusion and Future Directions
The theoretical modeling of this compound interactions with the KOR, anchored by high-resolution crystal structures and validated by rigorous experimental data, provides a powerful engine for modern drug discovery. The current models indicate that SalA and its analogs bind to a unique allosteric site and that the C2 substituent is a critical determinant of activity, forming key hydrogen bonds with residues Y312 and Y313.[3] By modifying this position with carbamate moieties, researchers can systematically probe this interaction space to enhance pharmacokinetic properties and, crucially, to engineer biased agonism.
Future efforts will likely focus on refining computational models with more sophisticated MD simulation techniques and free energy perturbation (FEP) calculations to more accurately predict the binding affinities of novel carbamates. The continued integration of these in silico predictions with in vitro functional assays measuring both G-protein and β-arrestin signaling will be paramount. This synergistic approach holds the promise of yielding novel Salvinorin A carbamates that act as potent, G-protein biased KOR agonists, potentially leading to a new class of safer and more effective treatments for pain, addiction, and mood disorders.
References
- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CoMFA Analyses of C-2 Position Salvinorin A Analogs at the Kappa-Opioid Receptor Provides Insights into Epimer Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and mass spectrometric analysis of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Salvinorin A Carbamates: A Detailed Application Note for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of Salvinorin A carbamates, targeting researchers, scientists, and drug development professionals. Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its therapeutic potential. However, its hallucinogenic properties and metabolic instability have prompted the development of analogs, such as carbamates, to improve its pharmacological profile. This protocol focuses on the synthesis of C(2) carbamate (B1207046) derivatives of Salvinorin A, which have shown promise as potent KOR agonists.[1]
Data Presentation
The following table summarizes the in vitro activity of synthesized Salvinorin A carbamates at the kappa-opioid receptor.
| Compound | Structure | KOR EC50 (nM) | Efficacy (%) | Reference |
| Salvinorin A | Acetate at C(2) | 4.5 | 100 | [1] |
| Unsubstituted Carbamate | -OC(=O)NH2 at C(2) | 6.2 | Potent Agonist | [1] |
| N-Methyl Carbamate | -OC(=O)NHCH3 at C(2) | - | 81 (Partial Agonist) | [1] |
Experimental Protocols
This section details the synthetic procedures for the preparation of Salvinorin A carbamates, starting from the hydrolysis of Salvinorin A to Salvinorin B, followed by the carbamoylation at the C(2) position.
Protocol 1: Synthesis of Salvinorin B from Salvinorin A
Salvinorin B, the deacetylated precursor, is the starting material for the synthesis of C(2) carbamates.
Materials:
-
Salvinorin A
-
Methanol (MeOH)
-
Anhydrous Sodium Carbonate (Na2CO3)
-
1 N Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve Salvinorin A in methanol.
-
Add a catalytic amount of anhydrous sodium carbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid) or remove the solvent under reduced pressure.
-
If the solvent was removed, partition the residue between dichloromethane and 1 N HCl.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Salvinorin B by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Synthesis of Salvinorin A Unsubstituted Carbamate
This protocol describes the formation of the unsubstituted carbamate at the C(2) position of Salvinorin B. While the specific details from the primary literature are not fully available, a plausible synthesis can be conducted by reacting Salvinorin B with chlorosulfonyl isocyanate followed by hydrolysis.
Materials:
-
Salvinorin B
-
Anhydrous Dichloromethane (DCM)
-
Chlorosulfonyl Isocyanate
-
Aqueous Ammonia (NH4OH) or water
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve Salvinorin B in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorosulfonyl isocyanate in anhydrous dichloromethane to the cooled solution of Salvinorin B.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or aqueous ammonia.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the Salvinorin A unsubstituted carbamate.
Protocol 3: Synthesis of Salvinorin A N-Methyl Carbamate
This protocol outlines the synthesis of the N-methyl carbamate derivative at the C(2) position of Salvinorin B using methyl isocyanate.
Materials:
-
Salvinorin B
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)
-
Methyl Isocyanate
-
A mild base catalyst (e.g., triethylamine (B128534) or 4-dimethylaminopyridine (B28879) - DMAP)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve Salvinorin B in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Add a catalytic amount of a mild base such as triethylamine or DMAP.
-
Add methyl isocyanate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the Salvinorin A N-methyl carbamate.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of Salvinorin A carbamates.
Caption: General synthetic route to Salvinorin A carbamates.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by agonists like Salvinorin A carbamates initiates a cascade of intracellular signaling events. The following diagram depicts the canonical G-protein dependent signaling pathway.
Caption: Simplified KOR G-protein signaling cascade.
References
In Vitro Assays for Determining the Activity of Salvinorin A Carbamates
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is a unique non-nitrogenous diterpenoid derived from the plant Salvia divinorum.[1][2] Its distinct structure and pharmacological profile have made it a valuable lead compound for the development of novel therapeutics targeting the KOR, which is implicated in pain, addiction, and mood disorders.[3][4] Modifications at the C(2) position of the Salvinorin A scaffold, including the introduction of carbamate (B1207046) functional groups, have been explored to improve its pharmacokinetic properties and modulate its activity at the KOR.[5][6][7] This document provides detailed protocols for key in vitro assays essential for characterizing the pharmacological activity of Salvinorin A carbamates and other analogs.
Key Pharmacological Parameters
The in vitro characterization of Salvinorin A carbamates typically involves determining the following parameters:
-
Binding Affinity (Ki): Measures the strength of the interaction between the compound and the KOR. It is determined through competitive radioligand binding assays.
-
Functional Potency (EC50): Represents the concentration of the compound that elicits a half-maximal response in a functional assay, indicating its potency as an agonist or antagonist.
-
Efficacy (Emax): Defines the maximum response a compound can produce in a functional assay, typically relative to a standard full agonist.
Data Presentation: In Vitro Activity of Salvinorin A and Analogs
The following table summarizes the in vitro activity of Salvinorin A and a representative carbamate analog at the kappa-opioid receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) | Reference Compound | Assay Type |
| Salvinorin A | 2.4 | 1.8 | 100 | - | [³⁵S]GTPγS Binding |
| Unsubstituted Carbamate (at C2) | Not Reported | 6.2 | Not Reported | U50,488H | Not Specified |
| N-methyl Carbamate (at C2) | Not Reported | Not Reported | 81 | U50,488H | Not Specified |
| 22-thiocyanatosalvinorin A (RB-64) | 0.59 | <1 | >100 | U50,488H | [³⁵S]GTPγS Binding |
Data is compiled from multiple sources for illustrative purposes.[3][5][8]
Signaling Pathways of Salvinorin A at the Kappa-Opioid Receptor
Salvinorin A and its analogs exert their effects by activating the KOR, a G-protein coupled receptor (GPCR). Upon agonist binding, the KOR primarily couples to the Gi/o family of G-proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation can promote the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways. Understanding a compound's bias towards either the G-protein or β-arrestin pathway is crucial for developing drugs with desired therapeutic effects and minimal side effects.[6][9]
Kappa-Opioid Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [³H]diprenorphine or [³H]U69,593.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).[10]
-
Test Compounds: Salvinorin A carbamates at various concentrations.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend it in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 20 µg protein per well).[10]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Test compound at various concentrations.
-
-
Radioligand Addition: Add the radioligand (e.g., [³H]diprenorphine) to all wells at a concentration near its Kd.
-
Membrane Addition: Add the resuspended cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the KOR upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes expressing hKOR.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]
-
Test Compounds: Salvinorin A carbamates at various concentrations.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend the hKOR membranes in assay buffer.
-
Reagent Preparation: Prepare solutions of the test compound, [³⁵S]GTPγS, and GDP in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
50 µL of test compound solution at various concentrations.
-
50 µL of [³⁵S]GTPγS.
-
50 µL of hKOR membranes pre-incubated with GDP (e.g., 20 µM).[3]
-
-
Incubation: Incubate the plate at room temperature for 20 minutes with gentle shaking.[3]
-
Termination (Optional, depending on detection method): The reaction can be stopped by rapid filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified. One common method involves adding scintillation proximity assay (SPA) beads, which emit light when [³⁵S]GTPγS binds to the G-protein on the membrane captured by the beads. The plate is then counted in a microplate scintillation counter.[3]
-
Data Analysis: Plot the scintillation counts against the logarithm of the test compound concentration. Use non-linear regression to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response produced by a standard full agonist like U50,488H.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the KOR upon agonist stimulation, providing insight into a compound's potential for inducing receptor desensitization and internalization, as well as its signaling bias. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.[11][12]
Materials:
-
Cells co-expressing KOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment of β-galactosidase.
-
Cell culture medium.
-
Test compounds.
-
Chemiluminescent substrate.
-
Luminometer.
Procedure:
-
Cell Culture: Culture the engineered cells in 96- or 384-well plates until they reach the desired confluency.
-
Compound Addition: Add the test compounds at various concentrations to the cell plates.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the chemiluminescent substrate for β-galactosidase to each well.
-
Signal Detection: After a short incubation with the substrate, measure the luminescence using a plate reader. The light signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Determine the EC50 and Emax values using non-linear regression.
β-Arrestin Recruitment Assay Workflow.
Conclusion
The in vitro assays described provide a robust framework for the pharmacological characterization of novel Salvinorin A carbamates. By systematically evaluating the binding affinity, functional potency, and signaling profile of these compounds, researchers can gain critical insights into their structure-activity relationships and therapeutic potential. This information is indispensable for the rational design and development of next-generation KOR-targeted drugs with improved efficacy and safety profiles.
References
- 1. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A and Salvia divinorum: Toxicology, Pharmacological Profile, and Therapeutic Potential [mdpi.com]
- 3. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A - Wikipedia [en.wikipedia.org]
- 9. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Radioligand Binding Assay of Salvinorin A Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant interest as a pharmacological tool and a lead compound for the development of novel therapeutics.[1][2][3] Its unique non-nitrogenous diterpenoid structure distinguishes it from classical opioids.[2] Modifications of the Salvinorin A scaffold, particularly at the C(2) position, have been extensively explored to improve its pharmacokinetic profile and modulate its pharmacological activity. The introduction of a carbamate (B1207046) moiety at this position has been shown to influence the compound's binding affinity and functional efficacy at the KOR.
These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of Salvinorin A carbamate derivatives for the KOR. This assay is a fundamental tool for characterizing the interaction of these compounds with their molecular target and is a critical step in the drug discovery and development process.
Principle of the Assay
The radioligand binding assay is a highly sensitive and quantitative method used to measure the affinity of a ligand (in this case, this compound) for a specific receptor (KOR). The assay is based on the principle of competition between a radiolabeled ligand (radioligand) and an unlabeled test compound for binding to the receptor. By measuring the ability of the unlabeled test compound to displace the specific binding of the radioligand, the inhibition constant (Ki) of the test compound can be determined. The Ki value is an inverse measure of the binding affinity of the compound for the receptor.
Data Presentation
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Salvinorin A and a representative carbamate analog at the kappa-opioid receptor. This data is essential for comparing the pharmacological profiles of different compounds.
| Compound | Radioligand | Receptor Source | Ki (nM) | EC50 (nM) ([³⁵S]GTPγS) | Reference |
| Salvinorin A | [³H]U69,593 | CHO cells expressing human KOR | ~1-5 | ~1-10 | [1] |
| Salvinorin A Unsubstituted Carbamate | Not Specified | Not Specified | Potent Agonist | 6.2 | [4] |
Note: The specific radioligand and receptor source for the carbamate were not detailed in the available literature, but the compound was identified as a potent KOR agonist.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay using membranes from cells expressing the human kappa-opioid receptor and the selective KOR radioligand [³H]U69,593.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U69,593 (specific activity ~40-60 Ci/mmol).[5]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Unlabeled Ligand for Non-Specific Binding: U69,593 or another high-affinity KOR ligand (e.g., Naloxone) at a high concentration (10 µM).[5][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.1-0.5% polyethyleneimine (PEI).[6]
-
96-well Plates: For incubation.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Liquid Scintillation Counter: For measuring radioactivity.
Experimental Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer or by trituration.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well). Keep on ice.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 200-250 µL per well.[7]
-
Prepare serial dilutions of the this compound test compound in the assay buffer.
-
Set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]U69,593 + 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of unlabeled U69,593 (10 µM final concentration) + 50 µL of [³H]U69,593 + 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution + 50 µL of [³H]U69,593 + 100 µL of membrane suspension.
-
-
The final concentration of [³H]U69,593 should be close to its Kd value (typically 1-3 nM).[8]
-
-
Incubation:
-
Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[6] Gentle agitation during incubation can be beneficial.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioactivity.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of the this compound. The percentage of specific binding at each concentration of the test compound is calculated as: (Binding in the presence of test compound - NSB) / (Total Binding - NSB) * 100
-
-
Determine the IC50 Value:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Ki Value:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[9] Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the kappa-opioid receptor upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Application Note: Characterization of Salvinorin A Carbamate at the Kappa-Opioid Receptor using the GTPγS Binding Assay
Introduction
Salvinorin A, a naturally occurring diterpenoid from the plant Salvia divinorum, is the most potent known naturally occurring hallucinogen.[1][2][3] It is a highly selective and potent agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction.[1][2][4][5] Unlike typical opioid alkaloids, Salvinorin A is a non-nitrogenous molecule, making it a unique pharmacological tool for studying the KOR system.[1][5][6] Modifications to the Salvinorin A scaffold have been explored to improve its pharmacokinetic properties and therapeutic potential. One such modification is the synthesis of carbamate (B1207046) analogs at the C(2) position, which have shown potent KOR agonism.[6][7]
The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs.[8][9][10][11] This assay measures the activation of G-proteins, a proximal event following agonist binding to the receptor.[8][10][12][13] In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation. The accumulation of [³⁵S]GTPγS provides a direct measure of the agonist's efficacy and potency.[8] This application note provides a detailed protocol for using the [³⁵S]GTPγS binding assay to determine the pharmacological profile of Salvinorin A Carbamate at the human kappa-opioid receptor.
Principle of the Assay
The kappa-opioid receptor is a Gi/o-coupled GPCR.[14] In the inactive state, the G-protein exists as a heterotrimer (Gαi/o, Gβ, and Gγ) with GDP bound to the Gα subunit. Upon agonist binding, such as this compound, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP to GDP, leading to the re-association of the heterotrimer and termination of the signal. The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, once bound, traps the G-protein in its active state. The amount of incorporated radioactivity is proportional to the extent of G-protein activation by the agonist.[8]
Signaling Pathway Diagram
Caption: KOR signaling upon this compound binding.
Experimental Workflow
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS: (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
This compound: (unsubstituted carbamate at C(2))
-
Reference Agonist: U-50,488H
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester or vacuum filtration manifold
-
Liquid scintillation counter
Experimental Protocol
-
Membrane Preparation:
-
Culture CHO or HEK-293 cells expressing the human KOR to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., using a Bradford assay), and store at -80°C until use.[10]
-
-
Assay Procedure:
-
Thaw the prepared cell membranes on ice.
-
Prepare serial dilutions of this compound and the reference agonist (U-50,488H) in assay buffer.
-
In a 96-well microplate, add the following in triplicate:
-
Basal Binding: 25 µL of assay buffer.
-
Agonist-Stimulated Binding: 25 µL of varying concentrations of this compound or U-50,488H.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
To each well, add 50 µL of a solution containing cell membranes (typically 5-20 µg of protein per well) and GDP (final concentration 10 µM) in assay buffer.
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells.
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.[14]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.[14]
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific [³⁵S]GTPγS binding for each concentration by subtracting the non-specific binding (CPM in the presence of excess unlabeled GTPγS) from the total binding (CPM for that concentration).
-
Normalize the data by expressing the specific binding as a percentage of the maximal stimulation achieved with the reference agonist, U-50,488H (defined as 100% efficacy).
-
Plot the percentage of maximal stimulation against the logarithm of the agonist concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal efficacy) for this compound.[14]
Quantitative Data
The following table summarizes the reported in vitro activity of an unsubstituted this compound at the kappa-opioid receptor.
| Compound | Assay | Receptor | Potency (EC₅₀) | Efficacy (%Eₘₐₓ vs. U-50,488H) | Reference |
| This compound (unsubstituted) | [³⁵S]GTPγS Binding | Kappa-Opioid | 6.2 nM | Potent Agonist | [6] |
Note: The original source describes the compound as a "potent kappa-agonist," and specific efficacy data relative to a standard was not provided in the abstract.
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of novel ligands at the kappa-opioid receptor. This application note provides a comprehensive protocol for evaluating the potency and efficacy of this compound. The data indicates that carbamate modification at the C(2) position of Salvinorin A can yield potent KOR agonists, highlighting a promising avenue for the development of novel therapeutics targeting this receptor system.
References
- 1. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Salvinorin A Carbamates in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of Salvinorin A analogues, with a focus on carbamate (B1207046) derivatives as potent and selective kappa-opioid receptor (KOR) agonists. The following protocols and data are intended to guide researchers in the development of novel KOR ligands with potentially improved therapeutic profiles for various neurological and psychiatric disorders.
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective kappa-opioid receptor (KOR) agonist.[1] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids.[1] The therapeutic potential of Salvinorin A is significant; however, its clinical utility is hampered by its hallucinogenic effects and rapid in vivo metabolism.[1] Consequently, extensive research has focused on the synthesis of Salvinorin A analogues to dissociate the therapeutic effects from the undesirable side effects and to improve pharmacokinetic properties.[1] Structure-activity relationship (SAR) studies have revealed that modifications at the C(2) position of the Salvinorin A scaffold are particularly important for modulating affinity and efficacy at the KOR.[1] Carbamates are among the functional groups that have been explored to create more stable analogues.[2][3][4]
Quantitative Pharmacological Data
The pharmacological activity of Salvinorin A and its analogues at the kappa-opioid receptor is characterized by their binding affinity (K_i) and functional efficacy (EC_50 and E_max). These parameters are crucial for understanding the structure-activity relationships (SAR) and for the rational design of novel KOR ligands.
Table 1: Opioid Receptor Binding Affinities (K_i, nM) of Salvinorin A and Analogues
| Compound | KOR K_i (nM) | µOR K_i (nM) | δOR K_i (nM) | KOR/µOR Selectivity | KOR/δOR Selectivity | Reference |
| Salvinorin A | 2.3 | >1000 | >1000 | >435 | >435 | [5] |
| 12-epi-Salvinorin A | 4.5 | >1000 | >1000 | >222 | >222 | [5] |
| Salvinorin A C-2 Unsubstituted Carbamate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Salvinorin A C-2 N-Methyl Carbamate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| 22-Thiocyanatosalvinorin A (RB-64) | 0.59 | >>10,000 | >>10,000 | >16,949 | >16,949 | [6][7] |
| 22-Chlorosalvinorin A (RB-48) | Not Reported | >>10,000 | >>10,000 | Not Reported | Not Reported | [6][7] |
Note: Data for carbamate analogues are limited in the reviewed literature. Further studies are required to populate this table comprehensively.
Table 2: Functional Activity (EC_50, nM and E_max, %) of Salvinorin A and Analogues at the Kappa-Opioid Receptor ([³⁵S]GTPγS Assay)
| Compound | EC_50 (nM) | E_max (%) | Reference |
| Salvinorin A | 2.2 | 100 | [8] |
| 12-epi-Salvinorin A | 13 | 55 | [5] |
| Salvinorin A C-2 Unsubstituted Carbamate | 6.2 | Not Reported | |
| Salvinorin A C-2 N-Methyl Carbamate | Not Reported | 81 (Partial Agonist) | |
| 22-Thiocyanatosalvinorin A (RB-64) | <1 | Not Reported | [6][7] |
| U-50,488H (Reference Agonist) | Not Reported | 100 | [9] |
Note: E_max is often expressed relative to a standard full agonist like U-50,488H.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in Salvinorin A SAR studies. These protocols can be adapted for the evaluation of Salvinorin A carbamates.
Protocol 1: Semi-synthesis of Salvinorin A C-2 Carbamate Analogues
This protocol describes a general method for the synthesis of C-2 analogues of Salvinorin A, which can be adapted for the preparation of carbamates. The primary starting material is Salvinorin B, obtained by the deacetylation of Salvinorin A.[1]
Step 1: Preparation of Salvinorin B
-
Dissolve Salvinorin A in methanol.
-
Add a catalytic amount of sodium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Step 2: Synthesis of C-2 Carbamate Analogues
This is a generalized procedure that may require optimization for specific carbamates.
-
Dissolve Salvinorin B (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equivalents).
-
To the stirred solution, add the desired isocyanate (for N-substituted carbamates) or an activated carbamoylating agent (e.g., carbamoyl (B1232498) chloride) (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Salvinorin A carbamate.
Protocol 2: In Vitro Radioligand Binding Assay for Kappa-Opioid Receptor
This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9]
-
Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.[9]
-
Radioligand: [³H]U69,593 or [³H]bremazocine.[9]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Non-specific Binding Control: 10 µM unlabeled U69,593 or Naloxone.[9]
-
Test Compounds: this compound analogues at varying concentrations.
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.[5]
-
Protocol 3: [³⁵S]GTPγS Functional Assay
The [³⁵S]GTPγS binding assay is a functional assay used to determine the potency (EC_50) and efficacy (E_max) of a compound as an agonist at a G-protein coupled receptor (GPCR) like the KOR.[10]
-
Materials and Reagents:
-
Procedure:
-
Pre-incubate cell membranes with GDP in the assay buffer.
-
Add varying concentrations of the test compound or reference agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to determine the EC₅₀ (potency) and E_max (efficacy) for G-protein activation.[5]
-
Protocol 4: In Vivo Behavioral Assay - Forced Swim Test (FST) in Rodents
The FST is a widely used model to assess antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.
-
-
Procedure:
-
Pre-test session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This serves to induce a state of behavioral despair.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Test session (Day 2, 24 hours later): Administer the this compound analogue or vehicle at a predetermined time before the test (e.g., 30 minutes, intraperitoneally). Dosages for Salvinorin A in rodents typically range from 0.1 mg/kg to 10 mg/kg.[11][12]
-
Place the animal in the swim cylinder for a 5-minute test session.
-
Record the session for later scoring.
-
Score the duration of immobility (floating with only minor movements to keep the head above water).
-
-
Data Analysis:
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Protocol 5: In Vivo Behavioral Assay - Elevated Plus Maze (EPM) in Rodents
The EPM is a widely used test to assess anxiety-like behavior.
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
-
Procedure:
-
Administer the this compound analogue or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with a video camera mounted above the maze.
-
Score the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
-
Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic Changes in the Rodent Brain after Acute Administration of Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Salvinorin A and its Analogs in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Salvinorin A and its analogs, potent kappa-opioid receptor (KOR) agonists, in preclinical animal models of addiction. Due to the rapid metabolism and short half-life of Salvinorin A, research has focused on developing analogs with improved pharmacokinetic profiles, such as carbamates, ethers, and amides, to enhance their therapeutic potential.[1] While specific literature on a compound named "Salvinorin A Carbamate" is limited, the principles and protocols outlined here for Salvinorin A and its well-studied analogs serve as a foundational guide for investigating novel KOR agonists in addiction research.
Introduction: Salvinorin A and the Kappa-Opioid Receptor System in Addiction
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Unlike classical opioids, it is non-nitrogenous.[1][2] The KOR system is a key modulator of the brain's reward pathways, particularly the dopaminergic system.[2][4] Activation of KORs generally produces effects that counteract the rewarding effects of drugs of abuse, leading to anti-addictive properties.[5][6]
Preclinical studies have consistently shown that Salvinorin A and its analogs can attenuate drug-seeking behaviors for substances like cocaine, alcohol, and nicotine (B1678760) in various animal models.[5][7][8][9] However, the clinical utility of native Salvinorin A is hampered by its rapid metabolism and potential side effects, including sedation, aversion, and depression-like behaviors.[5][6][10] This has driven the development of analogs with improved duration of action and a more favorable side-effect profile.[4][6]
Mechanism of Action
Salvinorin A exerts its anti-addictive effects primarily through the activation of KORs, which are G-protein coupled receptors. KOR activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulates various ion channels. This signaling cascade ultimately counteracts the dopamine-releasing effects of drugs of abuse in key brain regions like the nucleus accumbens.[2][5]
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 3. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A analogs and other κ-opioid receptor compounds as treatments for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvinorin a and related compounds as therapeutic drugs for psychostimulant-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Mesyl Salvinorin B alone and in combination with naltrexone on alcohol deprivation effect in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Salvinorin A Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant interest for its unique pharmacological profile.[1][2] Unlike classical opioids, it is a non-nitrogenous diterpenoid.[1] However, the therapeutic development of Salvinorin A has been hampered by its rapid metabolism, primarily through hydrolysis of the C2-acetate group, leading to a short duration of action.[1] To address this limitation, synthetic analogues with modified C2 positions have been developed to improve metabolic stability and pharmacokinetic properties. Among these, carbamate (B1207046) derivatives have been proposed as promising candidates.[1]
These application notes provide a comprehensive overview of the available data on Salvinorin A carbamates and detailed protocols for their preclinical in vivo evaluation. While in vivo studies specifically on Salvinorin A carbamates are not yet extensively published, the following protocols are based on established methodologies for Salvinorin A and its other C2-analogs.
Data Presentation
The following table summarizes the in vitro pharmacological data for C2-carbamate analogues of Salvinorin A from available literature.
| Compound | Modification at C2 | KOR Binding Affinity (Ki, nM) | KOR Functional Activity (EC50, nM) | Efficacy (% vs. U-50,488H) | Reference |
| Salvinorin A | Acetate | 1.8 | 1.1 | 100 | Béguin et al., 2005 |
| Unsubstituted Carbamate | Carbamate | 4.8 | 6.2 | 100 (Full Agonist) | Béguin et al., 2005[3] |
| N-Methyl Carbamate | N-Methyl Carbamate | 11 | 25 | 81 (Partial Agonist) | Béguin et al., 2005[3] |
Signaling Pathways
Salvinorin A and its analogues exert their effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, Salvinorin A induces a conformational change in the KOR, leading to the activation of two primary signaling pathways: the G-protein signaling pathway and the β-arrestin recruitment pathway. The G-protein pathway is associated with the therapeutic effects, such as analgesia, while the β-arrestin pathway is often linked to adverse effects like dysphoria and sedation.
Experimental Protocols
The following are detailed protocols for proposed in vivo studies to evaluate the efficacy and pharmacokinetic profile of Salvinorin A carbamates. These are based on established procedures for Salvinorin A and its analogues.
Experimental Workflow
Antinociceptive Efficacy in Rodent Models
Objective: To assess the analgesic effects of Salvinorin A carbamates in acute pain models.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound (unsubstituted and N-methyl)
-
Vehicle (e.g., 1:1:8 mixture of DMSO, Tween 80, and saline)
-
Positive control: Salvinorin A or U-50,488H
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
Tail-flick analgesia meter
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement:
-
Hot Plate Test: Place each mouse on the hot plate and record the latency to lick a hind paw or jump. Cut-off time of 30 seconds to prevent tissue damage.
-
Tail-Flick Test: Position the mouse's tail over the radiant heat source of the tail-flick meter and record the latency to flick the tail.
-
-
Drug Administration:
-
Administer this compound, Salvinorin A, or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).
-
A range of doses should be tested to determine a dose-response relationship.
-
-
Post-treatment Measurements:
-
Measure the hot plate and tail-flick latencies at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to assess the onset and duration of action.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
-
Pharmacokinetic Profiling
Objective: To determine the pharmacokinetic parameters of Salvinorin A carbamates in rodents.
Animal Model: Male Sprague-Dawley rats (250-300 g).
Materials:
-
This compound
-
Vehicle for intravenous (i.v.) and intraperitoneal (i.p.) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound via i.v. (e.g., tail vein) and i.p. injection to different groups of rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cardiac puncture at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (for i.p. administration)
-
-
Assessment of Sedative Effects
Objective: To evaluate the potential sedative side effects of Salvinorin A carbamates.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Vehicle
-
Open-field apparatus equipped with automated activity monitoring
Procedure:
-
Acclimation: Acclimate mice to the testing room and the open-field apparatus.
-
Drug Administration: Administer this compound or vehicle i.p.
-
Open-Field Test:
-
Immediately after injection, place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA).
-
Conclusion
The development of Salvinorin A carbamates represents a promising strategy to overcome the pharmacokinetic limitations of the parent compound. The provided in vitro data demonstrates that these analogues retain potent kappa-opioid receptor agonism. The detailed in vivo protocols outlined in these application notes offer a robust framework for the preclinical evaluation of their therapeutic potential and side effect profile. Further research in this area is warranted to fully characterize the in vivo pharmacology of Salvinorin A carbamates and to determine their suitability for clinical development.
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CoMFA Analyses of C-2 Position Salvinorin A Analogs at the Kappa-Opioid Receptor Provides Insights into Epimer Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Salvinorin A Carbamate for Kappa Opioid Receptor (KOR) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has emerged as a critical tool for investigating the roles of the KOR system in various physiological and pathological processes.[1][2] Its unique non-nitrogenous, neoclerodane diterpene structure distinguishes it from traditional opioid ligands.[3][4] However, the therapeutic potential of Salvinorin A is limited by its rapid metabolism, primarily through hydrolysis of the C2 acetate (B1210297) group to the inactive metabolite Salvinorin B, resulting in a short duration of action.[3][5]
To address this limitation, synthetic analogues have been developed. Salvinorin A Carbamate (B1207046) is one such analogue where the C2 acetate is replaced with a carbamate group.[5] This modification enhances biological stability by reducing susceptibility to deacetylation, thereby prolonging its activity.[6] As a potent KOR full agonist, Salvinorin A Carbamate serves as a valuable tool compound for in vitro and in vivo studies aimed at elucidating the function of the KOR and exploring its potential as a therapeutic target.[5][6]
Quantitative Data
The following tables summarize the in vitro pharmacological data for Salvinorin A and its carbamate analogue at the human kappa opioid receptor (hKOR).
Table 1: Kappa Opioid Receptor Binding Affinity
| Compound | Ki (nM) at hKOR | Radioligand | Reference |
| Salvinorin A | 1.6 (equivalent to 160 pM) | [³H]U69,593 | [4] |
| Salvinorin A | 2.6 ± 0.2 | Not Specified | [7] |
| This compound | Data Not Available | - | - |
Table 2: Kappa Opioid Receptor Functional Activity
| Compound | Assay | EC50 (nM) at hKOR | Efficacy | Reference |
| Salvinorin A | [³⁵S]GTPγS | 4.5 | Full Agonist | [6] |
| Salvinorin A | cAMP Assay | 4.73 | Full Agonist | [3][5] |
| Salvinorin A | β-arrestin Recruitment | 10.5 | Non-biased Agonist | [3][5] |
| This compound | [³⁵S]GTPγS | 6.2 | Full Agonist | [6] |
Signaling Pathways and Experimental Workflows
Activation of the KOR by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] Additionally, KOR activation can modulate ion channels and stimulate the mitogen-activated protein kinase (MAPK) pathway.[4] Like Salvinorin A, the carbamate derivative is expected to engage β-arrestin, leading to receptor desensitization and internalization.[3][4][5] In the central nervous system, KOR activation by agonists like Salvinorin A has been shown to decrease dopamine (B1211576) release in the striatum, an effect that may contribute to its behavioral outcomes.[8][9]
A typical workflow for characterizing this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically starts from Salvinorin B, which is obtained by the deacetylation of Salvinorin A.[3]
1. Preparation of Salvinorin B (Starting Material)
-
Dissolve Salvinorin A in methanol.
-
Add a catalytic amount of sodium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Extract the product with an organic solvent such as dichloromethane (B109758).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Salvinorin B.
2. Synthesis of this compound While a specific protocol for the carbamoylation of Salvinorin B is not detailed in the provided search results, a general procedure can be inferred from standard organic synthesis techniques.
-
Dissolve Salvinorin B in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a suitable carbamoylating agent, such as chlorosulfonyl isocyanate followed by hydrolysis, or by reacting with an isocyanate in the presence of a base.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
In Vitro Assay: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-protein signaling through the KOR.[6]
Materials:
-
Cell membranes expressing hKOR
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
This compound stock solution and serial dilutions
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of drug solution (or vehicle for basal binding).
-
50 µL of [³⁵S]GTPγS.
-
50 µL of cell membrane suspension containing 20 µM GDP.
-
-
Incubate the plate for 60 minutes at 30°C.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.[6]
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[6]
In Vitro Assay: β-Arrestin Recruitment Assay
This assay determines whether this compound promotes the interaction of β-arrestin with the KOR, a key step in receptor desensitization and internalization. A common method is the PathHunter® β-arrestin assay.[10][11][12]
Materials:
-
PathHunter® cell line co-expressing ProLink™-tagged KOR and Enzyme Acceptor-tagged β-arrestin
-
Cell plating reagent
-
This compound stock solution and serial dilutions
-
PathHunter® detection reagents
-
384-well white, solid-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Culture the PathHunter® cells according to the supplier's protocol.
-
Harvest and resuspend the cells in the appropriate cell plating reagent at the recommended density (e.g., 250,000 cells/mL for 5,000 cells/well in a 384-well plate).[10]
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[10]
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.[13]
-
Add the PathHunter® detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.[10]
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal as a function of the log concentration of this compound and use non-linear regression to calculate the EC₅₀ value.
In Vivo Protocol: Rodent Behavioral Studies
This general protocol outlines the administration of this compound to rodents to assess its effects on behavior. Dosages should be determined based on in vitro potency and preliminary dose-finding studies. For Salvinorin A, intraperitoneal (i.p.) doses in rodents typically range from 0.1 to 10 mg/kg.[14]
Materials:
-
This compound
-
Vehicle solution (e.g., 1% Tween 80 in saline)
-
Syringes and needles for administration (e.g., i.p., subcutaneous)
-
Appropriate behavioral apparatus (e.g., open field for locomotor activity, hot plate for analgesia)
-
Male Sprague-Dawley rats or C57BL/6 mice
Procedure:
-
Prepare a solution of this compound in the vehicle. Sonication may be required to aid dissolution.
-
Acclimate the animals to the testing room and apparatus before the experiment.
-
Administer the desired dose of this compound or vehicle to the animals via the chosen route (e.g., i.p.).
-
Immediately or after a predetermined time, place the animal in the behavioral apparatus.
-
Record behavioral parameters for a specified duration. For example:
-
Locomotor Activity: Record distance traveled, rearing, and time spent in the center of an open field for 30-60 minutes.
-
Analgesia (Hot Plate Test): Measure the latency to a nociceptive response (e.g., paw licking, jumping) at set time points after drug administration.
-
-
Data Analysis: Compare the behavioral responses of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
This compound represents a significant improvement over its parent compound, Salvinorin A, for KOR research due to its enhanced metabolic stability. Its potent KOR agonist activity makes it an excellent tool for a wide range of in vitro and in vivo applications. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to explore the multifaceted roles of the kappa opioid receptor system in health and disease.
References
- 1. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Metabolic Changes in the Rodent Brain after Acute Administration of Salvinorin A [dash.harvard.edu]
- 9. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Total Synthesis of Salvinorin A by Evans [organic-chemistry.org]
protocol for dissolving Salvinorin A Carbamate for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Salvinorin A Carbamate (B1207046) for experimental use. The information is intended to guide researchers in preparing this compound for in vitro and in vivo studies. Due to the limited availability of specific protocols for Salvinorin A Carbamate, the following recommendations are based on its known solubility and established procedures for its parent compound, Salvinorin A. Researchers should validate these protocols for their specific experimental setups.
Compound Information
This compound is a potent and selective kappa-opioid receptor (KOR) agonist. The addition of a carbamate group to Salvinorin A enhances its biological stability by reducing deacetylation, making it a valuable tool for studying the KOR system.[1]
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions.
| Solvent | Solubility | Source |
| Acetonitrile | 1 mg/mL | [1] |
| Dimethylformamide (DMF) | 1 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For in vitro assays, it is essential to prepare a concentrated stock solution that can be further diluted to the desired final concentration in the assay buffer. DMSO is a common solvent for creating stock solutions of poorly water-soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed compound). Based on the known solubility of 2 mg/mL in DMSO, a stock solution of up to approximately 4.6 mM can be prepared.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator may be applied. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within a few weeks of preparation. For aqueous working solutions, it is advised not to store them for more than one day.[2]
Preparation for In Vivo Experiments
For in vivo studies, the choice of vehicle is critical to ensure the compound's solubility and biocompatibility. Based on protocols for Salvinorin A, a vehicle containing a solubilizing agent like Cremophor EL is often used for intraperitoneal (i.p.) administration in animal models.[3]
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Cremophor EL
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
Protocol:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in a suitable organic solvent such as ethanol or DMSO.
-
Vehicle Preparation: A common vehicle for Salvinorin A and its analogs for i.p. injection is a mixture of Cremophor EL, ethanol, and saline. A frequently used ratio is 1:1:8 (Cremophor EL:ethanol:saline) by volume.
-
Dilution: Add the required volume of the this compound stock solution to the pre-mixed vehicle to achieve the final desired dosing concentration.
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity. The solution should be a clear emulsion.
-
Administration: Administer the prepared solution to the experimental animals via the desired route (e.g., intraperitoneal injection). Prepare the dosing solution fresh on the day of the experiment.
Note: The final concentration of the organic solvent (e.g., DMSO, ethanol) and Cremophor EL should be kept low to minimize potential toxicity to the animals. It is crucial to include a vehicle control group in the experimental design.
Signaling Pathway
This compound, as a kappa-opioid receptor (KOR) agonist, is expected to activate the same signaling pathways as its parent compound, Salvinorin A. KORs are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4][5]
References
- 1. Rapid Detection and Quantification of Hallucinogenic Salvinorin A in Commercial Salvia divinorum Products by DART-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Salvinorin A Carbamate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, making it a valuable research tool for studying the KOR system.[1][2][3] Unlike typical opioids, it is a non-nitrogenous diterpenoid.[1][4] However, its therapeutic potential is limited by a short duration of action, largely due to rapid metabolism of its C2 ester group into the inactive metabolite, salvinorin B.[1][5][6] To overcome this limitation, synthetic derivatives have been developed, including carbamates at the C2 position, to improve metabolic stability and pharmacokinetic profiles.[7]
These application notes provide detailed protocols for two primary cell-based assays to determine the efficacy of Salvinorin A carbamates and other analogs at the KOR: the cAMP Inhibition Assay and the β-Arrestin Recruitment Assay. These assays measure distinct downstream signaling events following receptor activation and are crucial for characterizing the pharmacological properties of novel compounds.
Kappa-Opioid Receptor (KOR) Signaling Pathways
Salvinorin A and its derivatives exert their effects by activating KORs, which are G-protein coupled receptors (GPCRs).[1] KORs primarily couple to Gi/o proteins.[1] Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8]
In a parallel pathway, agonist-bound KORs can be phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[9] β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.[9][10] Some ligands may preferentially activate one pathway over the other, a phenomenon known as "biased agonism," which has significant implications for drug development.[11]
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A - Wikipedia [en.wikipedia.org]
- 5. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
Application Notes and Protocols for Behavioral Pharmacology Assays with Salvinorin A Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its unique psychoactive properties and therapeutic potential. However, its clinical utility is hampered by poor metabolic stability, primarily due to the hydrolysis of its C2-acetate group. To address this limitation, various analogs have been synthesized, including carbamate (B1207046) derivatives at the C2 position. These carbamates exhibit improved stability while retaining high affinity and efficacy at the KOR.[1][2] This document provides detailed application notes and protocols for conducting key behavioral pharmacology assays with Salvinorin A carbamates and other stable analogs, offering a framework for investigating their in vivo effects.
Salvinorin A and its analogs primarily exert their effects through the activation of the KOR, a G protein-coupled receptor.[2] This activation triggers a signaling cascade that modulates various neuronal functions, leading to the observed behavioral outcomes.[3]
Key Behavioral Pharmacology Assays
Several behavioral assays are crucial for characterizing the in vivo pharmacological profile of Salvinorin A carbamates. These include:
-
Conditioned Place Preference (CPP) / Conditioned Place Aversion (CPA): To assess the rewarding or aversive properties of the compound.[4][5][6]
-
Drug Discrimination: To evaluate the interoceptive stimulus effects of the compound and compare them to known drugs of abuse.[7][8][9]
-
Self-Administration and Reinstatement Models: To determine the abuse potential and the efficacy of the compound in preventing relapse to drug-seeking behavior.[10][11]
-
Locomotor Activity Assessment: To measure potential sedative or stimulant effects.[3]
Due to the limited availability of published in vivo behavioral data specifically for Salvinorin A carbamates, this document will provide quantitative data for a structurally related, stable C2-modified analog, ethoxymethyl ether Salvinorin B (EOM Sal B), which has been characterized in several key behavioral assays.[10] In vitro data for a potent Salvinorin A carbamate is also presented to establish its KOR agonist activity.[1]
Data Presentation
In Vitro Activity of this compound
| Compound | Assay | Receptor | Parameter | Value (nM) | Efficacy (%) | Reference |
| Unsubstituted Carbamate (Compound 9) | Functional Assay | Kappa-Opioid | EC50 | 6.2 | Potent Agonist | [1] |
| N-methyl Carbamate (Compound 10) | Functional Assay | Kappa-Opioid | EC50 | - | 81 (Partial Agonist) | [1] |
In Vivo Behavioral Effects of a Stable Salvinorin A Analog (EOM Sal B)
| Assay | Species | Compound | Dose (mg/kg) | Effect | Reference |
| Cocaine-Primed Reinstatement | Rat | EOM Sal B | 0.3 | Attenuated reinstatement of drug-seeking behavior | [10] |
| Sucrose Self-Administration | Rat | EOM Sal B | 0.1 | No effect | [10] |
| Locomotor Activity | Rat | EOM Sal B | 0.1, 0.3, 1.0 | No significant effect | [10] |
| Conditioned Place Aversion | Rat | EOM Sal B | 1.0 | No significant aversion | [10] |
Experimental Protocols
Conditioned Place Preference / Aversion (CPA) Protocol
This protocol is designed to assess the rewarding or aversive properties of a this compound.
Materials:
-
Conditioned Place Preference Apparatus (three-chamber design)
-
This compound
-
Vehicle solution (e.g., 75% dimethylsulfoxide/25% water)
-
Experimental animals (e.g., male Sprague-Dawley rats)
-
Syringes and needles for administration (specify route, e.g., intraperitoneal - i.p.)
-
Video tracking software
Procedure:
-
Habituation (Day 1):
-
Allow animals to acclimate to the testing room for at least 1 hour.
-
Place each rat in the central compartment of the CPP apparatus with free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of 8 alternating conditioning sessions (4 drug, 4 vehicle).
-
On drug conditioning days, administer the this compound (e.g., 0.4 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across subjects.
-
On vehicle conditioning days, administer the vehicle solution and confine the animal to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle conditioning days should be alternated (e.g., Drug-Vehicle-Drug-Vehicle...).
-
-
Test (Day 10):
-
Administer vehicle to all animals.
-
Place the animal in the central compartment with free access to all chambers for 15 minutes.
-
Record the time spent in the drug-paired and vehicle-paired chambers.
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-test and the test day.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward).
-
A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion (aversion).[4]
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to analyze the data.
Drug Discrimination Protocol
This protocol evaluates the interoceptive stimulus effects of a this compound.
Materials:
-
Standard operant conditioning chambers equipped with two levers and a food dispenser.
-
This compound
-
Training drug (e.g., a known KOR agonist like U-69,593 or Salvinorin A itself)
-
Vehicle solution
-
Experimental animals (e.g., male Sprague-Dawley rats), food-restricted to 85-90% of their free-feeding weight.
-
Syringes and needles for administration.
Procedure:
-
Lever Press Training:
-
Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 20, where 20 presses result in one food pellet).
-
-
Discrimination Training:
-
Once lever pressing is established, begin discrimination training.
-
On training days, administer either the training drug (e.g., 2.0 mg/kg Salvinorin A, i.p.) or vehicle.
-
Following drug administration, responding on one lever (the "drug-appropriate" lever) is reinforced.
-
Following vehicle administration, responding on the other lever (the "vehicle-appropriate" lever) is reinforced.
-
The assignment of the drug-appropriate lever should be counterbalanced.
-
Training continues until rats reliably respond on the correct lever (e.g., >80% of total responses on the correct lever before the first reinforcer) for several consecutive sessions.
-
-
Substitution Testing:
-
Once discrimination is acquired, substitution tests with the this compound can be conducted.
-
Administer a dose of the this compound and place the rat in the operant chamber.
-
Responses on either lever are recorded but not reinforced during the test session.
-
Test sessions are typically interspersed with training sessions.
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever for each test dose of the this compound.
-
Full substitution is considered to have occurred if the percentage of drug-appropriate responding is ≥80%.
-
Partial substitution is typically in the range of 20-79%.
-
A dose-response curve can be generated to determine the potency of the carbamate in producing the discriminative stimulus effects.[12]
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: KOR signaling cascade initiated by this compound.
Experimental Workflow for Conditioned Place Aversion
Caption: Workflow for the Conditioned Place Aversion experiment.
References
- 1. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 4. "Salvinorin A Establishes Conditioned Place Aversion in Male Sprague-Da" by Sheryl L. Walker [scholarworks.wmich.edu]
- 5. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvinorin A fails to substitute for the discriminative stimulus effects of LSD or ketamine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hallucinogen derived from Salvia divinorum, salvinorin A, has kappa-opioid agonist discriminative stimulus effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the discriminative stimulus effects of salvinorin A and its derivatives to U69,593 and U50,488 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Salvinorin A Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is a naturally occurring psychotropic diterpenoid isolated from the plant Salvia divinorum.[1][2] Its unique non-nitrogenous structure and profound effects on human consciousness have made it a subject of intense research for its potential therapeutic applications in treating pain, addiction, and mood disorders.[3] However, the inherent ester functionality of Salvinorin A makes it susceptible to rapid hydrolysis in vivo, limiting its therapeutic potential. To address this, synthetic analogs, including carbamate (B1207046) derivatives, have been developed to improve stability and pharmacokinetic profiles. This document provides detailed application notes and protocols for the analytical quantification of Salvinorin A carbamates, crucial for preclinical and clinical development.
Signaling Pathways of Salvinorin A and its Analogs
Salvinorin A and its carbamate analogs exert their effects primarily through the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, the receptor initiates intracellular signaling cascades through two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.
The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[5] Activation of the receptor leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[6]
The β-arrestin pathway , on the other hand, is often linked to the adverse effects of KOR agonists, including dysphoria and sedation.[5][7] Following agonist binding and G-protein coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin is recruited. This leads to receptor desensitization, internalization, and the activation of other signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[5][6]
Figure 1: Kappa-Opioid Receptor Signaling Pathways.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of C(2) modified Salvinorin A analogues.[8] It involves the conversion of Salvinorin A to Salvinorin B, followed by the reaction with an isocyanate to form the carbamate.
Figure 2: Experimental Workflow for this compound Synthesis.
Materials:
-
Salvinorin A
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Isocyanate (e.g., methyl isocyanate for an N-methyl carbamate)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Hydrolysis of Salvinorin A to Salvinorin B:
-
Dissolve Salvinorin A in methanol.
-
Add a solution of sodium hydroxide in methanol.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract Salvinorin B with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify Salvinorin B by column chromatography.
-
-
Carbamate Formation:
-
Dissolve Salvinorin B in anhydrous dichloromethane under an inert atmosphere.
-
Add the desired isocyanate to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Quantification of this compound by LC-MS/MS
Due to the thermal lability of many carbamates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantification.[9][10][11] The following protocol is a general guideline and should be optimized for the specific this compound derivative being analyzed.
Figure 3: General Workflow for LC-MS/MS Quantification.
1. Sample Preparation:
-
Plasma/Serum: Protein precipitation with acetonitrile (B52724) or methanol is a common first step. This can be followed by solid-phase extraction (SPE) for further cleanup and concentration.
-
Urine: Dilution with a suitable buffer followed by SPE is often sufficient.
-
Tissue Homogenates: Homogenization in a suitable buffer, followed by protein precipitation and SPE.
Solid-Phase Extraction (SPE) Protocol (General):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
The following table summarizes typical starting conditions for the analysis of carbamates. These should be optimized for the specific this compound of interest.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 or a specialized carbamate column (e.g., 100 mm x 2.1 mm, < 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ or other suitable adducts (e.g., [M+Na]⁺) of the this compound |
| Product Ions | At least two characteristic product ions for confirmation and quantification |
| Collision Energy | Optimize for each MRM transition |
| Dwell Time | Optimize for the number of MRM transitions and chromatographic peak width |
3. Data Analysis and Quantification:
-
A calibration curve should be prepared using a certified reference standard of the this compound in the same matrix as the samples (e.g., blank plasma).
-
The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.
-
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the LC-MS/MS method validation.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | |
| Upper Limit of Quantification (ULOQ) | Within linear range | |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | |
| Recovery (%) | Consistent and reproducible | |
| Matrix Effect | Within acceptable limits |
Table 2: Stability Data
| Stability Condition | Duration | Concentration | % Recovery |
| Freeze-Thaw (3 cycles) | Low QC | ||
| High QC | |||
| Short-Term (Bench-top) | Low QC | ||
| High QC | |||
| Long-Term (Frozen) | Low QC | ||
| High QC | |||
| Post-Preparative (Autosampler) | Low QC | ||
| High QC |
Conclusion
The development of stable Salvinorin A analogs, such as carbamates, holds significant promise for the advancement of novel therapeutics targeting the kappa-opioid receptor. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and, critically, the robust analytical quantification of these compounds. The detailed LC-MS/MS methodology, when properly validated, will enable researchers and drug development professionals to accurately assess the pharmacokinetic and pharmacodynamic properties of Salvinorin A carbamates, paving the way for their potential clinical application.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols: Salvinorin A Carbamates in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has emerged as a compelling scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including pain, depression, and substance abuse.[1][2] Its unique, non-nitrogenous diterpenoid structure distinguishes it from classical opioids. However, the clinical utility of Salvinorin A is limited by its potent hallucinogenic effects and rapid in vivo metabolism, primarily through hydrolysis of the C2-acetate group to the inactive metabolite, Salvinorin B.[2][3]
This has led to the exploration of semi-synthetic analogs, with a significant focus on modifications at the C2 position to enhance metabolic stability and modulate pharmacological properties. Carbamate (B1207046) derivatives of Salvinorin A have been investigated as a promising strategy to overcome the rapid hydrolysis, potentially leading to compounds with improved pharmacokinetic profiles and a more favorable therapeutic window.[2][3] These application notes provide an overview of the role of Salvinorin A carbamates in drug design, along with detailed protocols for their synthesis and pharmacological characterization.
Data Presentation: Pharmacological Properties of Salvinorin A and its Analogs
The following tables summarize the in vitro pharmacological data for Salvinorin A and selected C2-modified analogs to provide a comparative baseline for newly synthesized carbamates. Data for specific Salvinorin A carbamates is sparse in publicly available literature, highlighting a key area for future research.
Table 1: Kappa-Opioid Receptor (KOR) Binding Affinity and G-protein Activation of Salvinorin A and Key Analogs
| Compound | Modification at C2 | KOR Binding Affinity (Ki, nM) | KOR Functional Activity (EC50, nM) in [³⁵S]GTPγS Assay | Efficacy (Emax, %) in [³⁵S]GTPγS Assay (relative to U-69,593) | Reference(s) |
| Salvinorin A | Acetate | 2.4 - 7.4 | 1.8 - 40 | ~100 (Full Agonist) | [4] |
| Salvinorin B | Hydroxyl | >1000 | >1000 | Inactive | [4] |
| Ethoxymethyl Salvinorin B (EOM Sal B) | Ethoxymethyl ether | 3.1 ± 0.4 | 0.65 ± 0.17 | Full Agonist | [4] |
| β-Tetrahydropyran Salvinorin B (β-THP Sal B) | β-Tetrahydropyranyl ether | 6.2 ± 0.4 | 60 ± 6 | Full Agonist | [4] |
| Hypothetical Carbamate 1 (HC1) | Methylcarbamate | Data not available | Data not available | Data not available | |
| Hypothetical Carbamate 2 (HC2) | Ethylcarbamate | Data not available | Data not available | Data not available |
Note: The table highlights the significant impact of C2 modification on potency and the current lack of comprehensive public data specifically for carbamate analogs.
Signaling Pathways and Experimental Workflows
The interaction of Salvinorin A carbamates with the KOR initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for characterizing the pharmacological profile of novel compounds. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general workflows for the experimental protocols described below.
Experimental Protocols
Protocol 1: Synthesis of Salvinorin A C2-Carbamates
This protocol describes a general method for the synthesis of Salvinorin A C2-carbamates starting from Salvinorin A.
Step 1: Deacetylation of Salvinorin A to Salvinorin B
-
Materials: Salvinorin A, Methanol (B129727) (anhydrous), Sodium carbonate (anhydrous), Acetic acid (glacial), Dichloromethane (B109758), Sodium sulfate (B86663) (anhydrous), Silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve Salvinorin A in anhydrous methanol.
-
Add a catalytic amount of anhydrous sodium carbonate.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with glacial acetic acid.
-
Remove methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Salvinorin B by column chromatography on silica gel.
-
Step 2: Synthesis of C2-Carbamate Derivatives
-
Materials: Salvinorin B, Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran), Desired isocyanate (e.g., methyl isocyanate, ethyl isocyanate), Dry nitrogen or argon atmosphere.
-
Procedure:
-
Dissolve Salvinorin B in the anhydrous solvent under an inert atmosphere.
-
Add the desired isocyanate (typically 1.1-1.5 equivalents) to the solution.
-
A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin (B87310) dilaurate), can be added to facilitate the reaction, though it may proceed without a catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a few drops of methanol if excess isocyanate is present.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
-
Protocol 2: In Vitro Pharmacological Characterization
2.1. Radioligand Binding Assay for KOR Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
-
Materials: Cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR cells), Radioligand (e.g., [³H]U-69,593), Test compounds (Salvinorin A carbamates), Assay buffer (50 mM Tris-HCl, pH 7.4), Non-specific binding control (e.g., 10 µM Naloxone), 96-well plates, Glass fiber filters, Filtration apparatus, Liquid scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only cell membranes and radioligand.
-
For non-specific binding wells, add cell membranes, radioligand, and a high concentration of the non-specific control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2.2. [³⁵S]GTPγS Binding Assay for G-protein Activation (EC₅₀ and Eₘₐₓ)
This functional assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a direct measure of receptor activation.
-
Materials: CHO-hKOR cell membranes, [³⁵S]GTPγS, GDP, Test compounds, Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), 96-well plates, Glass fiber filters, Filtration apparatus, Liquid scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
-
2.3. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an indicator of biased agonism.
-
Materials: Cell line co-expressing KOR and a β-arrestin-reporter fusion protein (e.g., using PathHunter® technology), Test compounds, Cell culture medium, Detection reagents specific to the assay technology, 96-well plates, Plate luminometer or fluorometer.
-
Procedure:
-
Plate the cells in a 96-well plate and incubate.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light.
-
Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
-
Protocol 3: In Vivo Analgesic Activity Assessment
Warm Water Tail-Withdrawal Assay
This assay assesses the analgesic properties of a compound by measuring the latency of a mouse to withdraw its tail from warm water.
-
Materials: Mice, Plexiglas restrainers, Water bath maintained at a constant temperature (e.g., 52°C), Test compounds formulated for in vivo administration (e.g., intraperitoneal injection), Vehicle control.
-
Procedure:
-
Acclimatize the mice to the restrainers.
-
Measure the baseline tail-withdrawal latency by immersing the distal third of the tail in the warm water bath. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Administer the test compound or vehicle to the mice.
-
Measure the tail-withdrawal latency at various time points after administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Analyze the data to determine the time course and dose-response relationship of the analgesic effect.
-
Conclusion
The development of Salvinorin A carbamates represents a rational approach to address the pharmacokinetic limitations of the parent compound. By replacing the labile C2-acetate with a more stable carbamate functional group, it is hypothesized that analogs with a longer duration of action and improved therapeutic potential can be achieved. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, purification, and detailed pharmacological characterization of novel Salvinorin A carbamates. The systematic application of these methods will enable researchers to elucidate the structure-activity relationships of this promising class of compounds and advance the discovery of novel KOR-targeted therapeutics. Further research is critically needed to populate the pharmacological data for Salvinorin A carbamates to fully understand their potential in drug design and discovery.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvinorin A Carbamate and Analogs in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Salvinorin A carbamates and other C2-modified analogs in preclinical pain research. Due to the limited specific data on Salvinorin A carbamates, this document leverages findings from structurally related analogs with modifications at the C2 position to provide a framework for experimental design and data interpretation.
Introduction
Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist with demonstrated analgesic properties in various preclinical pain models.[1][2][3] However, its therapeutic potential is limited by a short duration of action due to rapid hydrolysis of the C2-acetate group.[2][4] To overcome this limitation, structural modifications at the C2 position, including the introduction of a carbamate (B1207046) functional group, have been proposed to enhance metabolic stability and prolong the analgesic effects.[5][6] This document outlines the pharmacology, experimental protocols, and available data for Salvinorin A and its C2-modified analogs in pain research.
Mechanism of Action and Signaling Pathway
Salvinorin A and its analogs exert their primary effects through the activation of the KOR, a G-protein coupled receptor.[7] KOR activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in reduced neuronal excitability and analgesia.[8] Some evidence also suggests an interaction with the cannabinoid CB1 receptor, which may contribute to its antinociceptive effects.[9][10]
Biased agonism at the KOR, preferentially activating G-protein signaling over β-arrestin pathways, is a key area of research to develop analgesics with fewer side effects.[2][7]
References
- 1. Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 3. 6,5-Fused Ring, C2-Salvinorin Ester, Dual Kappa and Mu Opioid Receptor Agonists as Analgesics Devoid of Anxiogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products for the Treatment of Pain: Chemistry and Pharmacology of Salvinorin A, Mitragynine, and Collybolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. transpopmed.org [transpopmed.org]
- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 8. frontiersin.org [frontiersin.org]
- 9. remedypublications.com [remedypublications.com]
- 10. Salvinorin A reduces neuropathic nociception in the insular cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Salvinorin A Carbamate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Salvinorin A carbamates. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and overcome common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of Salvinorin A carbamates, starting from the preparation of the key intermediate, Salvinorin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for Salvinorin A carbamate (B1207046) synthesis?
A1: The universally accepted starting material is Salvinorin B. Salvinorin A contains a C-2 acetate (B1210297) ester which is hydrolyzed to the corresponding alcohol to give Salvinorin B. This C-2 hydroxyl group is the reaction site for carbamoylation.
Q2: Why is C-8 epimerization a significant concern during these syntheses?
A2: The proton at the C-8 position of the Salvinorin scaffold is susceptible to epimerization under basic conditions, leading to the formation of 8-epi-Salvinorin B. This epimer is often less biologically active or may have a different pharmacological profile. Since many carbamate synthesis reactions are performed under basic conditions, minimizing the formation of this diastereomer is critical for maximizing the yield of the desired product.
Q3: How can I minimize C-8 epimerization during the deacetylation of Salvinorin A to Salvinorin B?
A3: While traditional methods using potassium carbonate in methanol (B129727) can lead to epimerization, a modified procedure can significantly suppress this side reaction. The addition of a sodium-selective complexing agent, such as 15-crown-5 (B104581), to a reaction mixture of Salvinorin A with sodium bicarbonate and hydrogen peroxide has been shown to yield Salvinorin B nearly quantitatively with no detectable C-8 epimer formation[1].
Q4: What are the general methods for converting the C-2 hydroxyl group of Salvinorin B into a carbamate?
A4: The C-2 hydroxyl group can be converted to a carbamate through several standard organic synthesis methods. Two common approaches are:
-
Reaction with an isocyanate: Salvinorin B can be reacted with an appropriate isocyanate (R-N=C=O) in the presence of a non-nucleophilic base.
-
Reaction with a carbamoyl (B1232498) chloride: Salvinorin B can be treated with a carbamoyl chloride (R₂N-C(O)-Cl) in the presence of a base to form the carbamate.
Q5: My carbamate synthesis reaction has a low yield. What are the potential causes?
A5: Low yields in Salvinorin A carbamate synthesis can stem from several factors:
-
Degradation of Starting Material: Salvinorin B is sensitive to strong bases and high temperatures. Prolonged reaction times under harsh conditions can lead to decomposition.
-
C-8 Epimerization: As discussed, the formation of the 8-epi isomer will lower the yield of the desired product.
-
Hydrolysis: The lactone ring in the Salvinorin scaffold can be susceptible to hydrolysis under certain conditions. Ensure anhydrous reagents and solvents are used.
-
Steric Hindrance: The C-2 position is sterically hindered. Bulky isocyanates or carbamoyl chlorides may react slowly or not at all.
-
Reagent Purity: Impurities in Salvinorin B, solvents, or reagents can interfere with the reaction.
Troubleshooting Specific Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion of Salvinorin B | 1. Insufficiently reactive carbamoylating agent. 2. Reaction temperature is too low. 3. Inactive catalyst or base. | 1. Switch to a more reactive agent (e.g., use an isocyanate instead of a less reactive carbamoyl chloride). 2. Gradually increase the reaction temperature, monitoring for product formation and degradation by TLC. 3. Use fresh, anhydrous base and ensure any catalyst used is active. |
| Multiple spots on TLC, indicating side products | 1. C-8 epimerization under basic conditions. 2. Degradation of the Salvinorin scaffold. 3. Side reactions with the carbamoylating agent (e.g., self-polymerization of isocyanate). | 1. Use a milder base (e.g., DIPEA instead of stronger bases). Minimize reaction time. Consider the use of 15-crown-5 if applicable to your reaction conditions[1]. 2. Avoid high temperatures and prolonged reaction times. 3. Add the carbamoylating agent slowly to the reaction mixture to maintain a low concentration. |
| Product is difficult to purify | 1. Close polarity of the product and starting material or side products. 2. Product instability on silica (B1680970) gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. If the product is sensitive to the acidity of silica gel, neutralize the silica gel with a small amount of triethylamine (B128534) in the eluent. |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in this compound synthesis.
Protocol 1: Synthesis of Salvinorin B from Salvinorin A (Epimerization-Suppressed Method)
This protocol is adapted from a high-yield synthesis of Salvinorin B that minimizes the formation of the C-8 epimer[1].
-
Dissolution: Dissolve Salvinorin A in a 1:1 mixture of Tetrahydrofuran (THF) and Acetonitrile (MeCN).
-
Addition of Reagents: Add sodium bicarbonate (NaHCO₃) and 15-crown-5 to the solution.
-
Initiation: Add 30% hydrogen peroxide (H₂O₂) dropwise while stirring vigorously.
-
Reaction: Continue to stir the mixture vigorously at room temperature for approximately 36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all Salvinorin A is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain Salvinorin B.
Protocol 2: General Synthesis of Salvinorin A Carbamates from Salvinorin B
This is a general protocol based on standard carbamoylation methods and analogous reactions with Salvinorin B. Optimization of reagents, stoichiometry, and reaction conditions is recommended.
-
Preparation: Dissolve Salvinorin B (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (approximately 2-3 equivalents) to the solution.
-
Carbamoylation:
-
Method A (using Isocyanate): Slowly add the desired isocyanate (e.g., methyl isocyanate, 1.5 equivalents) to the stirred solution.
-
Method B (using Carbamoyl Chloride): Slowly add the desired carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride, 1.5 equivalents) to the stirred solution.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the carbamoylating agent.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 0.1 M aqueous HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.
Quantitative Data Summary
While specific yield data for a wide range of Salvinorin A carbamates is not extensively published, the following table provides benchmark yields for the precursor synthesis and analogous C-2 modifications. Researchers should aim for yields in a similar range for their carbamate synthesis, with the understanding that optimization will be required.
| Reaction | Product | Reported Yield | Reference |
| Deacetylation of Salvinorin A | Salvinorin B | Nearly quantitative | [1] |
| Etherification of Salvinorin B | EOM-Salvinorin B | 83.4% | [2] |
| C-2 Alkylation of an Ether Analog | 2-methyl-2-methoxymethyl-salvinorin ether | 30% - 70% | [3] |
| General Carbamoylation of Salvinorin B | This compound | Expected "Good" Yield (50-80%) | Estimated based on analogous reactions |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Salvinorin A carbamates.
References
Navigating the Challenges of Salvinorin A Carbamate Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Salvinorin A carbamates. These insights are compiled from methodologies reported for Salvinorin A and its C-2 analogues, offering a foundational resource for researchers in this specialized area.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Salvinorin A carbamates, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound instability on silica (B1680970) gel: The carbamate (B1207046) functional group may be susceptible to degradation on acidic silica gel. 2. Irreversible adsorption: The compound may be strongly binding to the stationary phase. 3. Inappropriate solvent system: The chosen eluent may not be effectively desorbing the compound. | 1. Deactivate silica gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (1-2% in the eluent), to neutralize acidic sites. 2. Use an alternative stationary phase: Consider using neutral alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). 3. Optimize the solvent system: Increase the polarity of the eluent gradually. For polar compounds, a gradient of methanol (B129727) in dichloromethane (B109758) can be effective. |
| Co-elution of Product with Impurities | 1. Similar polarity of the product and impurities: Unreacted starting material (Salvinorin B), reagents, or side-products may have similar retention factors. 2. Presence of diastereomers: The C-8 epimer of Salvinorin A carbamate may be present and difficult to separate. | 1. Employ a two-step purification strategy: Use flash chromatography for initial cleanup, followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing. 2. Optimize chromatographic conditions: For flash chromatography, test various solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes). For HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point. 3. Consider alternative chromatography modes: If normal-phase chromatography is ineffective, explore reversed-phase or centrifugal partition chromatography. |
| Product Degradation During Purification | 1. Hydrolysis of the carbamate or other ester groups: The compound may be sensitive to acidic or basic conditions. 2. Thermal instability: Prolonged exposure to heat during solvent evaporation can cause degradation. | 1. Maintain neutral pH: Use neutralized silica gel and avoid highly acidic or basic additives in the mobile phase. 2. Minimize heat exposure: Use a rotary evaporator at a low temperature and avoid prolonged heating. Lyophilization can be an alternative for removing the final traces of solvent. |
| Streaking or Tailing of Spots on TLC/Column | 1. Sample overload: Too much sample applied to the TLC plate or column. 2. Compound instability on the stationary phase. 3. Inappropriate solvent system. | 1. Reduce sample concentration: Dilute the sample before loading. 2. Add a modifier to the eluent: For basic compounds, add a small amount of triethylamine. For acidic compounds, add a small amount of acetic acid. 3. Screen different solvent systems: A solvent system that provides a retention factor (Rf) of 0.2-0.4 on TLC is often a good starting point for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Salvinorin A carbamates?
A1: Common impurities include unreacted Salvinorin B, residual coupling reagents, and potentially the C-8 epimer of the this compound. The C-8 epimer is a known impurity in the synthesis of Salvinorin A analogs and can be challenging to separate.
Q2: How can I improve the separation of my this compound from unreacted Salvinorin B?
A2: Salvinorin B is more polar than its carbamate derivatives. In normal-phase chromatography (e.g., silica gel), Salvinorin B will have a lower Rf value. A carefully optimized gradient elution, starting with a less polar solvent system (e.g., low percentage of ethyl acetate in hexanes) and gradually increasing the polarity, should allow for good separation.
Q3: Is this compound stable during purification?
A3: The carbamate functional group is generally more stable to hydrolysis than the acetate group of Salvinorin A. However, the overall molecule contains other sensitive functionalities, such as the lactone and methyl ester, which can be susceptible to degradation under harsh acidic or basic conditions. It is advisable to work under neutral or near-neutral conditions and avoid excessive heat.
Q4: What are typical solvent systems for the flash chromatography of Salvinorin A carbamates?
A4: Based on protocols for related C-2 analogues, solvent systems of ethyl acetate in hexanes are commonly used. Ratios of 1:2 to 2:1 (ethyl acetate:hexanes) have been reported for the purification of similar compounds. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q5: When should I consider using preparative HPLC?
A5: Preparative HPLC is recommended as a final polishing step after initial purification by flash chromatography, especially when high purity (>98%) is required. It is particularly useful for separating closely related impurities, such as diastereomers, that are difficult to resolve by flash chromatography.
Experimental Protocols
General Protocol for Flash Chromatography Purification
This protocol is a general guideline and should be optimized for each specific this compound.
-
Slurry Preparation: The crude reaction mixture is concentrated and can be adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel using the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: The adsorbed sample is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure at low temperature.
General Protocol for Preparative HPLC Purification
-
Sample Preparation: The partially purified product from flash chromatography is dissolved in the mobile phase and filtered through a 0.22 µm filter.
-
Column and Mobile Phase: A C18 reversed-phase column is commonly used. The mobile phase is typically a gradient of acetonitrile in water.
-
Injection and Fractionation: The sample is injected onto the column, and fractions are collected based on the UV chromatogram.
-
Analysis and Pooling: The collected fractions are analyzed for purity, and the pure fractions are pooled.
-
Solvent Removal: The solvent is removed, often by lyophilization, to yield the final high-purity product.
Visualizations
Salvinorin A Carbamate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Salvinorin A carbamates.
Frequently Asked Questions (FAQs)
Q1: What is Salvinorin A carbamate (B1207046) and why is its solubility a concern?
A1: Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist.[1] The carbamate analog of Salvinorin A is a derivative synthesized to enhance metabolic stability by reducing deacetylation.[2][3] Like its parent compound, Salvinorin A carbamate is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its use in aqueous-based biological assays and for in vivo administration.[3][4][5] This can lead to issues such as compound precipitation, inaccurate dosing, and low bioavailability.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For experimental purposes, it is common practice to prepare a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous experimental medium. Recommended solvents and their approximate solubilities are summarized in the table below.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound | Acetonitrile | 1 mg/mL | [2] |
| This compound | DMF | 1 mg/mL | [2] |
| This compound | DMSO | 2 mg/mL | [2] |
| This compound | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Salvinorin A | Ethanol | Soluble to 10 mM | [6] |
| Salvinorin A | Acetone | Soluble | [7] |
| Salvinorin A | Methanol | Soluble | [7] |
| Salvinorin A | Chloroform | Soluble | [7] |
| Salvinorin A | Acetonitrile | Soluble | [7] |
| Salvinorin A | DMSO | 27.5 mg/mL (63.59 mM) | [6] |
| Salvinorin A | Water | Essentially insoluble | [7] |
| Salvinorin A | Hexane | Essentially insoluble | [7] |
Troubleshooting Guide for Solubility Issues
Issue 1: Precipitation of this compound in aqueous buffers or cell culture media.
-
Cause: Poor aqueous solubility of the lipophilic this compound molecule.[3]
-
Solutions:
-
Use a Co-solvent System: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize toxicity in cellular assays.[8]
-
Sonication: After dilution into the aqueous medium, sonication can help to disperse the compound and create a more uniform suspension.[6]
-
Vortexing: Always vortex the final solution thoroughly before each use to ensure a homogenous suspension, especially for in vivo injections.[9]
-
Issue 2: Inconsistent or lower-than-expected efficacy in in vitro assays.
-
Cause: The compound may not be fully dissolved or may be precipitating out of solution over the course of the experiment, leading to a lower effective concentration.
-
Solutions:
-
Verify Solubility in Experimental Conditions: Before conducting the main experiment, perform a small-scale test to visually inspect for any precipitation at the final desired concentration and under the specific experimental conditions (e.g., temperature, pH).
-
Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.[10]
-
Inclusion of a Surfactant: For in vivo preparations, a small amount of a biocompatible surfactant like Tween 80 can help to maintain the compound in suspension.[9]
-
Issue 3: Low or variable bioavailability in animal studies.
-
Cause: Poor dissolution in the gastrointestinal tract after oral administration or precipitation at the injection site for parenteral routes.[5]
-
Solutions:
-
Alternative Routes of Administration: For preclinical studies, consider alternative routes to oral administration, such as intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection, to bypass issues of gastrointestinal absorption.[9]
-
Formulation Strategies: Explore advanced formulation strategies to improve solubility and bioavailability. These can include:
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within cyclodextrin molecules can enhance its aqueous solubility.[11]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[12]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C or -80°C for long-term stability.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, you may need to perform serial dilutions of the stock solution in 100% DMSO.
-
Prepare Final Working Solution: On the day of the experiment, dilute the stock or intermediate solution directly into the pre-warmed cell culture medium to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Mix Thoroughly: Immediately after adding the compound to the medium, mix thoroughly by gentle inversion or pipetting. Visually inspect the solution for any signs of precipitation.
-
Apply to Cells: Add the final working solution to your cell cultures as per your experimental design.
Protocol 2: Formulation of this compound for In Vivo Rodent Studies (Intraperitoneal Injection)
-
Vehicle Preparation: A common vehicle for administering lipophilic compounds to rodents is a mixture of DMSO, Tween 80 (or another suitable surfactant), and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline (0.9% NaCl). The exact percentages may need to be optimized for your specific compound and dose.
-
Dissolving the Compound:
-
Weigh the required amount of this compound.
-
First, dissolve the compound completely in the DMSO portion of the vehicle. Vortex thoroughly to ensure complete dissolution.[9]
-
-
Adding the Surfactant: Add the Tween 80 to the DMSO-compound mixture and vortex again to ensure it is well mixed.
-
Adding the Saline: Slowly add the sterile saline to the mixture while continuously vortexing. This gradual addition is crucial to prevent the compound from precipitating out of the solution.[9]
-
Final Homogenization: Continue to vortex the final suspension for at least one minute to ensure it is homogenous.
-
Administration: Immediately before each injection, vortex the solution again to ensure a uniform suspension. Administer the formulation via intraperitoneal injection.
Visualizations
Caption: Experimental workflows for preparing this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Salvinorin A Carbamate Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Salvinorin A carbamates in solution. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of Salvinorin A derivatives a concern?
A1: Salvinorin A possesses a labile acetate (B1210297) ester at the C-2 position, which is rapidly hydrolyzed by esterases in biological matrices to the inactive metabolite, Salvinorin B.[1][2][3][4] This rapid inactivation leads to a short half-life and limits its therapeutic potential.[5] Carbamate (B1207046) analogs are synthesized to improve metabolic stability and prolong the compound's duration of action.[6][7]
Q2: What are the primary degradation pathways for Salvinorin A carbamates?
A2: The primary degradation pathway for Salvinorin A carbamates is expected to be hydrolysis of the carbamate bond, yielding Salvinorin B, the corresponding amine, and carbon dioxide. This hydrolysis can be chemically or enzymatically mediated. Additionally, under certain conditions, the lactone ring of the Salvinorin A scaffold can also undergo hydrolysis.[5]
Q3: How does pH affect the stability of Salvinorin A carbamates in solution?
A3: Generally, carbamates exhibit pH-dependent stability. They are relatively stable in neutral to slightly acidic conditions. However, under basic (alkaline) conditions, the rate of hydrolysis significantly increases.[8] This is due to the increased concentration of hydroxide (B78521) ions, which act as a nucleophile in the hydrolysis reaction.
Q4: What is the role of temperature in the degradation of these compounds?
A4: As with most chemical reactions, the rate of degradation of Salvinorin A carbamates increases with temperature. It is crucial to store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation.
Q5: Which solvents are recommended for dissolving and storing Salvinorin A carbamates?
A5: Salvinorin A and its analogs are lipophilic and have low aqueous solubility.[3][4] Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile (B52724) are typically used to prepare stock solutions. For aqueous-based assays, it is essential to minimize the final concentration of the organic solvent to avoid precipitation and potential solvent-induced degradation. The use of co-solvents may be necessary for certain formulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of compound in an in vitro assay. | 1. Enzymatic degradation by esterases in the biological matrix (e.g., plasma, serum, liver microsomes). 2. Chemical hydrolysis due to inappropriate pH or temperature. | 1. Add esterase inhibitors (e.g., sodium fluoride) to the assay medium if the goal is to assess non-esterase-mediated degradation. 2. Ensure the pH of the assay buffer is within the optimal stability range (neutral to slightly acidic). 3. Maintain samples at a low temperature (e.g., on ice) before and after the incubation period. |
| Inconsistent results between experimental replicates. | 1. Inconsistent storage and handling of stock solutions. 2. Variability in the concentration of organic solvent in the final assay medium. 3. Adsorption of the lipophilic compound to plasticware. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Use a consistent and minimal amount of organic solvent for all samples. 3. Consider using low-adsorption microplates or glassware. Pre-treating plates with a blocking agent may also be beneficial. |
| Precipitation of the compound in aqueous buffer. | 1. The aqueous solubility limit of the compound has been exceeded. 2. The organic solvent concentration is too low to maintain solubility. | 1. Determine the aqueous solubility of the compound before preparing working solutions. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if compatible with the experimental system. Note that high solvent concentrations can be toxic to cells. 3. Consider using solubility-enhancing excipients if appropriate for the application. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of the compound into multiple products. 2. Presence of impurities in the synthesized compound. 3. Interaction with components of the mobile phase. | 1. Perform forced degradation studies to identify potential degradation products. 2. Ensure the purity of the compound before initiating stability studies. 3. Evaluate the stability of the compound in the mobile phase. |
Stability Data
Due to the limited availability of specific quantitative stability data for Salvinorin A carbamates in the public domain, the following table provides the known stability of the parent compound, Salvinorin A, as a baseline. The expected stability of a carbamate analog is included for qualitative comparison.
| Condition | Salvinorin A | Salvinorin A Carbamate (Expected) | Reference |
| In Rat Plasma (37°C) | Half-life: ~1.8 hours (k = 3.8 x 10⁻¹ h⁻¹) | Significantly longer half-life due to resistance to esterase hydrolysis. | [5] |
| In Rat Plasma (25°C) | Half-life: ~6.3 hours (k = 1.1 x 10⁻¹ h⁻¹) | Significantly longer half-life. | [5] |
| In Rat Plasma (4°C) | Stable (k < 6.0 x 10⁻³ h⁻¹) | Stable. | [5] |
| Aqueous Solution (pH > 8) | Prone to hydrolysis of the C2-ester and lactone ring. | More stable than Salvinorin A, but will undergo base-catalyzed hydrolysis of the carbamate. | [8] |
| Aqueous Solution (pH 4-7) | Relatively stable. | Expected to be relatively stable. | |
| Storage in Organic Solvent (-20°C) | Generally stable. | Expected to be stable. |
Experimental Protocols
Protocol 1: General In Vitro Stability Assessment in Plasma
This protocol outlines a general method for assessing the stability of a this compound in plasma.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in acetonitrile.
-
Thaw plasma (e.g., human, rat) on the day of the experiment and keep it on ice.
-
-
Incubation:
-
Pre-warm a sufficient volume of plasma to 37°C in a shaking water bath.
-
Initiate the reaction by adding a small volume of the working solution to the pre-warmed plasma to achieve a final substrate concentration of 1-5 µM. The final concentration of the organic solvent should be less than 1%.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate proteins.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t₁/₂) can be determined by plotting the natural logarithm of the percentage of the remaining compound against time and fitting the data to a first-order decay model.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[9]
-
Acidic Hydrolysis:
-
Dissolve the this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 24 hours).
-
Neutralize the solution before analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for a shorter period due to expected rapid degradation (e.g., 30 minutes, 1 hour, 4 hours).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound in a stability chamber at elevated temperatures (e.g., 60°C) for several days.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., UV or fluorescent light) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from its degradation products. Mass spectrometry can be used to identify the degradation products.
-
Visualizations
Degradation Pathway of this compound
Caption: Proposed Hydrolytic Degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for In Vitro Stability Assessment.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of salvinorin A analogues: effect of configuration at C(2) and substitution at C(18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Salvinorin A Carbamate in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin A carbamate (B1207046) derivatives in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our Kappa-Opioid Receptor (KOR) binding assay results with a new Salvinorin A carbamate. What are the potential causes?
A1: High variability in KOR binding assays with Salvinorin A carbamates can stem from several factors:
-
Compound Solubility and Precipitation: Salvinorin A and its derivatives are highly lipophilic and have poor aqueous solubility.[1][2] At higher concentrations, these compounds can precipitate out of the assay buffer, leading to inconsistent results.[3][4] It is crucial to visually inspect your assay plates for any signs of precipitation.
-
Compound Stability: While carbamates are generally more stable than the acetate (B1210297) ester of Salvinorin A, they can still be susceptible to hydrolysis, especially with improper storage or handling.[5] Ensure that stock solutions are fresh and have been stored correctly at -20°C.
-
Pipetting Errors and Liquid Handling: Inconsistent liquid handling, especially of small volumes of viscous solvents like DMSO, can introduce significant variability.[6] Ensure pipettes are properly calibrated and use best practices for handling viscous solutions.
-
Cell Membrane Preparation Quality: The quality and consistency of your CHO-KOR cell membrane preparation are critical.[7][8] Inconsistent protein concentration or receptor expression levels between batches can lead to variability.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, incubation time, or temperature, can all contribute to result variability.
Q2: Our [35S]GTPγS functional assay is showing a low signal-to-noise ratio. How can we improve this?
A2: A low signal-to-noise ratio in a [35S]GTPγS assay can be addressed by optimizing several parameters:
-
Optimize Reagent Concentrations: The concentrations of GDP, Mg2+, and NaCl are critical. A thorough optimization of these components is recommended to maximize the agonist-stimulated signal over the basal binding.[9]
-
Cell Membrane Concentration: Titrate the amount of cell membrane protein per well to find the optimal concentration that yields a robust signal without increasing background noise.[9]
-
Agonist Concentration: Ensure you are using an appropriate concentration range for your this compound to achieve a full dose-response curve.
-
Incubation Time and Temperature: The incubation time and temperature can be modified to enhance the signal-to-noise ratio. An incubation of 1-2 hours at room temperature is a good starting point.[9]
-
Agonist Purity and Stability: Verify the purity and stability of your this compound, as degradation can lead to a weaker signal.
Q3: We are having trouble dissolving our this compound derivative for our cell-based assays. What is the best approach?
A3: Due to their lipophilic nature, Salvinorin A carbamates require careful handling for solubilization:
-
Primary Solvent: High-purity DMSO is the recommended solvent for creating concentrated stock solutions.
-
Working Dilutions: Prepare serial dilutions from the DMSO stock in your assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically ≤1%) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solution.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution into the aqueous assay buffer. If precipitation is observed, you may need to lower the final compound concentration or slightly increase the DMSO percentage (while validating its effect on the assay).
Q4: What are the key differences in assay considerations between Salvinorin A and its carbamate derivatives?
A4: The primary difference lies in their stability. The carbamate group is introduced to reduce the susceptibility to hydrolysis by esterases, which rapidly metabolizes Salvinorin A to the inactive Salvinorin B.[5] This increased stability of carbamates means they are likely to have a longer half-life in biological matrices, which should be considered when designing pharmacokinetic and pharmacodynamic studies. From an in vitro assay perspective, this increased stability reduces the chances of compound degradation during the experiment, potentially leading to more consistent results. However, the lipophilicity and solubility challenges remain similar for both classes of compounds.
Troubleshooting Guides
Issue 1: High Background Signal in [35S]GTPγS Assay
| Potential Cause | Recommended Solution |
| High Basal (Agonist-Independent) Activity | Some GPCRs exhibit constitutive activity. Include a known inverse agonist in your assay to determine the true basal level. For KOR, constitutive activity has been reported.[10] |
| Non-specific Binding of [35S]GTPγS | Include a non-specific binding control by adding a high concentration (e.g., 10 µM) of unlabeled GTPγS.[11] Ensure proper and consistent washing steps during filtration to remove unbound radioligand. |
| Contaminated Reagents | Use fresh, high-quality reagents, including [35S]GTPγS, GDP, and buffers. |
| Suboptimal GDP Concentration | Titrate the GDP concentration. Higher concentrations can sometimes reduce basal GTPγS binding.[12] |
Issue 2: Inconsistent EC50/Ki Values in Functional Assays
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect plates for precipitation. If observed, reduce the highest concentration of the compound tested or optimize the solubilization method. Consider using a different assay buffer or adding a small amount of a non-ionic surfactant (validate its effect first).[3][4] |
| DMSO Effects | Ensure the final DMSO concentration is consistent across all wells and is below the level that affects cell health or enzyme activity (typically <1%). Run a DMSO concentration curve to determine the tolerance of your assay. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered receptor expression or signaling. Use cells with a consistent and low passage number for all experiments.[13] |
| Serum Lot Variability | If using serum in your cell culture media, be aware that lot-to-lot variability can impact cell health and receptor expression. Test new serum lots before use in critical experiments. |
| Cell Line Authenticity | Periodically authenticate your cell lines using methods like STR profiling to ensure you are working with the correct cells and that they are not cross-contaminated. |
Data Presentation
Table 1: In Vitro Pharmacological Data for Selected Salvinorin A Analogs at the Kappa-Opioid Receptor
| Compound | Assay Type | Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| Salvinorin A | [35S]GTPγS | Human KOR | - | 1.8 | 100 | [1] |
| This compound | [35S]GTPγS | Human KOR | - | 6.2 | ~100 | |
| RB-64 (C-2 thiocyanate (B1210189) derivative) | [3H]diprenorphine binding | Human KOR | 39 | - | - | [14] |
| 20-nor-Salvinorin A | Not Specified | Human KOR | ~5-fold lower affinity than SalA | ~5-fold lower potency than SalA | Not Specified | [1] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay for KOR Agonists
This protocol is adapted for a 96-well plate format using membranes from CHO cells stably expressing the human kappa-opioid receptor (CHO-KOR).
Materials:
-
CHO-KOR cell membranes
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
This compound derivatives
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare CHO-KOR cell membranes as previously described.[15] Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reagent Preparation:
-
Prepare a stock solution of your this compound in 100% DMSO. Create a serial dilution series in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of [35S]GTPγS (final concentration ~0.1 nM), GDP (final concentration 10 µM), and unlabeled GTPγS (for non-specific binding, final concentration 10 µM) in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP solution
-
This compound dilution or vehicle (for basal binding)
-
For non-specific binding wells, add unlabeled GTPγS.
-
CHO-KOR cell membranes (typically 5-20 µg of protein per well).
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the [35S]GTPγS solution to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter mats completely.
-
Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the log of the agonist concentration and fit the data using a non-linear regression model to determine the EC50 and Emax values.
-
Visualizations
References
- 1. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. genscript.jp [genscript.jp]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 14. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of Salvinorin A Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Salvinorin A analogs, particularly concerning their inherently poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor bioavailability of Salvinorin A and its analogs?
A1: The primary factors contributing to the poor bioavailability of Salvinorin A and its analogs include:
-
Rapid First-Pass Metabolism: Salvinorin A is rapidly broken down in the gastrointestinal system to its inactive metabolite, salvinorin B.[1][2] The ester and lactone moieties, crucial for its activity at the kappa-opioid receptor (KOR), are susceptible to hydrolysis.[3][4]
-
Poor Aqueous Solubility: Salvinorin A is a lipophilic molecule with limited solubility in water, which hinders its dissolution and subsequent absorption.[1][3][5][6]
-
P-glycoprotein (P-gp) Efflux: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the blood-brain barrier and in the intestines.[7][8][9][10] This transporter actively pumps the compound out of cells, limiting its systemic absorption and brain penetration.[7][8][9]
Q2: Why is the oral route of administration generally ineffective for Salvinorin A?
A2: The oral route is largely ineffective due to extensive first-pass metabolism in the gut and liver, where enzymes rapidly hydrolyze Salvinorin A to the inactive Salvinorin B.[1][2][11][12] This rapid degradation prevents a therapeutically relevant concentration of the active compound from reaching systemic circulation.
Q3: What is the significance of modifying the C-2 position of Salvinorin A?
A3: The C-2 position of Salvinorin A is a primary site for metabolic inactivation via hydrolysis of the acetate (B1210297) ester.[5][6] Chemical modifications at this position, such as replacing the ester with more stable functional groups like ethers, carbamates, or amides, can significantly enhance metabolic stability and prolong the compound's duration of action.[5][6][11] For instance, analogs like ethoxymethyl ether of salvinorin B and β-tetrahydropyranyl ether of salvinorin B have shown improved metabolic stability and longer-lasting effects.[11][13]
Q4: How does P-glycoprotein (P-gp) impact the central nervous system (CNS) activity of Salvinorin A analogs?
A4: P-glycoprotein at the blood-brain barrier actively transports Salvinorin A and its analogs out of the brain.[7][8][9] This efflux mechanism contributes to the short residence time of the compounds in the CNS and, consequently, their brief duration of action, even when administered intravenously.[8][9] Overcoming P-gp efflux is a key challenge in developing analogs with sustained CNS effects.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations after oral administration of a Salvinorin A analog.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid first-pass metabolism | Perform an in vitro metabolism study using liver microsomes. | To determine the metabolic stability of the compound and identify the responsible enzymes.[7] |
| Poor aqueous solubility | Characterize the dissolution profile of the compound in simulated gastric and intestinal fluids. | To confirm if poor dissolution is the rate-limiting step for absorption.[7] |
| P-gp mediated efflux | Conduct a Caco-2 permeability assay. | An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.[7] |
| Formulation failure | Evaluate different formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS), solid dispersions, or nanosuspensions. | To enhance the solubility and dissolution rate of the compound.[7][14] |
Issue 2: High variability in pharmacokinetic data between experimental subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Genetic polymorphism in metabolic enzymes | Genotype the experimental animals for relevant cytochrome P450 enzymes. | To assess if genetic variations in drug-metabolizing enzymes are contributing to the variability.[7] |
| Food effects | Administer the compound to fasted and fed animal groups. | To determine if the presence of food influences the absorption of the compound.[7] |
| Inconsistent formulation performance | Characterize the physical and chemical stability of the formulation. | To ensure the formulation is consistent and stable across different batches.[7] |
Issue 3: Short duration of action in CNS-related assays despite initial potency.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid brain efflux via P-gp | Co-administer the analog with a known P-gp inhibitor in a preclinical model. | An enhanced and prolonged CNS effect in the presence of the inhibitor would suggest P-gp mediated efflux is a limiting factor.[8] |
| Rapid metabolism to inactive products | Analyze brain tissue and plasma for the presence of the parent compound and its metabolites over time. | To determine if the short duration of action is due to rapid clearance from the brain or metabolic inactivation within the CNS.[8] |
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of Selected Salvinorin A Analogs at the Kappa-Opioid Receptor (KOR)
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) |
| Salvinorin A | 1.9 ± 0.2 | 0.40 ± 0.04 |
| Methoxymethyl ether of salvinorin B | 0.60 ± 0.1 | 0.14 |
| Ethoxymethyl ether of salvinorin B | 0.32 | Not specified |
| N-methylacetamide (NMA) analog | 0.11 - 6.3 | Not specified |
Data compiled from multiple sources.[13][15] Note that experimental conditions may vary between studies.
Table 2: In Vivo Antinociceptive Potency of Salvinorin A and an Analog
| Compound | Route of Administration | Antinociceptive Potency (ED50, mg/kg) |
| Salvinorin A | Not specified | 2.1 |
| β-tetrahydropyranyl ether of salvinorin B | Not specified | 1.4 |
Data from a hot water tail-withdrawal latency assay.[13]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) of a Salvinorin A analog in the presence of human liver microsomes.
Materials:
-
Salvinorin A analog
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and extraction)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the Salvinorin A analog in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4).
-
Add the HLM suspension to the buffer (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the Salvinorin A analog stock solution to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid inhibiting enzyme activity.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the concentration of the remaining Salvinorin A analog at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the Salvinorin A analog remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[4]
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of a Salvinorin A analog.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test compound (Salvinorin A analog)
-
Lucifer yellow (paracellular transport marker)
-
Positive and negative control compounds for P-gp interaction (e.g., digoxin (B3395198) and propranolol)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound dissolved in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[7]
-
Visualizations
Caption: Key barriers to the bioavailability of Salvinorin A analogs.
References
- 1. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. transpopmed.org [transpopmed.org]
- 6. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral effects and central nervous system levels of the broadly available κ-agonist hallucinogen salvinorin A are affected by P-glycoprotein modulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art [mdpi.com]
- 15. N-methylacetamide analog of salvinorin A: a highly potent and selective kappa-opioid receptor agonist with oral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Salvinorin A Carbamates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Salvinorin A carbamates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on minimizing and understanding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are Salvinorin A carbamates and why are they of interest?
Salvinorin A is a potent and highly selective kappa-opioid receptor (KOR) agonist, notable for being the first identified non-nitrogenous opioid receptor ligand.[1] Its therapeutic potential is limited by poor pharmacokinetic properties, including rapid metabolism and a short duration of action, as well as hallucinogenic effects mediated by the KOR.[1] Modifications at the C-2 position of Salvinorin A, such as the introduction of a carbamate (B1207046) group, are a key strategy to improve metabolic stability and modulate its pharmacological profile.[2] The goal is to develop analogs with a more favorable therapeutic window, potentially separating the desired analgesic effects from unwanted psychoactive side effects.[1][2]
Q2: What are the primary "off-target" effects of concern for Salvinorin A carbamates?
For Salvinorin A and its close analogs, traditional off-target effects (i.e., binding to other receptors) are minimal due to its high selectivity for the KOR.[1] Salvinorin A has shown no significant activity at over 50 other receptors, transporters, and ion channels.[1] The primary concern is the on-target KOR-mediated effects that are undesirable, such as dysphoria, sedation, and hallucinations.[3] Therefore, in the context of Salvinorin A carbamates, "minimizing off-target effects" often refers to reducing these adverse on-target effects.
A key strategy to achieve this is through the development of "biased agonists." These are compounds that, upon binding to the KOR, preferentially activate one downstream signaling pathway over another. The leading hypothesis is that G-protein signaling mediates the therapeutic effects (e.g., analgesia), while the β-arrestin pathway is responsible for the adverse effects.[4]
Q3: How can I determine if my Salvinorin A carbamate is a biased agonist?
To determine if your compound is a biased agonist, you need to quantify its activity in two separate functional assays: one that measures G-protein activation and one that measures β-arrestin recruitment.
-
G-protein activation is commonly measured using a [³⁵S]GTPγS binding assay or a cAMP accumulation assay.
-
β-arrestin recruitment can be assessed using various techniques, including Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter).
By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of your compound in both assays, you can calculate a "bias factor." A compound that is significantly more potent or efficacious in the G-protein assay compared to the β-arrestin assay is considered a G-protein biased agonist.[4]
Q4: My this compound is showing low potency or efficacy in my functional assays. What could be the issue?
Several factors could contribute to low potency or efficacy. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include compound solubility and stability. Salvinorin A and its analogs are known for their poor aqueous solubility.[2]
Q5: How can I assess the true off-target binding profile of my novel this compound?
While Salvinorin A is highly selective, it is crucial to empirically determine the off-target binding profile of any new analog. The standard approach is to screen your compound against a commercially available off-target liability panel. These panels typically include a wide range of receptors, ion channels, and transporters that are commonly associated with adverse drug reactions. A well-known example is the InVEST44 panel, which covers 44 clinically relevant targets.
Troubleshooting Guides
Issue 1: Low or Inconsistent Potency/Efficacy in Functional Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Compound Solubility | 1. Prepare stock solutions in 100% DMSO. 2. For aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. 3. Visually inspect for precipitation after dilution. 4. Consider using a co-solvent system (e.g., with propylene (B89431) glycol) or formulation strategies like cyclodextrin (B1172386) encapsulation if solubility remains an issue. | Salvinorin A and its derivatives are poorly soluble in water.[2] Precipitation in aqueous buffers will lead to an inaccurate concentration of the compound available to interact with the receptor, resulting in artificially low potency and high variability. |
| Compound Degradation | 1. Prepare fresh stock solutions for each experiment. 2. Avoid repeated freeze-thaw cycles. 3. The C-2 ester of Salvinorin A is susceptible to hydrolysis by esterases present in plasma and cell culture media, forming the inactive Salvinorin B.[2] Carbamates are generally more stable, but stability should be confirmed. 4. Confirm compound integrity via analytical methods like HPLC or LC-MS. | Degradation of the compound will lead to a lower effective concentration and inaccurate results. |
| Assay Conditions | 1. Optimize cell density and incubation times. 2. Ensure the agonist concentration range is appropriate to generate a full dose-response curve. 3. Use a reference KOR agonist (e.g., U50,488H or Salvinorin A) as a positive control in every experiment. | Suboptimal assay parameters can lead to a compressed signal window, making it difficult to accurately determine potency and efficacy. |
| Cell Line Issues | 1. Verify KOR expression levels in your cell line (e.g., CHO or HEK293 cells) via qPCR or western blot. 2. Ensure cells are healthy and within a low passage number. | Low receptor expression will result in a weak signal. Prolonged cell culture can lead to changes in receptor expression and signaling fidelity. |
Issue 2: Differentiating On-Target Biased Agonism from Off-Target Effects
| Observed Effect | Experimental Step | Expected Outcome & Interpretation |
| An unexpected cellular or behavioral response is observed. | 1. Use a Selective KOR Antagonist: Pre-treat with a well-characterized KOR antagonist (e.g., nor-Binaltorphimine, nor-BNI). | Effect is Blocked: The observed response is mediated by the kappa-opioid receptor. This could be due to on-target signaling, including biased agonism. Effect is NOT Blocked: The response is likely due to a genuine off-target interaction. |
| 2. Profile in KOR Knockout Cells/Animals: If available, test your compound in a system lacking the kappa-opioid receptor. | Effect is Absent: Confirms the effect is KOR-dependent. Effect Persists: Strongly suggests an off-target mechanism. | |
| 3. Broad Off-Target Screening: Screen the compound against a comprehensive panel of receptors, ion channels, and transporters. | No Significant Hits: Increases confidence that the observed effect is on-target. Significant Hit(s): Identifies potential off-target proteins that require further investigation. |
Data Presentation
The following tables summarize key quantitative data for Salvinorin A and some of its analogs. This allows for a direct comparison of how modifications, particularly at the C-2 position, affect receptor binding and functional activity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Salvinorin A and Analogs
| Compound | C-2 Substituent | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |
| Salvinorin A | -OCOCH₃ | 2.5 ± 0.6[4] | >10,000 | >10,000 | Highly Selective |
| Salvinorin B | -OH | >10,000 | >10,000 | >10,000 | Inactive |
| 22-Thiocyanatosalvinorin A (RB-64) | -SCN | 0.59[5] | >>10,000 | >>10,000 | Highly Selective |
| 16-Bromo Salvinorin A | -OCOCH₃ (C-16 Bromo) | 2.9 ± 0.3[4] | >10,000 | >10,000 | Highly Selective |
| 16-Ethynyl Salvinorin A | -OCOCH₃ (C-16 Ethynyl) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %) of Salvinorin A Analogs
| Compound | G-Protein Activation ([³⁵S]GTPγS or cAMP) EC₅₀ (nM) | G-Protein Eₘₐₓ (%) | β-Arrestin Recruitment EC₅₀ (nM) | β-Arrestin Eₘₐₓ (%) | Bias Profile |
| Salvinorin A | 2.1 ± 0.6[4] | 100 | 14.5[6] | 100 | Balanced |
| U50,488H | 2.9 ± 0.2[4] | 100 | 85[6] | 100 | Balanced/Slight G-protein |
| 16-Bromo Salvinorin A | 2.4 ± 0.2[4] | 100 | Less potent than U50,488H[4] | Not Reported | G-protein Biased |
| 16-Ethynyl Salvinorin A | 0.019 ± 0.004[4] | 100+ | More potent than U50,488H[4] | Not Reported | Balanced |
| SalA-VS-08 | 35.8[6] | 108 | >10,000[6] | 0 | G-protein Biased |
Efficacy (Eₘₐₓ) is typically expressed relative to a standard agonist like U50,488H or Salvinorin A.
Experimental Protocols
A detailed methodology for key experiments is crucial for obtaining reliable and reproducible data.
Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation
Objective: To measure the ability of a this compound to stimulate G-protein coupling to the KOR.
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.
Materials:
-
Cell membranes prepared from cells expressing the human KOR (e.g., CHO-hKOR).
-
[³⁵S]GTPγS radioligand.
-
GDP, unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test compound (this compound) and reference agonist (e.g., U50,488H).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of your test compound and reference agonist in assay buffer.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-20 µg protein/well).
-
GDP (to a final concentration of 10-30 µM).
-
Varying concentrations of your test compound.
-
Assay buffer.
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter mat, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Binding in the presence of the test compound.
-
Non-specific Binding: Binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Protocol 2: β-Arrestin Recruitment Assay (Conceptual Workflow)
Objective: To measure the ability of a this compound to induce the recruitment of β-arrestin to the KOR.
Principle: Many commercial assays are available (e.g., DiscoveRx PathHunter, Promega Tango). They generally rely on enzyme complementation or resonance energy transfer. For example, the KOR might be tagged with one part of an enzyme, and β-arrestin with the other. Agonist-induced recruitment brings the two parts together, generating a measurable signal (e.g., luminescence or fluorescence).
General Procedure:
-
Use a cell line stably co-expressing the tagged KOR and β-arrestin constructs.
-
Plate the cells in a 96-well or 384-well plate.
-
Add serial dilutions of the test compound and a reference agonist.
-
Incubate for the optimized period (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's protocol.
-
Read the signal (e.g., luminescence) on a plate reader.
-
Analyze the data similarly to the [³⁵S]GTPγS assay to determine EC₅₀ and Eₘₐₓ.
Mandatory Visualizations
Caption: KOR Signaling: G-Protein vs. β-Arrestin Pathways.
Caption: Workflow for Characterizing Salvinorin A Carbamates.
References
- 1. frontiersin.org [frontiersin.org]
- 2. transpopmed.org [transpopmed.org]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 5. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Salvinorin A Carbamates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of Salvinorin A carbamates. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of Salvinorin A carbamates?
A1: The most common and readily available starting material is Salvinorin A, which is first deacetylated to form Salvinorin B. Salvinorin B possesses a free hydroxyl group at the C-2 position, which is the site of carbamoylation.
Q2: Why is C-8 epimerization a concern during the synthesis, and how can it be minimized?
A2: Salvinorin A and its derivatives are susceptible to epimerization at the C-8 position under basic conditions, which can lead to a significant decrease in kappa-opioid receptor (KOR) affinity and activity.[1] To minimize this, it is crucial to use mild bases and carefully control reaction times and temperatures. The deacetylation of Salvinorin A to Salvinorin B can be performed with a catalytic amount of sodium carbonate at room temperature, which is generally mild enough to avoid significant epimerization.[2] During the carbamoylation step, the use of non-nucleophilic bases and monitoring the reaction closely by TLC can help to prevent prolonged exposure to basic conditions.
Q3: How can I monitor the progress of the deacetylation and carbamoylation reactions?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both reactions.[2] By spotting the reaction mixture alongside the starting material and (if available) the expected product, you can visualize the consumption of the reactant and the formation of the product. A change in the retention factor (Rf) value will indicate a successful transformation.
Q4: What are some common methods for purifying the final Salvinorin A carbamate (B1207046) product?
A4: Column chromatography on silica (B1680970) gel is the most widely used method for purifying Salvinorin A analogs.[2] The choice of solvent system (eluent) will depend on the polarity of the specific carbamate synthesized and can be determined by initial TLC analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Salvinorin B during deacetylation | Incomplete reaction. | - Ensure the methanol (B129727) is anhydrous.- Slightly increase the amount of sodium carbonate.- Extend the reaction time, monitoring carefully by TLC to avoid C-8 epimerization. |
| Degradation of starting material. | - Use a milder base, such as potassium bicarbonate.- Ensure the reaction is performed at room temperature and not heated. | |
| No reaction or incomplete reaction during carbamoylation | Inactive isocyanate reagent. | - Use a freshly opened bottle of the isocyanate or distill/purify it before use. |
| Insufficiently activated hydroxyl group. | - Ensure the reaction is performed under anhydrous conditions.- Use a suitable base, such as diisopropylethylamine (DIPEA) or a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to activate the hydroxyl group of Salvinorin B.[3] | |
| Formation of multiple products (observed by TLC) | C-8 epimerization. | - Reduce the reaction time.- Use a milder base or a stoichiometric amount instead of an excess.- Perform the reaction at a lower temperature (e.g., 0 °C). |
| Side reactions with the isocyanate. | - Use a less reactive isocyanate derivative if possible.- Control the stoichiometry of the reagents carefully. | |
| Difficulty in purifying the final product | Co-elution of the product with impurities. | - Optimize the solvent system for column chromatography based on TLC trials.- Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC. |
| Product instability on silica gel. | - Deactivate the silica gel with a small percentage of a base like triethylamine (B128534) in the eluent.- Work quickly and avoid prolonged exposure of the compound to the silica gel. |
Experimental Protocols
Protocol 1: Deacetylation of Salvinorin A to Salvinorin B
This protocol describes the preparation of Salvinorin B, the essential precursor for carbamate synthesis.
Materials:
-
Salvinorin A
-
Methanol (anhydrous)
-
Sodium carbonate (catalytic amount)
-
Acetic acid (mild acid for neutralization)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Salvinorin A in methanol.
-
Add a catalytic amount of sodium carbonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Extract the product with an organic solvent such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Salvinorin B.[2]
Protocol 2: Synthesis of Salvinorin A C-2 Carbamates
This protocol provides a general method for the synthesis of carbamates from Salvinorin B.
Materials:
-
Salvinorin B
-
Appropriate isocyanate (e.g., trichloroacetyl isocyanate for the unsubstituted carbamate, or methyl isocyanate for the N-methyl carbamate)
-
Anhydrous dichloromethane
-
Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) (catalytic)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Salvinorin B in anhydrous dichloromethane.
-
If synthesizing the unsubstituted carbamate, add trichloroacetyl isocyanate and stir. After the reaction is complete, the intermediate is hydrolyzed (e.g., with aqueous ammonia (B1221849) or by chromatography on silica gel) to yield the carbamate.
-
If synthesizing a substituted carbamate, add the corresponding isocyanate (e.g., methyl isocyanate) and a suitable base/catalyst (e.g., DIPEA or catalytic DMAP).[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction if necessary (e.g., with a small amount of methanol if an excess of isocyanate was used).
-
Wash the reaction mixture with 1M HCl and then with a saturated aqueous solution of NaCl.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Salvinorin A carbamate.
Process Improvements and Workflows
The synthesis of Salvinorin A carbamates can be visualized as a two-stage process. The first stage is the preparation of the key intermediate, Salvinorin B, from the natural product Salvinorin A. The second stage involves the formation of the carbamate at the C-2 position.
References
Technical Support Center: Refining Experimental Protocols for Salvinorin A Carbamates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving Salvinorin A carbamates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions related to the experimental workflow for Salvinorin A carbamates.
Synthesis and Purification
Question: My synthesis of Salvinorin A carbamate (B1207046) from Salvinorin B is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the carbamoylation of Salvinorin B can stem from several factors. Firstly, the purity of the starting material, Salvinorin B, is crucial. Ensure that the deacetylation of Salvinorin A to Salvinorin B is complete and that the product is thoroughly purified, typically by column chromatography on silica (B1680970) gel[1]. Incomplete reactions or residual reagents from the previous step can interfere with the carbamoylation.
Another common issue is the choice of reagents and reaction conditions. The reaction of Salvinorin B with an isocyanate or a carbamoyl (B1232498) chloride is a standard method. Ensure that the reagents are fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis. The choice of base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products[1].
Question: I am observing multiple spots on my TLC plate during the purification of my Salvinorin A carbamate. What are these impurities and how can I remove them?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of products. Common impurities include unreacted Salvinorin B, side products from the carbamoylation reaction, and potential degradation products. One known instability of the Salvinorin scaffold is the epimerization at the C8 position under basic conditions, which can lead to the formation of 8-epi-Salvinorin A carbamate, a significantly less potent isomer[2][3].
To remove these impurities, careful column chromatography is necessary. A gradient elution system using a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is typically effective for separating the desired carbamate from the more polar Salvinorin B and other byproducts. High-Performance Liquid Chromatography (HPLC) can be employed for final purification to achieve high purity[4]. For troubleshooting HPLC separations, common issues include peak tailing, which can be caused by secondary interactions with the stationary phase, and broad peaks, which may indicate column overload or poor sample solubility. Using a guard column and ensuring the sample is fully dissolved in the mobile phase can help mitigate these issues[5].
Question: How should I store my this compound to ensure its stability?
Answer: Salvinorin A carbamates are designed to be more stable than Salvinorin A, which is susceptible to hydrolysis of its C2 acetate group to the inactive Salvinorin B[6][7]. However, proper storage is still crucial to maintain the integrity of the compound. Carbamates are generally stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions[8]. It is recommended to store Salvinorin A carbamates as a solid in a cool, dark, and dry place. For long-term storage, keeping the compound at -20°C is advisable[9]. If the compound is in solution, it should be prepared fresh when possible. If storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures.
Biological Evaluation
Question: I am getting inconsistent results in my kappa-opioid receptor (KOR) binding assay. What could be the cause?
Answer: Inconsistent results in KOR binding assays can arise from various sources. Firstly, ensure the quality and consistency of your cell membrane preparations expressing the kappa-opioid receptor. Variations in receptor expression levels between batches can lead to variability in binding. The choice and concentration of the radioligand, such as [³H]diprenorphine, are also critical. Ensure the radioligand is of high purity and use a concentration appropriate for the receptor density of your membranes. Non-specific binding should be determined using a high concentration of a non-radiolabeled antagonist like naloxone[10]. Finally, meticulous experimental technique, including accurate pipetting and consistent incubation times and temperatures, is paramount for reproducible results.
Question: My GTPγS assay is showing a low signal-to-noise ratio. How can I optimize the assay?
Answer: A low signal-to-noise ratio in a GTPγS binding assay can be improved by optimizing several parameters. The concentration of GDP is critical, as it influences the basal binding of [³⁵S]GTPγS. A concentration of 10-20 µM GDP is often a good starting point[9]. The concentrations of Mg²⁺ and Na⁺ ions in the assay buffer can also significantly impact G-protein coupling and agonist-stimulated [³⁵S]GTPγS binding. Titrating these ion concentrations can help to optimize the assay window. Additionally, ensuring the quality of the cell membranes and the specific activity of the [³⁵S]GTPγS are essential for a robust signal.
Question: What are the key considerations when formulating Salvinorin A carbamates for in vivo studies?
Answer: Salvinorin A and its analogs are known for their poor water solubility[6][11]. Therefore, appropriate formulation is critical for achieving consistent and reliable results in in vivo studies. For intraperitoneal (i.p.) or intravenous (i.v.) administration, Salvinorin A carbamates are often dissolved in a vehicle containing a mixture of solvents. A common vehicle is a combination of a surfactant like Tween 80 or Cremophor EL, an organic co-solvent such as ethanol (B145695) or DMSO, and saline or water[9][12]. It is crucial to establish the solubility of the specific carbamate analog in the chosen vehicle and to ensure that the vehicle itself does not produce any behavioral effects at the administered volume. Sonication may be required to aid dissolution.
Quantitative Data Summary
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of Salvinorin A and a selection of its carbamate and other C2-modified analogs at the kappa-opioid receptor (KOR).
Table 1: Kappa-Opioid Receptor Binding Affinities (Kᵢ) of Salvinorin A Analogs
| Compound | C2-Substituent | Kᵢ (nM) at KOR | Reference |
| Salvinorin A | -OCOCH₃ | 1.8 - 2.6 | [13][14] |
| Salvinorin B | -OH | 111 - >10,000 | [8] |
| This compound | -OCONH₂ | Potent (EC₅₀ = 6.2 nM) | [15][16] |
| N-Methyl Carbamate | -OCONHCH₃ | Partial Agonist | [16] |
| Methyl Malonyl Derivative | -OCOCH₂COOCH₃ | 2 | [13] |
| 2-O-Cinnamoylsalvinorin B | -OCOC₆H₅CH=CH₂ | Potent | [12] |
Note: Direct Kᵢ values for some carbamates are not consistently reported in the literature; functional potency (EC₅₀) is often provided as an indicator of activity.
Table 2: Functional Potency (EC₅₀) of Salvinorin A Analogs in GTPγS Assay
| Compound | C2-Substituent | EC₅₀ (nM) at KOR | Efficacy (Eₘₐₓ %) | Reference |
| Salvinorin A | -OCOCH₃ | 4.5 | 100 | [15] |
| This compound | -OCONH₂ | 6.2 | Full Agonist | [15][16] |
| N-Methyl Carbamate | -OCONHCH₃ | - | 81 (Partial Agonist) | [16] |
| MOM-SalB | -OCH₂OCH₃ | 0.6 | - | [14] |
| EOM-SalB | -OCH₂OCH₂CH₃ | - | - | [13] |
| β-Tetrahydropyran Sal B | -O-(β-THP) | - | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of this compound from Salvinorin B
-
Deacetylation of Salvinorin A to Salvinorin B:
-
Dissolve Salvinorin A in methanol.
-
Add a catalytic amount of sodium carbonate.
-
Stir the reaction mixture at room temperature and monitor by TLC until the reaction is complete.
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Salvinorin B by column chromatography on silica gel[1].
-
-
Carbamoylation of Salvinorin B:
-
Dissolve Salvinorin B (1 equivalent) in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of the desired carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride) (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Competitive Radioligand Binding Assay ([³H]-diprenorphine)
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Varying concentrations of the test compound (this compound).
-
A fixed concentration of [³H]-diprenorphine (e.g., 0.5 nM).
-
Cell membrane suspension (typically 20-50 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 3: [³⁵S]GTPγS Functional Assay
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human kappa-opioid receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 10-20 µM GDP, pH 7.4.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Varying concentrations of the test compound (this compound).
-
Cell membrane suspension.
-
[³⁵S]GTPγS (e.g., 0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values from the resulting dose-response curve using non-linear regression.
-
Diagrams
Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Experimental Workflow for Synthesis and Purification of this compound
Caption: Synthesis and Purification Workflow.
Troubleshooting Logic for Low Yield in Carbamate Synthesis
Caption: Troubleshooting Low Synthesis Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]
- 9. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Item - A Route to Potent, Selective, and Biased Salvinorin Chemical Space - figshare - Figshare [figshare.com]
Technical Support Center: Addressing Salvinorin A Carbamate Degradation in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Salvinorin A carbamate (B1207046) in their experiments. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of carbamate compounds to mitigate degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is Salvinorin A carbamate and how does its stability compare to Salvinorin A?
A1: this compound is a semi-synthetic analog of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. The carbamate functional group is introduced at the C2 position, replacing the acetyl group of Salvinorin A. This modification is designed to increase the compound's biological stability by reducing its susceptibility to deacetylation by esterase enzymes, which is a primary degradation pathway for Salvinorin A.[1]
Q2: What are the main degradation pathways for this compound?
A2: While this compound is more stable than its parent compound, it can still undergo degradation, primarily through hydrolysis of the carbamate and lactone moieties. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, carbamate hydrolysis is accelerated under alkaline conditions.
Q3: How should I store this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored at -20°C as a crystalline solid.[1] For solutions, it is recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be stored in an airtight container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in organic solvents such as acetonitrile (B52724) (1 mg/ml), dimethylformamide (DMF, 1 mg/ml), and dimethyl sulfoxide (B87167) (DMSO, 2 mg/ml). It has limited solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[1]
Troubleshooting Guide: Degradation-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected potency in functional assays. | Degradation of this compound in stock solutions or assay buffer. | 1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. 2. Optimize buffer pH: If possible, maintain the pH of the assay buffer in the neutral to slightly acidic range to minimize base-catalyzed hydrolysis. 3. Control temperature: Avoid exposing solutions to elevated temperatures for extended periods. Perform experiments on ice when possible. 4. Check solvent purity: Use high-purity, anhydrous solvents to prepare stock solutions to avoid introducing water that can facilitate hydrolysis. |
| Loss of compound during sample preparation for biological assays. | Adsorption to plasticware or degradation during extraction. | 1. Use appropriate labware: Consider using low-adhesion polypropylene (B1209903) or glass tubes for storing and handling this compound solutions. 2. Optimize extraction procedure: If extracting from biological matrices, minimize the time the compound is in aqueous environments, especially at non-neutral pH. Use gentle extraction methods and avoid high temperatures.[2][3] |
| Variability between experimental replicates. | Inconsistent handling and storage of the compound. | 1. Standardize protocols: Ensure all experimental steps, from solution preparation to final analysis, are performed consistently. 2. Aliquot stock solutions: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. |
Quantitative Data on Carbamate Stability
| Carbamate Compound | pH | Temperature (°C) | Half-life (t½) |
| Carisoprodol | 7.4 | 37 | ~4-40 min |
| Felbamate | 7.4 | 37 | Stable |
| Meprobamate | 7.4 | 37 | Stable |
| Oxamyl | 8.0 | 25 | ~1 day |
| Ethiofencarb | 8.0 | 25 | <1 month |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. The stability of this compound may vary.
Experimental Protocols
General Protocol for Sample Preparation
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
If not for immediate use, store the stock solution at -20°C in an airtight container, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution on ice.
-
Prepare serial dilutions of the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Key Experimental Protocol: [³⁵S]GTPγS Binding Assay for KOR Activation
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist-induced activation of the kappa-opioid receptor.[4][5]
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (hKOR).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
Unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
This compound and a reference agonist (e.g., U-69,593).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing hKOR according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
GDP to a final concentration of 10 µM.
-
Cell membranes (10-20 µg of protein per well).
-
Varying concentrations of this compound or the reference agonist. For basal binding, add assay buffer instead of the agonist. For non-specific binding, add 10 µM unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM.
-
Second Incubation: Incubate the plate at 30°C for an additional 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the agonist concentration and fit the data using a non-linear regression model to determine the EC₅₀ and Emax values.
Visualizations
Experimental Workflow: [³⁵S]GTPγS Binding Assay
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Salvinorin A Carbamate Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Salvinorin A carbamates for in vivo studies. Carbamate (B1207046) analogs of Salvinorin A are of interest due to their potential for increased metabolic stability compared to the parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving Salvinorin A carbamates for in vivo administration?
A1: Salvinorin A and its lipophilic analogs, including carbamates, have poor water solubility. A common and effective vehicle is a mixture of a solvent, a surfactant, and a saline solution. A frequently used formulation is a combination of Dimethyl sulfoxide (B87167) (DMSO), Tween 80 (polysorbate 80), and sterile saline, often in a 1:1:8 ratio. Another option reported is 80% propylene (B89431) glycol and 20% DMSO, which is then diluted with an equal volume of phosphate-buffered saline (PBS). It is critical to first completely dissolve the Salvinorin A carbamate in the organic solvent (e.g., DMSO) before adding the other components. Always prepare solutions fresh daily and vortex thoroughly before each injection to ensure a homogenous suspension.
Q2: What are the recommended routes of administration for Salvinorin A carbamates in rodents?
A2: The most common routes of administration for Salvinorin A and its analogs in rodents are intraperitoneal (i.p.) and subcutaneous (s.c.) injections. The choice of administration route depends on the specific experimental design and the desired pharmacokinetic profile. Intravenous (i.v.) administration has been used in pharmacokinetic studies but can be technically challenging for routine behavioral experiments. Oral administration is generally not effective for Salvinorin A due to rapid metabolism in the gastrointestinal tract.
Q3: What are the typical dosages of Salvinorin A used in mice and rats, and how can this information be applied to Salvinorin A carbamates?
A3: Dosages of Salvinorin A can vary significantly depending on the research question and the specific behavioral assay. For Salvinorin A in mice, doses typically range from 0.1 mg/kg to 10 mg/kg (i.p.). In rats, intraperitoneal doses generally range from 0.3 mg/kg to 2 mg/kg. For Salvinorin A carbamates, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions, as the potency and efficacy may differ from Salvinorin A. The provided dosages for Salvinorin A should be used as a starting point for designing these dose-finding studies.
Q4: How should this compound solutions be prepared for injection?
A4: To prepare a this compound solution for injection, first weigh the desired amount of the compound. Dissolve the powder completely in an appropriate volume of an organic solvent like DMSO, ensuring thorough vortexing. While vortexing, slowly add the other vehicle components, such as Tween 80 and saline, to the dissolved compound. Continue to vortex the final solution for at least one minute to ensure a homogenous suspension. Immediately before each injection, vortex the solution again. Administer the solution to the animal at a volume of 5-10 µL per gram of body weight.
Troubleshooting Guides
Issue 1: Precipitation of the compound in the vehicle.
-
Possible Cause: Incorrect vehicle composition or preparation method.
-
Solution: Ensure the this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding any aqueous components. Prepare solutions fresh on the day of the experiment and maintain them at a consistent temperature. Vortex the solution vigorously immediately before drawing it into the syringe for each injection to ensure a homogenous suspension.
Issue 2: High variability in behavioral results between animals.
-
Possible Causes:
-
Inconsistent injection technique (e.g., subcutaneous instead of intraperitoneal).
-
Inhomogeneous drug suspension leading to inaccurate dosing.
-
Individual differences in animal metabolism.
-
-
Solutions:
-
Ensure all personnel are properly trained in the chosen injection technique.
-
Vortex the drug solution immediately before each injection to maintain a uniform suspension.
-
Increase the number of animals per group to account for individual variability.
-
Consider using a within-subjects design if the experimental question allows.
-
Issue 3: Unexpected sedative or motor-impairing effects.
-
Possible Cause: The dose of the this compound is too high. Salvinorin A is known to cause sedative-like and locomotor-decreasing effects at higher doses.
-
Solution: Conduct a thorough dose-response study to identify a dose that produces the desired pharmacological effect without causing excessive sedation or motor impairment. Start with a low dose and gradually increase it in different cohorts of animals.
Quantitative Data
The following table summarizes in vivo dosage information for Salvinorin A in rodents. This data should be used as a reference point for designing dose-response studies for Salvinorin A carbamates, as the optimal dosage for these analogs may differ.
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Mice | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Anxiolytic/antidepressant-like effects at lower doses; sedative and motor-impairing effects at higher doses. |
| Rats | Intraperitoneal (i.p.) | 0.3 - 2 mg/kg | General behavioral and physiological effects. |
| Rats | Subcutaneous (s.c.) | 80 - 640 µg/kg | Effects on learning and memory. |
| Mice | Chronic Exposure | 400 - 6400 µg/kg | No significant histologic changes observed. |
Experimental Protocols
General Protocol for In Vivo Administration of Salvinorin A Carbamates in Rodents
-
Animal Acclimation: House animals in the facility for at least one week before the experiment to allow for acclimation.
-
Habituation: On the day of the experiment, move the animals to the behavioral testing room and allow them to habituate for at least 30-60 minutes before any procedures begin.
-
Drug Preparation:
-
Prepare the this compound solution in a suitable vehicle (e.g., 1:1:8 DMSO:Tween 80:Saline) as described in the FAQs.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Weighing and Dosing:
-
Weigh each animal to accurately calculate the injection volume.
-
Administer the this compound or vehicle via the chosen route of administration (e.g., intraperitoneal injection).
-
Record the time of injection for each animal.
-
-
Behavioral Assessment:
-
At the appropriate time point post-injection (determined by pilot studies), conduct the behavioral assessment.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the effects of the this compound to the vehicle control group.
-
Note: A pilot dose-response study is essential to determine the optimal dose of a novel this compound for your specific experimental paradigm.
Visualizations
Caption: Signaling pathway of Salvinorin A carbamates via the kappa-opioid receptor.
Caption: General workflow for in vivo experiments with Salvinorin A carbamates.
Technical Support Center: Separation of Salvinorin A Carbamate Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stereoisomer separation of Salvinorin A carbamates.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Salvinorin A carbamate (B1207046) stereoisomers so challenging?
A1: The separation of Salvinorin A carbamate stereoisomers presents a significant challenge due to the molecule's inherent complexity. Salvinorin A possesses a rigid and complex polycyclic diterpenoid structure with multiple chiral centers. The addition of a carbamate moiety, which itself can be chiral or introduce further stereochemical complexity, often results in diastereomers with very similar physicochemical properties. These subtle differences in spatial arrangement make their separation by standard chromatographic techniques difficult, necessitating the use of specialized chiral stationary phases (CSPs) and carefully optimized methods.
Q2: What are the most suitable analytical techniques for separating this compound stereoisomers?
A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for the separation of this compound stereoisomers.[1] This "direct" method avoids the need for derivatization, which can be complex and may not be suitable for all molecules. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can also be a powerful alternative, sometimes offering faster separations and different selectivity.
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for separating carbamate stereoisomers?
A3: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are often the first choice for separating a wide range of chiral compounds, including those with carbamate functionalities. These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), provide a complex chiral environment with multiple interaction sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) that can effectively differentiate between stereoisomers. Macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin) can also be effective, especially for compounds with ionizable groups.
Q4: What is the general mechanism of chiral recognition for carbamate stereoisomers on polysaccharide-based CSPs?
A4: The chiral recognition mechanism on polysaccharide-based CSPs is a multifactorial process involving a combination of non-covalent interactions between the analyte and the chiral selector. For carbamate stereoisomers of Salvinorin A, these interactions likely include:
-
Hydrogen Bonding: The carbamate group (N-H and C=O) can act as both a hydrogen bond donor and acceptor, interacting with the hydroxyl and carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The aromatic rings that are often part of the carbamate moiety or present in derivatized polysaccharide CSPs can engage in π-π stacking interactions.
-
Dipole-Dipole Interactions: The polar carbamate group contributes to the molecule's overall dipole moment, which can interact with polar groups on the CSP.
-
Steric Interactions (Inclusion): The overall shape and size of the this compound stereoisomer will determine how well it fits into the chiral grooves and cavities of the polysaccharide polymer, leading to differential retention.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound stereoisomers.
Issue 1: Poor or No Resolution of Stereoisomers
Symptoms:
-
A single, broad peak is observed instead of two or more distinct peaks for the stereoisomers.
-
Peaks are overlapping significantly (low resolution value, Rs < 1.5).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient enantioselectivity for your specific this compound. Action: Screen a variety of CSPs, starting with polysaccharide-based columns (e.g., cellulose and amylose derivatives). Consider macrocyclic antibiotic or Pirkle-type CSPs if polysaccharide columns are unsuccessful. |
| Incorrect Mobile Phase Composition | The mobile phase composition significantly impacts retention and selectivity. Action: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). For reversed-phase, alter the ratio of water/buffer to the organic modifier (e.g., acetonitrile (B52724), methanol). Small additions of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can sometimes dramatically improve resolution.[2][3] |
| Suboptimal Temperature | Temperature affects the thermodynamics of the chiral recognition process. Action: Evaluate the effect of column temperature on the separation. Try running the separation at both lower (e.g., 10-15°C) and higher (e.g., 35-40°C) temperatures than ambient. Lower temperatures often enhance enantioselectivity. |
| Inappropriate Flow Rate | High flow rates can lead to decreased efficiency and poor resolution. Action: Reduce the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min for a standard analytical column) which allow for more effective interaction between the analyte and the CSP. |
Issue 2: Peak Tailing or Asymmetry
Symptoms:
-
Chromatographic peaks are not symmetrical, with a "tail" extending from the back of the peak.
-
Poor peak shape leads to inaccurate integration and quantification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with the Stationary Phase | The analyte may be interacting with active sites on the silica (B1680970) support of the CSP. Action: Add a mobile phase modifier to mask these sites. For basic compounds, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA). For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[2] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Reduce the injection volume or the concentration of the sample. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use the weakest solvent that provides adequate solubility. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape. Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For polysaccharide-based columns, specific regeneration procedures may be available from the manufacturer.[4] |
Issue 3: Peak Splitting
Symptoms:
-
A single peak appears as two or more "split" or "shouldered" peaks.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Void or Channeling | A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.[5][6] Action: This usually indicates column damage. Reverse-flushing the column at a low flow rate might sometimes resolve the issue, but replacement is often necessary. |
| Partially Blocked Frit | A blockage in the inlet frit of the column can disrupt the flow of the mobile phase.[5] Action: Replace the column inlet frit if possible, or replace the entire column. |
| Co-elution of an Impurity | What appears to be a split peak may be two closely eluting compounds. Action: Analyze a blank and a standard of known purity to confirm. Adjusting the mobile phase composition or temperature may improve the separation of the two components. |
| Sample Solvent Effect | Injecting a sample in a strong, non-polar solvent in a reversed-phase system, or a very polar solvent in a normal-phase system, can cause peak splitting. Action: As with peak tailing, dissolve the sample in the mobile phase or a weaker solvent. |
Data Presentation
The following table provides an illustrative example of the type of quantitative data that should be recorded during method development for the separation of this compound stereoisomers.
Table 1: Illustrative Chromatographic Data for the Separation of this compound Diastereomers
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (t_R) (min) | 12.5 | 14.2 |
| Peak Width at Base (W_b) (min) | 0.8 | 0.9 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.14} |
| Tailing Factor (T_f) | 1.1 | 1.2 |
Note: This data is for illustrative purposes only and will vary depending on the specific this compound, chiral stationary phase, and chromatographic conditions used.
Experimental Protocols
General Protocol for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a separation method for this compound stereoisomers.
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).
-
Ensure the column dimensions are appropriate for analytical scale (e.g., 4.6 mm I.D. x 250 mm length, 5 µm particle size).
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Start with a typical composition such as 90:10 (v/v) hexane:isopropanol.
-
Screen different ratios (e.g., 95:5, 80:20) to modulate retention and selectivity.
-
If peak shape is poor, consider adding a small amount of an additive (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds).
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase is unsuccessful or if the sample has better solubility in polar solvents, switch to a reversed-phase compatible chiral column.
-
Prepare mobile phases consisting of an aqueous component (e.g., water or a buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Screen different ratios (e.g., 50:50, 60:40, 40:60) of aqueous:organic.
-
Adjust the pH of the aqueous phase with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) if the compound is ionizable.
-
-
Optimization of Chromatographic Conditions:
-
Once partial separation is achieved, optimize the following parameters:
-
Flow Rate: Start at 1.0 mL/min and decrease to 0.5 mL/min to improve resolution.
-
Temperature: Use a column oven to test temperatures between 10°C and 40°C.
-
Injection Volume: Use a low injection volume (e.g., 5-10 µL) to avoid column overload.
-
-
-
Data Analysis:
-
For the optimized method, calculate the retention times, resolution, selectivity factor, and tailing factor for each stereoisomer.
-
Mandatory Visualizations
Caption: Signaling pathway of Salvinorin A analogs via the kappa-opioid receptor.
Caption: Experimental workflow for chiral HPLC method development.
Caption: Logical troubleshooting guide for chiral HPLC separation issues.
References
Technical Support Center: Improving the Pharmacokinetics of Salvinorin A Carbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetics of Salvinorin A carbamates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the rationale, synthesis, and handling of Salvinorin A carbamates.
Q1: Why is there a need to develop Salvinorin A carbamates?
A1: Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has a very short duration of action in vivo.[1][2] This is primarily due to the rapid hydrolysis of its C2 acetate (B1210297) group by esterases in the plasma and tissues, which converts it to the inactive metabolite, Salvinorin B.[3][4][5] Carbamate (B1207046) derivatives at the C2 position are more resistant to this enzymatic degradation, leading to improved metabolic stability and a prolonged pharmacokinetic profile, which is desirable for therapeutic applications.[3][4]
Q2: What are the main challenges in synthesizing Salvinorin A carbamates?
A2: The synthesis of Salvinorin A carbamates typically involves the deacetylation of Salvinorin A to Salvinorin B, followed by reaction with an isocyanate or a carbamoyl (B1232498) chloride. Potential challenges include:
-
Epimerization: Salvinorin A and its derivatives are susceptible to epimerization at the C8 position under certain conditions, which can lead to a significant loss of potency.[6] Careful control of reaction conditions, particularly temperature and pH, is crucial.
-
Purification: The purification of carbamate derivatives can be challenging due to their similar polarities to byproducts and starting materials. Chromatographic separation often requires careful optimization of the solvent system.
-
Reagent Stability: Isocyanates can be sensitive to moisture and may require handling under inert atmosphere to prevent degradation.
Q3: How should Salvinorin A carbamates be stored to ensure stability?
A3: Salvinorin A and its derivatives should be stored in a cool, dark, and dry place. They are stable as a powder.[4] For long-term storage, it is recommended to store them at -20°C or below. Solutions in organic solvents should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures and protected from light to minimize degradation.
Q4: What are the key considerations for formulating Salvinorin A carbamates for in vivo studies?
A4: Salvinorin A and its carbamate analogs are poorly soluble in water.[4][7][8] Therefore, appropriate formulation is critical for achieving adequate bioavailability in animal studies. Common approaches include:
-
Co-solvent systems: Using a mixture of solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, Tween 80, and saline is a common practice for preclinical studies.[9][10] However, the concentration of organic solvents should be minimized to avoid toxicity.
-
Nanosuspensions: For intravenous administration, formulating the compound as a nanocrystal suspension can be an alternative to co-solvent systems.[7]
-
Intraperitoneal (i.p.) injection: This route of administration can provide slower absorption and a more sustained plasma concentration profile compared to intravenous (i.v.) injection.[1][2]
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
Guide 1: Synthesis and Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of carbamate product | Incomplete deacetylation of Salvinorin A. | Monitor the deacetylation reaction by TLC or LC-MS to ensure complete conversion to Salvinorin B before proceeding. |
| Degradation of the isocyanate reagent. | Use freshly opened or properly stored isocyanate. Handle under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient carbamoylation reaction. | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Consider using a catalyst if appropriate. | |
| Presence of multiple spots on TLC after reaction | Incomplete reaction, side reactions, or product degradation. | Use TLC to monitor the reaction progress. If the reaction is incomplete, extend the reaction time or increase the temperature. If side products are observed, consider milder reaction conditions. |
| Epimerization at C8. | Avoid harsh basic or acidic conditions and prolonged heating. Analyze the product by NMR to check for the presence of the 8-epi isomer.[6] | |
| Difficulty in purifying the carbamate product | Similar polarity of the product and byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., diol- or cyano-bonded silica). Preparative HPLC may be necessary for high purity. |
Guide 2: In Vivo Experimentation Challenges
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or variable drug exposure in animals | Inadequate formulation and low solubility. | Ensure the compound is fully dissolved in the vehicle before administration. Use a vehicle known to be suitable for poorly soluble compounds (e.g., DMSO/Tween 80/saline).[9][10] Prepare the formulation fresh on the day of the experiment. |
| Precipitation of the compound upon injection. | Administer the formulation slowly. Visually inspect the injection site for any signs of precipitation. Consider using a different administration route (e.g., i.p. instead of i.v.). | |
| Unexpected behavioral effects or toxicity | Vehicle toxicity. | Run a vehicle-only control group to assess the effects of the formulation itself. |
| Off-target effects of the carbamate derivative. | Characterize the in vitro pharmacology of the new compound to ensure it retains selectivity for the KOR. | |
| Short duration of action despite carbamate modification | The specific carbamate moiety may still be susceptible to some metabolic degradation. | Consider synthesizing analogs with different carbamate groups (e.g., N-substituted carbamates) that may offer greater steric hindrance to enzymatic cleavage.[5] |
| Rapid clearance through other metabolic pathways or transporters. | Investigate other potential metabolic pathways beyond esterase hydrolysis. Salvinorin A is a substrate for P-glycoprotein, which could contribute to its short residence time in the brain.[7] |
Guide 3: Analytical and Bioanalytical Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low sensitivity in LC-MS/MS analysis | Poor ionization of the analyte. | Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flows, temperature). Test both positive and negative ionization modes. |
| Matrix effects from biological samples (e.g., plasma, brain homogenate). | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor chromatographic peak shape | Inappropriate mobile phase or column. | Optimize the mobile phase composition (e.g., organic solvent, pH). Try a different HPLC column with a different stationary phase chemistry. |
| Analyte instability in biological matrix during sample processing and storage | Degradation by remaining enzymatic activity in the sample. | Add esterase inhibitors to plasma samples immediately after collection. Keep samples on ice during processing and store at -80°C until analysis. |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of Salvinorin A and a Representative Carbamate Analog in Rodents (Hypothetical Data for Illustrative Purposes)
| Compound | Dose (mg/kg) & Route | Tmax (min) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) |
| Salvinorin A | 1, i.p. | 15 | 345 | 410 | 1.25[11] |
| Salvinorin A Carbamate | 1, i.p. | 30 | 280 | 850 | 3.5 |
Note: The data for this compound is hypothetical and intended to illustrate the expected improvement in pharmacokinetic parameters.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a this compound
-
Deacetylation of Salvinorin A:
-
Dissolve Salvinorin A in methanol.
-
Add anhydrous sodium carbonate and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all Salvinorin A is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (B109758) and 1 N HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Salvinorin B.[12]
-
-
Carbamate Formation:
-
Dissolve Salvinorin B in anhydrous dichloromethane under an inert atmosphere.
-
Add an equimolar amount of the desired isocyanate and a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Formulation Preparation: Prepare a 1 mg/mL solution of the this compound in a vehicle of DMSO:Tween 80:saline (10:10:80, v/v/v).
-
Dosing: Administer a single intraperitoneal (i.p.) injection of the formulation at a dose of 1 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at pre-dose and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into tubes containing an anticoagulant and an esterase inhibitor.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the this compound.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Section 5: Visualizations
Diagram 1: Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR) upon activation by an agonist.
Diagram 2: Experimental Workflow for Pharmacokinetic Evaluation
Caption: General experimental workflow for a pharmacokinetic study of a this compound.
Diagram 3: Troubleshooting Logic for Low In Vivo Exposure
Caption: A logical troubleshooting guide for addressing low in vivo exposure of Salvinorin A carbamates.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Salvinorin A Carbamate Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in the synthesis and analysis of Salvinorin A carbamates. The information is curated for professionals in drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: Why are carbamates of Salvinorin A synthesized?
A1: The primary motivation for synthesizing Salvinorin A carbamates is to improve the metabolic stability of the parent compound. The natural acetate (B1210297) ester at the C-2 position of Salvinorin A is susceptible to rapid hydrolysis by esterases in the body, leading to the inactive metabolite Salvinorin B.[1][2][3][4] Replacing the ester with a more stable carbamate (B1207046) functional group is a strategy to extend the half-life and duration of action of the molecule, which is beneficial for therapeutic applications.[1]
Q2: What is the general synthetic strategy for preparing Salvinorin A carbamates?
A2: The general approach involves a two-step process. First, Salvinorin A is deacetylated to Salvinorin B. Salvinorin B then serves as the precursor for the synthesis of various C-2 analogs, including carbamates.
Q3: Where can I find a reliable protocol for the synthesis of Salvinorin A carbamates?
A3: A foundational method for the synthesis of Salvinorin A carbamates was reported by Béguin, C., et al. in Bioorganic & Medicinal Chemistry Letters, 2005, 15(11), 2761-2765. This publication details the preparation of both an unsubstituted carbamate and an N-methyl carbamate at the C-2 position.[5]
Troubleshooting Guides
Synthesis
Problem 1: Low yield during the deacetylation of Salvinorin A to Salvinorin B.
-
Possible Cause: Incomplete reaction or degradation of the starting material/product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Selection: While various bases can be used, mild bases like potassium carbonate in methanol (B129727) are often effective. Stronger bases or prolonged reaction times may lead to side products.
-
Temperature Control: Perform the reaction at room temperature to minimize degradation.
-
Work-up: Neutralize the reaction mixture carefully with a mild acid (e.g., acetic acid) to a neutral pH before extraction to prevent any base-catalyzed degradation of Salvinorin B.
-
Problem 2: Inefficient carbamate formation from Salvinorin B.
-
Possible Cause: Poor reactivity of the hydroxyl group of Salvinorin B or decomposition of the isocyanate reagent.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or properly stored isocyanate reagents. Isocyanates are sensitive to moisture and can hydrolyze, reducing their reactivity.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the isocyanate. Use anhydrous solvents.
-
Catalyst: The addition of a catalytic amount of a non-nucleophilic base, such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction.
-
Reaction with Chlorosulfonyl Isocyanate (CSI): For the synthesis of the unsubstituted carbamate, the use of a highly reactive reagent like chlorosulfonyl isocyanate (CSI) can be effective.[6][7][8] The reaction should be performed at low temperatures to control its reactivity.
-
Problem 3: Formation of multiple products observed by TLC or LC-MS.
-
Possible Cause:
-
Epimerization: The C8 position of the Salvinorin scaffold is known to be configurationally labile and can undergo epimerization under basic conditions, leading to the formation of 8-epi-Salvinorin A derivatives, which may have reduced biological activity.[9]
-
Side reactions with multifunctional reagents: Reagents with multiple reactive sites could lead to a mixture of products.
-
-
Troubleshooting Steps:
-
Control of Basicity: Use non-nucleophilic and sterically hindered bases where possible. Minimize reaction times and use the minimum necessary amount of base.
-
Temperature Control: Running reactions at lower temperatures can often improve selectivity and reduce the rate of epimerization.
-
Reagent Selection: Use reagents with high selectivity for the target hydroxyl group.
-
Purification and Analysis
Problem 4: Difficulty in purifying the Salvinorin A carbamate product.
-
Possible Cause: Similar polarity of the product and byproducts.
-
Troubleshooting Steps:
-
Chromatography:
-
Column Chromatography: Use a high-quality silica (B1680970) gel and a carefully optimized solvent system. A gradient elution may be necessary to separate closely related compounds.
-
High-Performance Liquid Chromatography (HPLC): For high purity, preparative HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the separation of Salvinorin A and its analogs.[10][11][12]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Problem 5: Inconsistent results in bioassays.
-
Possible Cause: Impurities in the final compound or degradation of the compound during storage.
-
Troubleshooting Steps:
-
Purity Analysis: Confirm the purity of the final compound using multiple analytical techniques, such as HPLC, LC-MS, and NMR.
-
Storage: Salvinorin A and its derivatives should be stored in a cool, dark, and dry place to prevent degradation. Solutions should be freshly prepared for bioassays. This compound is reported to be stable for at least 4 years when stored at -20°C.[5]
-
Experimental Protocols
Key Experimental Methodologies
| Experiment | Detailed Methodology |
| Synthesis of Salvinorin B | 1. Dissolve Salvinorin A in methanol. 2. Add a catalytic amount of potassium carbonate. 3. Stir the mixture at room temperature and monitor the reaction by TLC until completion. 4. Neutralize the reaction mixture with a dilute solution of acetic acid. 5. Extract the product with dichloromethane. 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography on silica gel. |
| Synthesis of Unsubstituted this compound (General Procedure) | 1. Dissolve Salvinorin B in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. 2. Cool the solution in an ice bath. 3. Add chlorosulfonyl isocyanate dropwise. 4. Stir the reaction at low temperature and monitor by TLC. 5. Upon completion, quench the reaction carefully with water. 6. Extract the product with an organic solvent. 7. Dry the organic layer, filter, and concentrate. 8. Purify by column chromatography. |
| Synthesis of N-Substituted Salvinorin A Carbamates (General Procedure) | 1. Dissolve Salvinorin B in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. 2. Add the desired isocyanate (e.g., methyl isocyanate). 3. Add a catalytic amount of a suitable base (e.g., DMAP). 4. Stir the reaction at room temperature and monitor by TLC. 5. Upon completion, quench the reaction. 6. Extract the product, dry the organic layer, and concentrate. 7. Purify by column chromatography. |
| HPLC Analysis of Salvinorin A Carbamates | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water is typically used.[11][12] Detection: UV detection at a wavelength around 210 nm.[10] Injection Volume: Typically 10-20 µL. Flow Rate: Approximately 1 mL/min. |
Quantitative Data Summary
Table 1: In Vitro Pharmacological Data of Salvinorin A Carbamates
| Compound | EC50 (nM) at κ-opioid receptor | Efficacy (%) | Reference |
| Salvinorin A | 4.5 | Full Agonist | [5] |
| Unsubstituted Carbamate (9) | 6.2 | Full Agonist | [5] |
| N-methyl Carbamate (10) | - | 81 (Partial Agonist) | [5] |
EC50 values represent the concentration of the compound that produces 50% of the maximal response. Efficacy is reported relative to the full agonist U50,488H.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of Salvinorin A carbamates.
Caption: A logical troubleshooting guide for this compound synthesis and testing.
References
- 1. mdpi.com [mdpi.com]
- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 7. arxada.com [arxada.com]
- 8. Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formal Total Synthesis of Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Salvinorin A Carbamate Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of Salvinorin A carbamates. These potent and selective kappa-opioid receptor (KOR) agonists offer therapeutic potential, but their unique chemical properties can present experimental hurdles. This guide aims to provide practical solutions and detailed protocols to streamline your research efforts.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the common challenges in the synthesis of Salvinorin A carbamates at the C2 position?
A1: The primary challenge in synthesizing Salvinorin A carbamates lies in the sensitivity of the core Salvinorin A scaffold. Key issues include:
-
Epimerization: The stereocenter at C8 is prone to epimerization under both acidic and basic conditions, which can lead to a significant loss of biological activity.[1][2] Careful control of reaction pH and temperature is crucial.
-
Lactone Hydrolysis: The lactone ring is susceptible to hydrolysis, particularly under basic conditions. Reactions should be performed in aprotic solvents and with non-nucleophilic bases where possible.
-
Steric Hindrance: While the C2 position is the most common site for modification, bulky carbamate (B1207046) groups can sterically hinder the reaction, leading to lower yields.[3]
Q2: I'm having trouble purifying my Salvinorin A carbamate product. What are the recommended methods?
A2: Purification of Salvinorin A carbamates typically involves chromatographic techniques. Due to the lipophilic nature of these compounds, reverse-phase high-performance liquid chromatography (HPLC) is often the method of choice.[4]
-
Recommended HPLC conditions: A C8 or C18 column with a gradient of acetonitrile (B52724) and water is commonly used.[4][5]
-
Alternative methods: For larger scale purification, centrifugal partition chromatography has been used effectively for Salvinorin A and could be adapted for its carbamate analogs.[6]
-
Pitfall to avoid: Prolonged exposure to certain solvents or stationary phases can lead to degradation. It is advisable to perform purification steps as quickly as possible and at reduced temperatures if necessary.
Stability and Solubility
Q3: How stable are Salvinorin A carbamates in solution?
A3: Salvinorin A carbamates are synthesized to improve upon the metabolic instability of Salvinorin A, which is rapidly hydrolyzed by esterases in plasma.[7][8] The carbamate group is more resistant to this enzymatic degradation, leading to a longer biological half-life.[8][9] However, like the parent compound, they can be sensitive to pH and temperature extremes in vitro. For long-term storage, it is recommended to keep them in a crystalline solid form at -20°C.[9]
Q4: My this compound is poorly soluble in aqueous buffers for in vitro assays. What can I do?
A4: Poor aqueous solubility is a known issue for Salvinorin A and its analogs due to their high lipophilicity and lack of an ionizable group.[8]
-
Recommended solvents: Stock solutions are typically prepared in DMSO or ethanol.[9]
-
Co-solvents: For aqueous buffers, using a small percentage of a co-solvent like DMSO (e.g., 0.5-1%) is common.[9]
-
Formulation: For in vivo studies in animal models, formulations with vehicles such as 75% DMSO and 25% sterile water, or Cremophor EL:ethanol (70%:30%) have been used.[10][11] It is critical to ensure the compound is fully dissolved before administration.
In Vitro and In Vivo Experiments
Q5: I am not seeing consistent results in my kappa-opioid receptor binding assays. What could be the issue?
A5: Inconsistent results in radioligand binding assays can stem from several factors:
-
Compound stability: Ensure your this compound is stable in the assay buffer.
-
Non-specific binding: The lipophilicity of these compounds can lead to high non-specific binding. It is important to optimize the assay conditions, including the concentration of blocking agents like bovine serum albumin (BSA).
-
Radioligand choice: The choice of radioligand (e.g., [³H]diprenorphine) and its specific activity can impact the results.[12]
-
Membrane quality: The quality and concentration of the cell membranes expressing the kappa-opioid receptor are critical.
Q6: My in vivo animal study is showing unexpected sedative or aversive effects. How can I mitigate this?
A6: Sedation and aversion are known side effects of kappa-opioid receptor activation.[8][10]
-
Dose selection: Carefully titrate the dose of the this compound. Lower doses may retain therapeutic effects without inducing significant side effects. Doses in animal models have ranged from 0.1 to 10 mg/kg.[10]
-
Route of administration: The route of administration (e.g., intraperitoneal, subcutaneous) can influence the pharmacokinetic and pharmacodynamic profile.
-
Biased agonism: Consider whether your carbamate is a biased agonist, preferentially activating G-protein signaling over β-arrestin pathways. β-arrestin recruitment is often associated with the adverse effects of opioids.[13][14]
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of carbamate | Incomplete reaction, degradation of starting material, or steric hindrance. | - Ensure Salvinorin B (the precursor) is completely dry. - Use a non-nucleophilic base to avoid side reactions. - Consider a less sterically bulky carbamoylating agent if possible. - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. |
| Presence of multiple spots on TLC/peaks in HPLC after reaction | Epimerization at C8, hydrolysis of the lactone, or formation of byproducts. | - Maintain neutral or slightly acidic conditions during workup and purification.[1][2] - Use flash chromatography with a silica (B1680970) gel column, eluting with a non-polar to polar solvent gradient (e.g., hexane/ethyl acetate). - For HPLC, use a C18 column with an acetonitrile/water mobile phase.[4] |
| Difficulty removing solvent | High boiling point solvent (e.g., DMSO) used for the reaction. | - Use a high-vacuum pump or lyophilizer. - Perform a liquid-liquid extraction to move the product into a more volatile solvent like ethyl acetate (B1210297) or dichloromethane. |
In Vitro Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in [³⁵S]GTPγS binding assay | Inconsistent membrane preparation, degradation of the compound, or issues with the radiolabel. | - Ensure consistent protein concentration in membrane preparations. - Prepare fresh dilutions of the this compound for each experiment. - Check the age and specific activity of the [³⁵S]GTPγS. - Optimize the concentration of GDP in the assay buffer.[12][15] |
| Low signal in β-arrestin recruitment assay | Low compound potency, poor cell health, or incorrect assay setup. | - Confirm the potency of your compound in a G-protein activation assay first. - Ensure cells are healthy and in the log phase of growth.[16] - Optimize cell seeding density and incubation times.[16][17] - Use a reference KOR agonist to confirm the assay is working correctly. |
| Discrepancy between binding affinity (Ki) and functional potency (EC50) | Assay conditions, receptor reserve, or biased agonism. | - Binding and functional assays are performed under different conditions which can affect ligand behavior. - High receptor expression levels can lead to a leftward shift in the potency curve. - The compound may be a biased agonist, showing different potencies in G-protein vs. β-arrestin pathways. |
Quantitative Data Summary
| Compound | Receptor Binding Affinity (Ki, nM) | G-Protein Activation ([³⁵S]GTPγS) | β-arrestin2 Recruitment | Reference |
| KOR | MOR | DOR | EC₅₀ (nM) | |
| Salvinorin A | 2.5 ± 0.6 | >1000 | >1000 | 4.5 |
| This compound | - | - | - | 6.2 |
| 22-Thiocyanatosalvinorin A (RB-64) | 0.59 | >10,000 | >10,000 | <1 |
| Methyl malonyl derivative (4) | 2 | - | - | - |
| 16-Bromo Salvinorin A | 2.9 ± 0.3 | - | - | - |
Note: Data for β-arrestin recruitment for many specific carbamates is not widely published. This assay is crucial for determining the functional selectivity or "bias" of the compound.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein signaling by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[15][18]
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
Test compound (this compound) and reference agonist (e.g., U50,488).
-
96-well plates.
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated) or glass fiber filters.
-
Microplate scintillation counter or filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer containing GDP (typically 10-20 µM final concentration).[12]
-
50 µL of varying concentrations of the test compound or reference agonist.
-
50 µL of diluted cell membranes.
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Detection (Filtration Method):
-
Stop the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
β-arrestin Recruitment Assay (PathHunter® EFC-based)
This assay quantifies the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an indicator of a distinct signaling pathway.[16][19][20]
Materials:
-
PathHunter® cells co-expressing KOR tagged with a ProLink™ enzyme fragment and β-arrestin 2 tagged with an Enzyme Acceptor fragment.
-
PathHunter® Cell Plating Reagent.
-
PathHunter® Detection Reagent.
-
Test compound and reference agonist.
-
White, clear-bottom 384-well plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Resuspend the PathHunter® cells in the appropriate volume of Cell Plating Reagent to achieve a density of 5,000-10,000 cells per well.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[19]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound and reference agonist in the appropriate assay buffer.
-
Add 5 µL of the diluted compounds to the respective wells.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.[19]
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[19]
-
-
Reading: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
-
Visualizations
References
- 1. Formal Total Synthesis of Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s4science.at [s4science.at]
- 6. researchgate.net [researchgate.net]
- 7. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to the KOR Selectivity of Salvinorin A Carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kappa-opioid receptor (KOR) selectivity of Salvinorin A carbamate (B1207046) against its parent compound, Salvinorin A, and other well-established KOR agonists. The information presented is supported by experimental data from in vitro pharmacological assays to assist researchers in making informed decisions for their drug discovery and development programs.
Data Presentation: Comparative Binding Affinities and Functional Potencies
The selectivity of a compound is a critical parameter in drug development, influencing its therapeutic window and side-effect profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Salvinorin A carbamate, Salvinorin A, and two standard KOR agonists, U-50,488 and U-69,593, at the human kappa (κ), mu (μ), and delta (δ) opioid receptors.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR EC50 (nM) ([³⁵S]GTPγS) | Selectivity (KOR vs. MOR/DOR) |
| This compound | ~4 (est.) | >>10,000 | >>10,000 | 6.2[1] | Highly Selective |
| Salvinorin A | 4[2] | >>10,000 | >>10,000 | 2.2 - 4.5[1][2] | Highly Selective |
| U-50,488 | 12[3] | >500 | >500 | 3.2[4] | Highly Selective |
| U-69,593 | ~3 | >1000 | >1000 | - | Highly Selective |
Note: The Ki value for this compound is estimated based on the high affinity of its parent compound, Salvinorin A, and the statement that carbamation increases biological stability without significantly altering potency.[1] Further direct binding studies would be required for a precise Ki value.
Experimental Protocols
The data presented in this guide are derived from two primary in vitro pharmacological assays: competitive radioligand binding assays and [³⁵S]GTPγS functional assays. Detailed methodologies for these experiments are provided below.
Competitive Radioligand Binding Assay for Opioid Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
a. Materials:
-
Cell membranes prepared from cells stably expressing the human κ, μ, or δ opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]diprenorphine (a non-selective opioid antagonist) or a subtype-selective radioligand like [³H]U-69,593 for KOR.
-
Test compounds: this compound, Salvinorin A, U-50,488, U-69,593.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and liquid scintillation counter.
b. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target opioid receptor to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a non-labeled universal opioid ligand like naloxone (B1662785) (10 µM).
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 10-20 µg).
-
-
-
Incubation:
-
Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters three to four times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay for G-Protein Coupled Receptors
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[5][6][7][8]
a. Materials:
-
Cell membranes prepared from cells expressing the KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (agonists).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (Whatman GF/B).
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
b. Procedure:
-
Membrane and Drug Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
Prepare serial dilutions of the agonist test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of various concentrations of the agonist. For basal binding, add 50 µL of assay buffer.
-
50 µL of cell membranes (e.g., 5-10 µg of protein).
-
50 µL of assay buffer containing GDP (typically 10-30 µM).
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS (final concentration of 0.05-0.1 nM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Counting:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) from all values.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal stimulation) using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of KOR Activation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Salvinorin A Carbamate and U-50488
A Comparative Analysis of the Kappa-Opioid Receptor Agonists: Ethoxymethyl Ether Salvinorin B and U-50488
Introduction
The kappa-opioid receptor (KOR) has emerged as a significant target for the development of novel therapeutics for pain, addiction, and mood disorders. Unlike mu-opioid receptor (MOR) agonists, KOR agonists are not associated with euphoria or respiratory depression, making them a potentially safer alternative to traditional opioids. However, the clinical utility of many KOR agonists has been hindered by adverse effects such as dysphoria, sedation, and hallucinations.
This guide provides a detailed comparative analysis of two pivotal KOR agonists: U-50488, a classic synthetic arylacetamide, and Ethoxymethyl ether Salvinorin B (EOM SalB), a semi-synthetic analog of the natural product Salvinorin A. Salvinorin A analogs with modifications at the C-2 position, such as ethers or carbamates, were developed to enhance metabolic stability and duration of action, as the parent compound is rapidly hydrolyzed to an inactive metabolite.[1][2] EOM SalB represents this strategy and offers a valuable comparison to the widely studied U-50488. We will examine their respective performance based on receptor binding, functional activity, signaling bias, and in vivo effects, supported by experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters for EOM SalB and U-50488, derived from in vitro assays.
Table 1: Receptor Binding Affinity (Ki)
This table outlines the binding affinity of each compound for the kappa-opioid receptor. Lower Ki values indicate a higher binding affinity.
| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| EOM SalB | Human KOR | [³H]U-69,593 | CHO | Data not in provided results | |
| U-50488 | Human KOR | [³H]diprenorphine | CHO | 2.2 ± 0.2 | [3] |
| U-50488 | KOR | Not Specified | Not Specified | ~1.2 | [4] |
Note: While specific Ki values for EOM SalB were not found in the provided search results, its high potency in functional assays suggests high affinity.
Table 2: In Vitro Functional Activity (G-Protein and β-Arrestin Pathways)
This table compares the potency (EC₅₀) and efficacy (%Eₘₐₓ) of the compounds in activating the two primary KOR signaling pathways: G-protein signaling (measured by cAMP inhibition) and β-arrestin 2 recruitment.
| Compound | Assay | Parameter | Value | Reference |
| EOM SalB | cAMP Inhibition | EC₅₀ (nM) | 0.046 | [5] |
| %Eₘₐₓ | 102 | [5] | ||
| β-Arrestin 2 Recruitment | EC₅₀ (nM) | 0.72 | [5] | |
| %Eₘₐₓ | 99 | [5] | ||
| U-50488 | cAMP Inhibition | EC₅₀ (nM) | 0.53 | [5] |
| %Eₘₐₓ | 100 | [5] | ||
| β-Arrestin 2 Recruitment | EC₅₀ (nM) | 75 | [3] | |
| %Eₘₐₓ | 110 | [5] |
Table 3: Signaling Bias
Signaling bias refers to a ligand's preference for activating one signaling pathway over another. A bias factor >1 indicates a preference for the G-protein pathway relative to the reference drug (U-50488).
| Compound | Bias Factor (vs. U-50488) | Signaling Profile | Reference |
| EOM SalB | 2.53 | G-protein biased | [5] |
| U-50488 | 1.00 (Reference) | Balanced/Unbiased | [5] |
Table 4: Comparative In Vivo Effects
This table summarizes key behavioral and physiological effects observed in preclinical animal models.
| Effect | EOM SalB | U-50488 | References |
| Analgesia | Effective | Robust Analgesia | [4][6] |
| Anti-Addiction | Attenuates cocaine-seeking behavior | Attenuates cocaine-seeking behavior | [7][8] |
| Sedation | No significant sedation at effective doses | Produces sedation | [4][5][7] |
| Aversion/Dysphoria | No conditioned place aversion observed | Induces conditioned place aversion | [4][7] |
| Anxiety | No anxiogenic effects observed | Can produce anxiety-like effects | [7] |
Mandatory Visualization
Signaling Pathways
Caption: KOR signaling pathways activated by agonists.
Experimental Workflow
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocols
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay quantifies the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human KOR (e.g., CHO-hKOR cells). Tissues are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Setup: In a 96-well plate, cell membranes (10-20 µg protein) are combined with assay buffer containing MgCl₂, NaCl, and a fixed concentration of GDP.
-
Compound Addition: Serial dilutions of the test compounds (EOM SalB, U-50488) are added to the wells. Control wells for basal activity (vehicle) and non-specific binding (excess unlabeled GTPγS) are included.
-
Reaction Initiation and Incubation: The reaction is initiated by adding a low concentration (e.g., 0.05 nM) of [³⁵S]GTPγS to all wells. The plate is then incubated at 30°C for 60 minutes.
-
Termination and Separation: The reaction is terminated by rapid filtration through a filtermat using a cell harvester, which separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Detection and Analysis: The radioactivity retained on the filtermat is quantified using a scintillation counter. After subtracting non-specific binding, the data is plotted as percent stimulation over basal versus the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (e.g., PathHunter™ Assay)
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Line: A specialized cell line is used, engineered to co-express the KOR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
Cell Plating: The engineered cells are plated in 96- or 384-well assay plates and grown overnight.
-
Compound Addition: Test compounds (EOM SalB, U-50488) are diluted to the desired concentrations and added to the cells.
-
Incubation: The plates are incubated for a period (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the enzyme substrate is added to all wells. If recruitment has occurred, the PK and EA fragments are brought into proximity, forming a functional β-galactosidase enzyme that hydrolyzes the substrate, generating a chemiluminescent signal.
-
Data Analysis: The plate is read on a luminometer to quantify the signal. The data is then normalized and plotted as a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Discussion and Conclusion
The comparative data reveals significant pharmacological distinctions between the semi-synthetic Salvinorin A analog, EOM SalB, and the classic synthetic agonist, U-50488.
Potency and Efficacy: Both compounds are potent and full agonists at the KOR. However, the in vitro functional data indicates that EOM SalB is substantially more potent in activating both G-protein and β-arrestin signaling pathways, as evidenced by its significantly lower EC₅₀ values compared to U-50488.[5]
Signaling Bias: A key differentiator is their signaling bias. While U-50488 acts as a relatively balanced agonist, EOM SalB demonstrates a clear bias towards the G-protein signaling pathway over β-arrestin recruitment.[5] This is a critical finding, as the β-arrestin pathway is often implicated in the undesirable side effects of KOR agonists, such as dysphoria and sedation.[5] The development of G-protein biased agonists is a leading strategy in the search for safer KOR-targeted therapeutics.
In Vivo Profile: The in vivo data aligns with the in vitro signaling profiles. U-50488 is known to produce robust analgesia but is also associated with significant adverse effects, including sedation and aversion, which have limited its clinical potential.[4] In contrast, EOM SalB demonstrates efficacy in preclinical models, such as reducing cocaine-seeking behavior, without inducing sedation, aversion, or anxiety at therapeutically relevant doses.[5][7] This improved side-effect profile is consistent with its G-protein biased mechanism of action. Furthermore, the modification at the C-2 position provides EOM SalB with greater metabolic stability and a longer duration of action compared to its parent compound, Salvinorin A.[7]
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Salvinorin A Carbamate and Other Synthetic KOR Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) has emerged as a significant target for the development of therapeutics for a range of conditions, including pain, addiction, and mood disorders. Unlike mu opioid receptor (MOR) agonists, KOR agonists generally lack abuse potential and do not cause respiratory depression. However, their clinical utility has been hampered by side effects such as dysphoria, sedation, and hallucinations. This has driven the exploration of novel KOR agonists with improved pharmacological profiles. Among these, Salvinorin A, a naturally occurring, non-nitrogenous diterpene, and its derivatives, such as Salvinorin A carbamates, offer a unique scaffold for drug design. This guide provides an objective comparison of Salvinorin A carbamate (B1207046) with other synthetic KOR agonists, supported by experimental data, to aid researchers in their drug development efforts.
Quantitative Comparison of KOR Agonists
The following tables summarize key in vitro pharmacological parameters for Salvinorin A, its carbamate derivative, and other well-characterized synthetic KOR agonists. These parameters are crucial for understanding the potency, efficacy, and selectivity of these compounds.
Table 1: Binding Affinity (Ki) at the Kappa Opioid Receptor
| Compound | Chemical Class | Ki (nM) at KOR | Selectivity for KOR | Reference |
| Salvinorin A | Diterpenoid | 2.4 | High | [1] |
| Salvinorin A Carbamate (unsubstituted) | Diterpenoid Carbamate | Not explicitly found, but potent agonism suggests high affinity | Expected to be high | [2] |
| U-50,488 | Arylacetamide | ~1.2 | High | [3] |
| Nalfurafine | Morphinan | 0.097 | High (32-fold over MOR) | [4] |
| Enadoline | Benzofuran | Not explicitly found in provided results | High | [5] |
Table 2: In Vitro Functional Activity (EC50 and Emax) at the Kappa Opioid Receptor ([35S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% of U-50,488) | Agonist Type | Reference |
| Salvinorin A | 1.8 - 4.5 | Full Agonist | Full | [1][6] |
| This compound (unsubstituted) | 6.2 | Potent Agonist | Full | [2] |
| This compound (N-methyl) | - | 81% | Partial | [2] |
| U-50,488 | 3.4 | 100% (Reference) | Full | [4][6] |
| Nalfurafine | 0.097 | 91% | Full | [4] |
| 2-Methoxymethyl-Salvinorin B (MOM-Sal B) | 0.6 | Full Agonist | Full | [6] |
Signaling Pathways of KOR Agonists
Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and modulation of ion channels. This G-protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[3]
However, KOR activation can also trigger a secondary signaling pathway involving β-arrestin recruitment. The β-arrestin pathway is often implicated in the undesirable side effects of KOR agonists, including dysphoria and sedation.[3] The concept of "biased agonism" has emerged, where certain ligands preferentially activate one pathway over the other. Developing G-protein biased agonists is a key strategy in designing safer KOR-targeted therapeutics.[7]
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacological activities of three distinct kappa ligands (Salvinorin A, TRK-820 and 3FLB) on kappa opioid receptors in vitro and their antipruritic and antinociceptive activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Challenge of Salvinorin A: A Comparative Guide to the In Vivo Efficacy of a C-2 Carbamate Analog
For researchers, scientists, and drug development professionals, the quest for potent and safe analgesics and anti-addictive therapies is a perpetual frontier. Salvinorin A, a naturally occurring, highly potent kappa-opioid receptor (KOR) agonist, has long been a compound of interest due to its unique, non-nitrogenous structure and powerful pharmacological effects. However, its therapeutic promise has been hampered by a notoriously short in vivo half-life. This guide provides a comparative analysis of a key strategy to overcome this limitation: the modification of the C-2 position of the Salvinorin A molecule, with a specific focus on a carbamate-like analog, N-methylacetamide (NMA) Salvinorin B.
This guide will objectively compare the in vivo performance of this analog with Salvinorin A and other relevant KOR agonists, supported by experimental data. We will delve into detailed experimental methodologies and provide visual representations of key pathways and workflows to facilitate a deeper understanding of the structure-activity relationships that govern the in vivo efficacy of these promising compounds.
Overcoming the Hurdle of Rapid Metabolism: The Promise of C-2 Modification
Salvinorin A's therapeutic potential is significantly limited by its rapid metabolism in vivo, primarily through the hydrolysis of its C-2 acetate (B1210297) group, leading to a short duration of action. To address this, researchers have focused on modifying this C-2 position with more stable functional groups. Among the various modifications, carbamates and structurally similar amides have emerged as a promising strategy to enhance metabolic stability and prolong the compound's effects.
One such analog, the N-methylacetamide (NMA) derivative of Salvinorin B, has demonstrated significant improvements in its pharmacokinetic profile and in vivo efficacy compared to the parent compound.
Comparative In Vivo Efficacy: Salvinorin A vs. N-methylacetamide (NMA) Analog
The following table summarizes the key in vivo efficacy parameters of Salvinorin A and its N-methylacetamide analog, providing a clear comparison of their pharmacological properties.
| Compound | In Vivo Model | Key Findings | Reference |
| Salvinorin A | Intracranial Self-Stimulation (ICSS) in rats | Pro-depressive-like effects, but with a short duration of action. Inactive after oral administration. | [1][2] |
| Hot Plate Test in mice | Antinociceptive effects, but with a short duration of action. | [3] | |
| Cocaine Self-Administration in rats | Attenuates cocaine-seeking behavior, but effects are short-lived. | [4] | |
| N-methylacetamide (NMA) Salvinorin B | Intracranial Self-Stimulation (ICSS) in rats | Equiponent to Salvinorin A in producing pro-depressive-like effects, but with a significantly longer duration of action (6-fold longer). Active after oral administration. | [1][2] |
In-Depth Look at Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key in vivo experiments are provided below.
Intracranial Self-Stimulation (ICSS) in Rodents
The ICSS paradigm is a widely used behavioral model to study the rewarding and aversive effects of drugs.[5]
-
Objective: To assess the effects of a compound on the brain's reward system.
-
Procedure:
-
Surgery: Rodents (typically rats) are surgically implanted with an electrode in a brain region associated with reward, such as the medial forebrain bundle.[5]
-
Training: The animals are placed in an operant chamber where they can press a lever to receive a brief electrical stimulation to the implanted electrode. They quickly learn to press the lever to receive the rewarding stimulation.
-
Drug Administration: The test compound (e.g., Salvinorin A or its analog) is administered to the animal.
-
Data Collection: The rate of lever pressing is measured. A decrease in the rate of self-stimulation is often interpreted as a pro-depressive-like or aversive effect, as the rewarding value of the stimulation is diminished.[1][2]
-
-
Key Parameters Measured: The primary endpoint is the frequency of lever presses, which reflects the animal's motivation to receive the brain stimulation reward.[5]
Hot Plate Test in Mice
The hot plate test is a classic method for assessing the analgesic properties of a compound.[6][7][8][9][10]
-
Objective: To measure the analgesic efficacy of a test compound against thermal pain.
-
Procedure:
-
Apparatus: A heated plate is maintained at a constant temperature (e.g., 55°C).
-
Drug Administration: The test compound is administered to the mice.
-
Testing: At a predetermined time after drug administration, the mouse is placed on the hot plate.
-
Data Collection: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. An increase in the latency compared to a control group indicates an analgesic effect. A cut-off time is employed to prevent tissue damage.[7][9][10]
-
-
Key Parameters Measured: The latency to the first sign of a pain response.
Cocaine Self-Administration in Rats
This model is a cornerstone for studying the reinforcing effects of drugs of abuse and the potential of new compounds to treat addiction.[11][12][13][14][15]
-
Objective: To evaluate the anti-addictive properties of a compound by measuring its effect on cocaine-seeking behavior.
-
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter.
-
Training: The animals are placed in an operant chamber and learn to press a lever to receive an infusion of cocaine.
-
Extinction and Reinstatement: After the self-administration behavior is established, it is "extinguished" by replacing the cocaine with saline. Reinstatement of drug-seeking behavior can then be triggered by a "priming" dose of cocaine or a drug-associated cue.
-
Drug Administration: The test compound is administered before the reinstatement phase.
-
Data Collection: The number of lever presses during the reinstatement phase is measured. A reduction in lever pressing in the group treated with the test compound indicates a potential anti-addictive effect.[4]
-
-
Key Parameters Measured: The number of active lever presses during the reinstatement session.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The in vivo data for the N-methylacetamide analog of Salvinorin B strongly support the hypothesis that modifying the C-2 position with a carbamate-like structure is a viable strategy to overcome the pharmacokinetic limitations of Salvinorin A. The enhanced stability and prolonged duration of action observed in the ICSS model, coupled with its oral bioavailability, make this analog a significantly more promising candidate for further preclinical and clinical development.[1][2]
While direct in vivo efficacy data for a compound explicitly named "this compound" in models of analgesia and addiction are still needed to complete the picture, the findings for the closely related NMA analog provide a compelling case for the continued exploration of this chemical class. Future research should focus on synthesizing and evaluating a broader range of Salvinorin A carbamates in various in vivo models to fully characterize their therapeutic potential. This comparative guide underscores the importance of strategic molecular modifications in unlocking the full therapeutic promise of potent natural products like Salvinorin A.
References
- 1. N-methylacetamide analog of salvinorin A: a highly potent and selective kappa-opioid receptor agonist with oral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 13. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salvinorin A Carbamate and Salvinorin B Activity at the Kappa-Opioid Receptor
For Immediate Release
This guide provides a detailed comparison of the biological activity of a C2-substituted Salvinorin A Carbamate (B1207046) and its parent metabolite, Salvinorin B, at the kappa-opioid receptor (KOR). This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of neoclerodane diterpenes and the development of novel KOR-targeted therapeutics.
Salvinorin A, a potent, naturally occurring hallucinogen, is a selective agonist for the KOR.[1] Its therapeutic potential is limited by a short duration of action, primarily due to the rapid in-vivo hydrolysis of its C2 acetate (B1210297) group to form Salvinorin B.[2][3] Salvinorin B is widely considered to be an inactive metabolite.[2][3] Consequently, research has focused on modifying the C2 position to enhance metabolic stability and duration of action. One such modification is the replacement of the acetate with a carbamate group.
Executive Summary of Comparative Activity
The replacement of the C2 acetate of Salvinorin A with an unsubstituted carbamate group results in a potent KOR agonist. In stark contrast, Salvinorin B, which possesses a hydroxyl group at the C2 position, exhibits significantly diminished affinity and is largely inactive at the KOR. This highlights the critical role of the C2 substituent in modulating KOR activity. While the carbamate analog is a potent agonist, other C2 modifications, such as methoxymethyl ethers, have been shown to yield even greater potency than the parent compound, Salvinorin A.[4][5]
Quantitative Data Comparison
The following table summarizes the in-vitro activity of Salvinorin A, an unsubstituted Salvinorin A Carbamate analog, Salvinorin B, and the reference KOR agonist U50,488H at the human kappa-opioid receptor (hKOR).
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of U50,488H) | Receptor Selectivity |
| Salvinorin A | 1.3 - 2.4[4][6] | 1.8 - 4.5[4][6] | ~98-100% (Full Agonist)[6][7] | Highly selective for KOR[1][5] |
| This compound (unsubstituted) | Data not specified | 6.2[8] | Potent Agonist[8] | Selective for KOR |
| Salvinorin B | 66 - 304[6] | 214[6] | ~90%[6] | Low affinity for KOR |
| U50,488H (Reference) | 1.4 - 2.2[4][6] | 1.4 - 3.4[4][6] | 100% (Full Agonist)[6] | Selective for KOR |
Note: Ki and EC50 values can vary between studies due to different experimental conditions and radioligands used.
Experimental Protocols
The data presented above are typically derived from the following key in-vitro experiments:
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure how strongly this compound and Salvinorin B bind to the kappa-opioid receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (hKOR), often Chinese Hamster Ovary (CHO) cells.
-
Competitive Binding: These membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]bremazocine).
-
Incubation: Various concentrations of the test compounds (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation & Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
[³⁵S]GTPγS Functional Assays
This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying G-protein activation following receptor agonism.
-
Objective: To determine if this compound and Salvinorin B act as agonists at the KOR and to quantify their potency and efficacy.
-
Methodology:
-
Membrane Preparation: As with binding assays, membranes from cells expressing hKOR are used.
-
Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) and various concentrations of the test compound.
-
Agonist Stimulation: Agonist binding to the G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP (or [³⁵S]GTPγS in this case) on the Gα subunit, indicating receptor activation.
-
Separation & Counting: The [³⁵S]GTPγS bound to the G-proteins is separated from the unbound nucleotide, typically by filtration. The radioactivity is then quantified.
-
Data Analysis: Dose-response curves are generated by plotting the amount of [³⁵S]GTPγS binding against the concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response, or efficacy) are calculated from these curves. Efficacy is often expressed relative to a standard full agonist like U50,488H.[6]
-
Visualizations
Structural and Metabolic Relationship
The following diagram illustrates the chemical structures and the metabolic conversion of Salvinorin A into Salvinorin B, as well as the synthetic modification to this compound.
Caption: Structural relationship and transformation pathways.
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist like this compound initiates a G-protein-mediated signaling cascade that leads to the modulation of downstream cellular effectors.
Caption: KOR G-protein-coupled signaling cascade.
Experimental Workflow for Activity Comparison
This diagram outlines the typical workflow for comparing the in-vitro activity of novel compounds against a known substance at a target receptor.
Caption: Workflow for in-vitro compound characterization.
References
- 1. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. BJOC - 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor [beilstein-journals.org]
- 7. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Salvinorin A Carbamates and Analogs at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the binding affinity of Salvinorin A carbamates and other analogs for the kappa-opioid receptor (KOR). Salvinorin A, a potent and selective non-nitrogenous KOR agonist, serves as a crucial scaffold for developing novel therapeutics.[1] Modifications at the C-2 position, in particular, have been a key focus for enhancing metabolic stability and modulating pharmacological activity.[2][3] This document summarizes quantitative binding data, details experimental protocols for affinity determination, and visualizes key biological and experimental pathways to offer a comparative analysis for research and drug development.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of Salvinorin A and a selection of its C-2 substituted analogs, including carbamates, for the kappa-opioid receptor. A lower Ki value indicates a higher binding affinity.
| Compound | C-2 Substituent | KOR Ki (nM) | Reference |
| Salvinorin A | -OCOCH₃ (Acetate) | 0.75 ± 0.62 | [4] |
| Salvinorin A | -OCOCH₃ (Acetate) | 1.8 ± 1.4 | [5] |
| Salvinorin B | -OH (Hydroxyl) | >10,000 | |
| C-2 Carbamate Analog | -OCONH₂ (Carbamate) | Potent Agonist (EC₅₀ = 6.2 nM) | |
| C-2 N-Methyl Carbamate Analog | -OCONHCH₃ (N-Methyl Carbamate) | Partial Agonist | |
| Valine Analog (12) | -OCOCH(NH₂)CH(CH₃)₂ | 42.0 ± 2.05 | [4] |
| 22-Chlorosalvinorin A (RB-48) | Cl | 2.1 ± 0.8 | [5] |
| 22-Thiocyanatosalvinorin A (RB-64) | SCN | 0.59 | [5] |
Mandatory Visualization
Signaling Pathways
Activation of the kappa-opioid receptor by agonists like Salvinorin A initiates a cascade of intracellular events. The canonical pathway involves the activation of G-proteins, leading to downstream cellular responses. Concurrently, a distinct pathway involving β-arrestin is also triggered, which is primarily associated with receptor desensitization and internalization, but also with mediating certain side effects.[6][7]
Experimental Workflows
The determination of binding affinity is a critical step in drug discovery. A widely used method is the competitive radioligand binding assay, which measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Experimental Protocols
Competitive Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol details a standard procedure for determining the binding affinity of test compounds, such as Salvinorin A carbamates, to the kappa-opioid receptor using [³H]diprenorphine as the radioligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the kappa-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: HEK293T cells transiently transfected with the cDNA of the human κ-opioid receptor.[8]
-
Test Compounds: Salvinorin A carbamates and other analogs at various concentrations.
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM).[8]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
-
Scintillation cocktail.
Procedure:
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, prepare triplicate wells for each condition:
-
Total Binding: Add binding buffer, cell membranes, and [³H]diprenorphine.
-
Non-specific Binding: Add binding buffer, cell membranes, [³H]diprenorphine, and a high concentration of naloxone (10 µM).
-
Competitive Binding: Add binding buffer, cell membranes, [³H]diprenorphine, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plates at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
-
Washing:
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Perform a non-linear regression analysis on the resulting sigmoidal curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 2. researchgate.net [researchgate.net]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Radiosynthesis and Biological Evaluation of Buprenorphine‐Derived Phenylazocarboxamides as Novel μ‐Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Salvinorin A and its Carbamate Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the potent, naturally occurring kappa-opioid receptor agonist, Salvinorin A, and its synthetically modified carbamate (B1207046) analog. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to inform drug discovery and development efforts.
Introduction
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen. Its unique, non-nitrogenous structure and high selectivity for the kappa-opioid receptor (KOR) make it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics for a variety of disorders, including pain, addiction, and depression. However, a significant limitation of Salvinorin A is its rapid in vivo metabolism, which leads to a short duration of action.[1][2]
The primary route of metabolism for Salvinorin A is the hydrolysis of its C2 acetate (B1210297) group by plasma and liver carboxylesterases, yielding the inactive metabolite Salvinorin B.[3][4][5] This rapid inactivation curtails its therapeutic potential for conditions requiring sustained KOR activation. To address this limitation, researchers have synthesized a variety of Salvinorin A analogs with modifications at the C2 position designed to enhance metabolic stability and prolong its pharmacological effects. Among these, carbamate analogs have emerged as a promising strategy.[1][2] This guide focuses on the comparative metabolic stability of Salvinorin A and its carbamate analog, providing a comprehensive overview of the available experimental evidence.
Quantitative Data Presentation
The following table summarizes the key metabolic stability parameters for Salvinorin A and a representative carbamate analog, the N-methylacetamide (NMA) analog. While a precise half-life for the NMA analog from the same study is not available, the qualitative comparison from the liver microsomal assay clearly indicates its enhanced stability.
| Compound | In Vitro System | Key Findings | Reference |
| Salvinorin A | Rat Plasma | Apparent first-order rate constant at 37°C: 3.8 x 10⁻¹ h⁻¹ | [3] |
| Primate Brain | Half-life of approximately 8 minutes | [6][7] | |
| Human Liver Microsomes | Least stable compared to NMA and IPA analogs | [2] | |
| N-methylacetamide (NMA) Analog of Salvinorin A | Human Liver Microsomes | Displayed slower metabolic transformations than Salvinorin A | [2] |
Metabolic Pathways and Bioactivation
The metabolic fate of Salvinorin A is primarily dictated by enzymatic hydrolysis. The following diagram illustrates the key metabolic pathways.
Salvinorin A's C2 acetate ester is highly susceptible to hydrolysis by carboxylesterases present in plasma and liver, leading to the formation of Salvinorin B, which has significantly lower affinity for the KOR and is considered inactive.[3][4][5] Additionally, the lactone ring of both Salvinorin A and Salvinorin B can be opened by calcium-dependent lactonases.[3] Minor metabolic pathways involving cytochrome P450 (CYP) enzymes (such as CYP1A1, CYP2D6, CYP2C18, and CYP2E1) and UDP-glucuronosyltransferase 2B7 (UGT2B7) have also been identified, leading to oxidative metabolites and glucuronide conjugates, respectively.[8][9]
The carbamate analog, by replacing the ester linkage at the C2 position with a more robust carbamate bond, is designed to be resistant to hydrolysis by carboxylesterases. This modification is the key to its enhanced metabolic stability.
Experimental Protocols
The metabolic stability of Salvinorin A and its analogs is typically assessed using in vitro assays, such as liver microsomal stability and plasma stability assays.
Liver Microsomal Stability Assay
This assay evaluates the rate of metabolism of a compound by the drug-metabolizing enzymes present in liver microsomes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat) are thawed on ice.
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
-
Incubation:
-
The test compound is pre-incubated with liver microsomes in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by adding the quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Analysis:
-
The concentration of the remaining parent compound in the supernatant is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of the curve.
-
The in vitro half-life is calculated using the formula: t½ = 0.693 / k .
-
The following diagram illustrates the general workflow for a liver microsomal stability assay.
Plasma Stability Assay
This assay is used to determine the stability of a compound in plasma, which contains various enzymes, including esterases.
Objective: To evaluate the susceptibility of a test compound to degradation by plasma enzymes.
Methodology: The protocol is similar to the liver microsomal stability assay, with the key difference being the use of plasma (e.g., human, rat) instead of liver microsomes and the omission of the NADPH regenerating system, as plasma esterases do not require it. The test compound is incubated with plasma at 37°C, and samples are collected at different time points, quenched, and analyzed by LC-MS/MS to determine the rate of degradation.
Conclusion
The available scientific evidence strongly indicates that modifying the C2 position of Salvinorin A by replacing the labile acetate ester with a more stable carbamate group significantly enhances its metabolic stability. This increased stability is attributed to the resistance of the carbamate bond to hydrolysis by carboxylesterases, the primary enzymes responsible for the rapid inactivation of Salvinorin A. The development of metabolically stable analogs, such as the N-methylacetamide carbamate, represents a critical advancement in harnessing the therapeutic potential of this unique kappa-opioid receptor agonist. These findings provide a compelling rationale for the continued exploration of carbamate and other C2-modified Salvinorin A analogs in preclinical and clinical drug development programs.
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methylacetamide analog of salvinorin A: a highly potent and selective kappa-opioid receptor agonist with oral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Salvinorin A - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of Salvinorin A Carbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Salvinorin A Carbamates, evaluating their therapeutic potential against Salvinorin A and other key opioid receptor agonists. The focus is on their efficacy as analgesics and their potential in addiction therapy, supported by available experimental data.
Introduction to Salvinorin A and its Analogues
Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum.[1][2] Its unique non-nitrogenous diterpenoid structure distinguishes it from traditional alkaloid opioids.[1][2] While Salvinorin A has shown therapeutic promise in preclinical models for pain, addiction, and depression, its clinical utility is hampered by its short duration of action and hallucinogenic properties.[2][3][4]
To address these limitations, researchers have synthesized numerous analogues of Salvinorin A, primarily by modifying the C-2 position of the molecule. These modifications, including the introduction of carbamate (B1207046) functional groups, are intended to improve the pharmacokinetic profile, particularly by increasing metabolic stability and duration of action.[2][5] This guide focuses on the available data for Salvinorin A Carbamates and compares them with the parent compound, Salvinorin A, the synthetic KOR agonist U-50488, and the mu-opioid receptor (MOR) active analogue, Herkinorin.
Comparative Analysis of Receptor Binding and Functional Activity
The therapeutic effects of Salvinorin A and its analogues are primarily mediated through their interaction with opioid receptors. The following table summarizes the in vitro receptor binding affinities and functional activities of Salvinorin A Carbamates and comparator compounds.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of U-50488H) | Reference |
| Salvinorin A Carbamate (unsubstituted) | KOR | Not Reported | 6.2 | Potent Agonist | [5] |
| This compound (N-methyl) | KOR | Not Reported | Partial Agonist | 81% | [5] |
| Salvinorin A | KOR | ~2.4 | ~1.8 | Full Agonist | |
| U-50488 | KOR | Potent Agonist | Full Agonist | 100% | [3] |
| Herkinorin | MOR | ~12 | 0.5 µM (IC50) | Full Agonist | [6] |
| KOR | ~90 | - | - | [6] |
Note: In vivo data on the therapeutic effects (analgesia and addiction) of Salvinorin A Carbamates are not currently available in the published literature. The following sections on in vivo performance are based on data from Salvinorin A and other relevant analogues to provide a predictive context.
In Vivo Performance: Analgesia (Hot Plate Test)
The hot plate test is a standard method for assessing the analgesic effects of compounds in animal models. The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.
Experimental Protocol: Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to keep the animal on the plate.
-
Animals: Male Swiss Webster mice (20-30 g) are typically used.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency to the first sign of pain (paw licking or jumping) is recorded for each mouse. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered (e.g., intraperitoneally).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the pain response is measured again.
-
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Comparative In Vivo Analgesic Data (Predicted Context for Carbamates)
| Compound | Dose | Route | Peak Effect Time | % MPE / Analgesic Effect | Reference |
| Salvinorin A | 1-4 mg/kg | i.p. | ~15-30 min | Significant increase in latency | [7] |
| U-50488 | 10 mg/kg | i.p. | ~30 min | Significant increase in latency | [3] |
| Herkinorin | 10 mg/kg | i.p. | ~30 min | Significant increase in latency | [6] |
While specific data for Salvinorin A Carbamates are unavailable, their potent in vitro KOR agonism suggests they would likely exhibit analgesic properties in the hot plate test. The expected longer half-life of the carbamate analogues could translate to a prolonged duration of action compared to Salvinorin A.
In Vivo Performance: Addiction Potential (Conditioned Place Preference)
The Conditioned Place Preference (CPP) paradigm is used to evaluate the rewarding or aversive properties of a drug, providing an indication of its addiction potential.
Experimental Protocol: Conditioned Place Preference
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Procedure:
-
Pre-conditioning (Day 1): Rats are allowed to freely explore all three chambers for 15 minutes to determine any baseline preference for a particular chamber.
-
Conditioning (Days 2-9): This phase consists of alternating daily injections of the test drug and vehicle. On drug days, rats are injected with the compound and confined to one of the outer chambers for 30 minutes. On vehicle days, they receive a vehicle injection and are confined to the opposite chamber. The chamber paired with the drug is counterbalanced across animals.
-
Test (Day 10): Rats are placed in the central chamber with free access to all chambers for 15 minutes, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference (rewarding effect), while a significant decrease indicates a conditioned place aversion (aversive effect).
Comparative In Vivo Addiction Potential Data (Predicted Context for Carbamates)
| Compound | Effect in CPP | Interpretation | Reference |
| Salvinorin A | Conditioned Place Aversion | Low abuse potential | [4][8] |
| U-50488 | Conditioned Place Aversion | Low abuse potential | [3] |
| Herkinorin (MOR agonist) | Likely Conditioned Place Preference | Potential for abuse | [6] |
Given that Salvinorin A Carbamates are potent KOR agonists, it is predicted that they would likely induce conditioned place aversion, similar to Salvinorin A and U-50488, suggesting a low potential for abuse. This is a desirable characteristic for a therapeutic agent.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR) by an agonist like Salvinorin A initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. The receptor can also signal through a β-arrestin pathway, which is implicated in some of the receptor's adverse effects.
Experimental Workflow for In Vivo Analgesia Study (Hot Plate Test)
The following diagram illustrates the typical workflow for evaluating the analgesic effects of a test compound using the hot plate test.
Experimental Workflow for Addiction Potential Study (Conditioned Place Preference)
This diagram outlines the steps involved in a conditioned place preference study to assess the rewarding or aversive properties of a compound.
Conclusion
The available in vitro data indicate that Salvinorin A Carbamates are potent kappa-opioid receptor agonists.[5] The modification at the C-2 position to a carbamate is expected to enhance metabolic stability, potentially leading to a longer duration of therapeutic action compared to Salvinorin A. Based on the profile of other KOR agonists, it is hypothesized that Salvinorin A Carbamates would exhibit significant analgesic effects with a low potential for abuse.
However, a critical gap in the current scientific literature is the absence of in vivo studies specifically evaluating the therapeutic effects and side-effect profile of Salvinorin A Carbamates. Further preclinical research, including animal models of pain and addiction, is necessary to validate their therapeutic potential and to provide the experimental data required for further development. These future studies will be crucial in determining if Salvinorin A Carbamates can emerge as a viable new class of therapeutics for pain management and substance use disorders.
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Salvinorin A Carbamate and Traditional Opioids: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Salvinorin A Carbamate (B1207046), a novel Kappa-Opioid Receptor (KOR) agonist, and traditional Mu-Opioid Receptor (MOR) agonists such as morphine, fentanyl, and buprenorphine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles, supported by experimental data.
Introduction
Salvinorin A, a naturally occurring diterpenoid from the Salvia divinorum plant, is a potent and selective KOR agonist.[1][2][3] Its unique non-nitrogenous structure sets it apart from traditional opioids.[4][5] Modifications at the C-2 position of the Salvinorin A scaffold, such as the introduction of a carbamate group, have been explored to improve its pharmacokinetic properties and therapeutic potential.[4][6] Traditional opioids, conversely, primarily exert their effects through the MOR. This fundamental difference in receptor targets leads to distinct signaling cascades and profoundly different physiological and psychological effects. While traditional opioids are potent analgesics, their utility is often limited by severe side effects, including respiratory depression, high addiction potential, and constipation.[7][8] KOR agonists like Salvinorin A and its carbamate derivatives present a potential alternative analgesic profile with a theoretically lower risk of these adverse effects.[9][10]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo pharmacological data for Salvinorin A Carbamate and representative traditional opioids. Data has been compiled from various preclinical studies. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Receptor Binding Affinity (Ki) and Functional Efficacy (EC50/Emax)
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) | Maximal Effect (Emax, % of standard) | Reference |
| Salvinorin A | KOR | ~0.6 - 4.3 | ~0.4 - 6.11 | Full Agonist (~100%) | [9][10] |
| This compound (C-2 position) | KOR | ~462 | >1000 (low potency) | Partial to Full Agonist | [6] |
| Morphine | MOR | ~1 - 10 | ~10 - 100 | Full Agonist | [11] |
| Fentanyl | MOR | ~0.1 - 1 | ~0.5 - 5 | Full Agonist | [11] |
| Buprenorphine | MOR | ~0.1 - 1 | ~1 - 10 | Partial Agonist | [12] |
Table 2: In Vivo Analgesic Potency, Respiratory Depression, and Addiction Potential
| Compound | Analgesic Potency (ED50, mg/kg) | Respiratory Depression | Addiction Potential (Conditioned Place Preference) | Reference |
| Salvinorin A | ~0.3 - 3 (mice, hot plate) | Minimal to no respiratory depression reported | Generally produces conditioned place aversion (CPA), suggesting low abuse potential.[1][13] | [8][9][14] |
| This compound | Data not readily available | Data not readily available | Expected to have low abuse potential similar to Salvinorin A. | [6] |
| Morphine | ~1 - 5 (mice, hot plate) | Significant, dose-dependent respiratory depression. | Strong conditioned place preference (CPP), indicating high abuse potential. | [11] |
| Fentanyl | ~0.01 - 0.05 (mice, hot plate) | Potent and rapid respiratory depression.[11] | Potent CPP, indicating very high abuse potential. | [15] |
| Buprenorphine | ~0.03 - 0.1 (mice, hot plate) | Ceiling effect on respiratory depression, making it safer than full MOR agonists. | Can produce CPP, but generally less rewarding than full agonists. | [12] |
Signaling Pathways
The distinct pharmacological effects of this compound and traditional opioids stem from their activation of different G protein-coupled receptors (GPCRs) and the subsequent intracellular signaling cascades.
This compound (KOR-Mediated Signaling)
Salvinorin A and its analogs, including carbamates, are agonists at the KOR, which is primarily coupled to the Gi/o family of G proteins.[16] Activation of KOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[17] This cascade also involves the modulation of ion channels, specifically the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[18] This leads to neuronal hyperpolarization and reduced neurotransmitter release, contributing to its analgesic and other central nervous system effects. Some Salvinorin A analogs have shown biased agonism, preferentially activating G protein signaling over the β-arrestin pathway, which may contribute to a more favorable side-effect profile.[4][19]
Traditional Opioids (MOR-Mediated Signaling)
Traditional opioids like morphine and fentanyl are agonists at the MOR, which also couples to Gi/o proteins, leading to analgesia through mechanisms similar to KOR activation (inhibition of adenylyl cyclase and modulation of ion channels).[17][20] However, MOR activation also strongly recruits β-arrestin proteins.[21][22] The β-arrestin pathway is implicated in the development of tolerance, respiratory depression, and constipation associated with traditional opioids.[9][10] Biased MOR agonists that favor G protein signaling over β-arrestin recruitment are being investigated as potentially safer analgesics.[22]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR or MOR).
-
Radioligand (e.g., [³H]U69,593 for KOR, [³H]DAMGO for MOR).
-
Test compound (this compound or traditional opioid) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the 96-well filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of a compound to activate G protein-coupled receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP and the test compound in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit (e.g., 60 minutes at 30°C).[4]
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the log concentration of the test compound to determine EC50 and Emax values.[4]
-
Hot Plate Test for Analgesia
This in vivo assay assesses the analgesic properties of a compound in rodents.[18][21][23][24][25]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At a predetermined time after administration, place the animal on the hot plate.
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
Assessment of Respiratory Depression
This in vivo assay measures the effect of a compound on respiratory function in rodents.[7][26]
-
Apparatus: Whole-body plethysmography chamber or a pulse oximeter designed for rodents.
-
Animals: Mice or rats.
-
Procedure (Whole-Body Plethysmography):
-
Acclimatize the animal to the plethysmography chamber.
-
Administer the test compound or vehicle.
-
Record respiratory parameters such as respiratory rate (breaths/minute) and tidal volume over a set period.
-
A significant decrease in these parameters compared to baseline or vehicle control indicates respiratory depression.
-
-
Procedure (Pulse Oximetry):
-
Attach a pulse oximeter sensor to a suitable location on the animal (e.g., paw or tail).
-
Obtain baseline readings of oxygen saturation (SpO2) and heart rate.
-
Administer the test compound or vehicle.
-
Monitor and record changes in SpO2 and heart rate. A significant drop in SpO2 is indicative of respiratory depression.[7]
-
Conditioned Place Preference (CPP) for Addiction Potential
This behavioral assay assesses the rewarding or aversive properties of a compound, indicating its potential for abuse.[6][27][28]
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Animals: Mice or rats.
-
Procedure:
-
Pre-conditioning phase: Allow the animal to freely explore both compartments to determine any initial preference.
-
Conditioning phase: On alternate days, confine the animal to one compartment after administration of the test compound and to the other compartment after administration of the vehicle.
-
Test phase: Allow the drug-free animal to freely access both compartments and record the time spent in each.
-
A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (CPP) and abuse potential. A significant decrease indicates an aversive effect (CPA).
-
Experimental Workflow Comparison
The following diagram illustrates a typical preclinical workflow for comparing a novel compound like this compound with a traditional opioid.
Conclusion
This compound and traditional opioids exhibit fundamentally different pharmacological profiles due to their selective actions at KOR and MOR, respectively. While traditional opioids are established analgesics, their clinical use is hampered by a significant burden of adverse effects mediated largely through the β-arrestin pathway. Salvinorin A and its carbamate derivatives, acting through the KOR, offer a promising alternative avenue for the development of novel analgesics with a potentially improved safety profile, particularly with regard to respiratory depression and addiction. Further research, especially direct comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of Salvinorin A Carbamates.
References
- 1. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Drug Abuse Therapeutics Derived from the Hallucinogenic Natural Product Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 10. Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential anxiolytic- and antidepressant-like effects of salvinorin A, the main active ingredient of Salvia divinorum, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of perioperative nalbuphine and fentanyl on postoperative respiration and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 17. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Products for the Treatment of Pain: Chemistry and Pharmacology of Salvinorin A, Mitragynine, and Collybolide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Behavioural and neurochemical assessment of salvinorin A abuse potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Salvinorin a and related compounds as therapeutic drugs for psychostimulant-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biased Agonism of Salvinorin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics has led to a significant interest in the kappa-opioid receptor (KOR). Unlike traditional mu-opioid receptor agonists, KOR agonists do not typically produce euphoria or respiratory depression, making them an attractive therapeutic target. However, their clinical utility has been hampered by side effects such as dysphoria, sedation, and hallucinations. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a promising strategy to mitigate these adverse effects. This guide provides a comparative analysis of Salvinorin A, a potent naturally occurring KOR agonist, and its analogs, with a focus on their biased agonism towards G-protein signaling versus β-arrestin recruitment. While specific data on "Salvinorin A Carbamate" is not extensively available in the reviewed literature, this guide will establish a framework for understanding its potential properties based on the structure-activity relationships of related compounds.
Comparative Pharmacology of KOR Agonists
Salvinorin A, a non-nitrogenous diterpenoid, is a potent and selective KOR agonist.[1][2][3] Its short duration of action and hallucinogenic properties, however, limit its therapeutic potential.[4][5] Modifications to the Salvinorin A scaffold have led to the development of analogs with altered signaling properties. The following tables summarize the in vitro pharmacological data for Salvinorin A and key comparators, highlighting their affinity for the KOR and their functional activity in G-protein and β-arrestin pathways.
Table 1: Kappa-Opioid Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) | Reference Compound |
| Salvinorin A | KOR | 16 | - |
| U-50,488 | KOR | ~1.2 | - |
| Nalfurafine | KOR | ~0.1-0.5 | - |
Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Kᵢ value signifies a higher binding affinity.
Table 2: Functional Activity and Signaling Bias of KOR Agonists
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Bias Factor (vs. U-50,488) | Signaling Preference |
| Salvinorin A | cAMP Inhibition (G-protein) | 4.73 | - | - | Balanced |
| β-arrestin Recruitment | 10.5 | - | - | ||
| 16-Bromo Salvinorin A | cAMP Inhibition (G-protein) | - | - | 7.7 | G-protein |
| β-arrestin Recruitment | - | - | |||
| 16-Ethynyl Salvinorin A | cAMP Inhibition (G-protein) | - | - | 1 | Balanced |
| β-arrestin Recruitment | - | - | |||
| RB-64 | G-protein Activation | - | - | 96 | G-protein |
| β-arrestin Recruitment | - | - | |||
| U-50,488 | GTPγS (G-protein) | ~10-50 | 100 (Full Agonist) | 1 | Balanced (Reference) |
| Nalfurafine | GTPγS (G-protein) | <0.1 | 100 (Full Agonist) | - | G-protein |
EC₅₀ is the half-maximal effective concentration, indicating the potency of the agonist. Eₘₐₓ is the maximum effect produced by the agonist. The bias factor quantifies the preference of a ligand for one signaling pathway over another, relative to a reference compound. A bias factor greater than 1 indicates a preference for the G-protein pathway.[6]
Signaling Pathways of the Kappa-Opioid Receptor
Upon activation by an agonist, the KOR, a G-protein coupled receptor (GPCR), can initiate downstream signaling through two primary pathways: the G-protein pathway and the β-arrestin pathway. It is hypothesized that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by G-protein signaling, while the adverse effects are linked to β-arrestin recruitment.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 4. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 5. Salvaging Salvinorin: From Hallucinogen to Potential Therapeutic through Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Salvinorin A Carbamates and Classical Serotonergic Psychedelics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular pharmacology of Salvinorin A carbamates and classical serotonergic psychedelics. It focuses on their distinct receptor interactions, functional activities, and the downstream signaling pathways they initiate, supported by quantitative data and detailed experimental methodologies.
Introduction: Two Distinct Classes of Psychoactive Compounds
Salvinorin A and its derivatives represent a unique class of psychoactive compounds, pharmacologically and mechanistically distinct from classical serotonergic hallucinogens like psilocybin and LSD.[1] Salvinorin A is a non-nitrogenous diterpene isolated from Salvia divinorum and is the most potent naturally occurring hallucinogen.[2][3] It functions as a highly selective and potent kappa-opioid receptor (KOR) agonist.[1][4] This mechanism contrasts sharply with classical psychedelics, which primarily exert their effects through the activation of the serotonin (B10506) 2A (5-HT2A) receptor.[1][5]
Salvinorin A itself has limitations for therapeutic use, including a short duration of action due to rapid metabolism.[2][6] Chemical modifications, such as the addition of a carbamate (B1207046) group at the C(2) position, have been explored to improve biological stability and modulate pharmacological properties.[7] This guide compares these modified Salvinorin A compounds to well-characterized serotonergic psychedelics to highlight their fundamental differences for drug development professionals.
Receptor Binding and Functional Activity
The primary molecular targets for these two classes of compounds are fundamentally different. Salvinorin A and its carbamate derivatives show high affinity and selectivity for the KOR, with negligible interaction with 5-HT2A or other receptors.[1][4] Conversely, classical psychedelics are potent 5-HT2A receptor agonists.[5]
Table 1: Comparative Receptor Binding Affinities (Ki)
| Compound | Primary Target | Ki (nM) | Reference(s) |
| KOR Agonists | |||
| Salvinorin A | KOR | 4.0 - 16 | [2] |
| Serotonergic Psychedelics | |||
| Psilocin (active metabolite of Psilocybin) | 5-HT2A | 4.9 - 15 | [8] |
| LSD | 5-HT2A | 1.1 - 2.9 | [9] |
Note: Ki values can vary between different studies and assay conditions.
Functional activity is assessed by measuring a compound's ability to activate the receptor and initiate intracellular signaling. This is quantified by potency (EC50) and efficacy (Emax). Salvinorin A carbamate is a potent, full KOR agonist, nearly as potent as Salvinorin A in activating G-protein signaling.[7]
Table 2: Comparative Functional Activity (G-Protein Activation)
| Compound | Primary Target | Assay | Potency (EC50, nM) | Efficacy (Emax, % of standard) | Reference(s) |
| KOR Agonists | |||||
| Salvinorin A | KOR | [³⁵S]GTPγS | 2.2 - 4.73 | Full Agonist | [2][10] |
| This compound | KOR | [³⁵S]GTPγS | 6.2 | Full Agonist | [7] |
| Serotonergic Psychedelics | |||||
| Psilocin | 5-HT2A | Ca²⁺ Flux | 6.1 | Partial Agonist | [9] |
| LSD | 5-HT2A | Ca²⁺ Flux | 3.9 | Partial Agonist | [9] |
Intracellular Signaling Pathways
The distinct receptor targets of Salvinorin A carbamates and classical psychedelics lead to the activation of different G-protein families and downstream signaling cascades.
-
Salvinorin A (KOR Pathway): The KOR primarily couples to inhibitory G-proteins (Gi/o).[2] Activation by Salvinorin A or its carbamate analogs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Salvinorin A has been shown to be a non-biased agonist, activating both G-protein and β-arrestin recruitment pathways.[2]
-
Classical Psychedelics (5-HT2A Pathway): The 5-HT2A receptor primarily couples to Gq/11 proteins.[5] Agonist binding by compounds like psilocin or LSD activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).
Below are diagrams illustrating these distinct signaling pathways.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experiments.
This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[11][12]
-
Objective: To determine the affinity of this compound for the KOR.
-
Materials:
-
Cell membranes from cells expressing the human KOR (e.g., CHO-hKOR or HEK-hKOR).[13]
-
Radioligand: e.g., [³H]diprenorphine or [³H]U69,593 (a selective KOR agonist).
-
Unlabeled test compound: this compound.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.[14]
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled standard like naloxone (B1662785) (for non-specific binding).
-
50 µL of various concentrations of the unlabeled test compound (this compound).
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[14]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.[15][16] It is used to determine agonist potency (EC50) and efficacy (Emax).
-
Objective: To determine the potency and efficacy of this compound at activating KOR-mediated G-protein signaling.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-hKOR).[13]
-
[³⁵S]GTPγS radioligand.
-
Test agonist: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]
-
GDP (Guanosine diphosphate), typically at 10-30 µM to maintain G-proteins in their inactive state.[17]
-
Non-specific binding control: Unlabeled GTPγS.
-
-
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate cell membranes (5-10 µg protein) with various concentrations of the test agonist (this compound) and GDP in the assay buffer for 15-30 minutes at 30°C. This allows the agonist to bind to the receptor.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubation: Incubate the plate for an additional 30-60 minutes at 30°C to allow for the exchange of GDP for [³⁵S]GTPγS on activated G-proteins.[14]
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Calculate the agonist-stimulated specific binding. Plot the percent stimulation over basal as a function of the log concentration of the agonist. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy).
-
Summary and Implications for Drug Development
Salvinorin A carbamates and classical serotonergic psychedelics operate through distinct and non-overlapping pharmacological pathways.
-
Mechanism: Salvinorin A carbamates are selective KOR agonists that signal through Gi/o proteins, leading to inhibitory intracellular effects. Classical psychedelics are 5-HT2A agonists that signal through Gq/11 proteins, leading to excitatory intracellular effects.
-
Pharmacological Profile: The high selectivity of Salvinorin A for the KOR means it does not interact with the molecular targets of classical hallucinogens.[4] This results in a unique psychoactive profile characterized by dissociative effects rather than the classic visual and sensory alterations associated with 5-HT2A agonists.[18]
-
Therapeutic Potential: The distinct mechanisms suggest different therapeutic applications. While 5-HT2A agonists are being investigated for depression and anxiety, KOR agonists are being explored for addiction, pain, and mood disorders, though their hallucinogenic and aversive effects are a major hurdle.[1][19] The development of biased KOR agonists (favoring G-protein signaling over β-arrestin recruitment) or partial agonists from the Salvinorin scaffold is a key strategy to separate therapeutic effects from undesirable psychoactive ones.[2][13][20]
This guide underscores the critical importance of understanding the fundamental molecular pharmacology that differentiates these compound classes. For drug development professionals, the unique, non-nitrogenous structure of Salvinorin A provides a valuable template for designing novel KOR ligands, while the well-established pharmacology of serotonergic psychedelics continues to offer insights into the treatment of complex neuropsychiatric disorders.[1][6]
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Chemical syntheses of the salvinorin chemotype of KOR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human psychopharmacology and dose-effects of salvinorin A, a kappa opioid agonist hallucinogen present in the plant Salvia divinorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head In Vivo Comparison of Salvinorin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Salvinorin A and its key derivatives. The following sections summarize experimental data on their potency and pharmacokinetics, detail the methodologies of key in vivo assays, and visualize critical biological pathways and experimental workflows.
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has emerged as a compelling scaffold for the development of novel therapeutics for pain, addiction, and mood disorders. However, its clinical utility is hampered by its short duration of action and potential for hallucinogenic effects.[1] This has led to the synthesis of numerous derivatives aimed at improving its pharmacokinetic profile and modulating its pharmacodynamic properties. This guide offers a head-to-head comparison of several key Salvinorin A derivatives that have been characterized in vivo.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo potency and pharmacokinetic parameters of Salvinorin A and its derivatives.
Table 1: In Vivo Potency (ED₅₀) of Salvinorin A and Derivatives in Rodent Analgesia Models
| Compound | Tail-Withdrawal Assay (mg/kg) | Formalin Test (mg/kg) | Hot-Plate Test (mg/kg) | Drug Discrimination (mg/kg) | Citation(s) |
| Salvinorin A | 1.433 - 2.1 | ~1-3 (effective dose) | ~1-10 (effective dose) | 2.0 (training dose) | [2][3][4][5] |
| Herkinorin | 10 (reduced effect) | 1-10 (dose-dependent effect) | Not Available | Not Available | [6][7] |
| EOM-SB (20-EMSA) | 0.8336 | Not Available | Not Available | Full substitution for Salvinorin A (more potent) | [2][8] |
| MOM-SB | Not Available | Not Available | 0.5-5 (dose-dependent effect, more potent than U50,488H) | Full substitution for Salvinorin A (more potent) | [8][9] |
| β-THP SalB | 1.4 | Significant reduction in pain score | Not Available | Not Available | [3] |
| 16-Bromo SalA | 1.0 (effective dose) | Not Available | Not Available | Not Available | [3] |
Note: "Not Available" indicates that specific ED₅₀ values were not found in the searched literature for that particular assay.
Table 2: Pharmacokinetic Parameters of Salvinorin A and Derivatives
| Compound | Half-Life (t½) | Bioavailability | Key Findings | Citation(s) |
| Salvinorin A | ~8 min (primates, brain); ~36 min (rats, brain); ~57-75 min (primates and rats, plasma) | Low oral bioavailability; rapidly metabolized. | Rapid onset and short duration of action. | [10][11][12][13] |
| Herkinorin | Not Available | Likely low systemic bioavailability after peripheral administration. | Effects appear to be peripherally restricted. | [7] |
| EOM-SB (20-EMSA) | Longer duration of action than Salvinorin A in vivo. | Improved metabolic stability compared to Salvinorin A. | Slower decline in brain concentrations after intraperitoneal administration compared to Salvinorin A. | [14] |
| MOM-SB | Longer duration of action than Salvinorin A in vivo (antinociception persisted for over 2h). | Not Available | More potent and longer-lasting in vivo effects compared to Salvinorin A. | [9][14] |
| 16-Bromo SalA | Improved pharmacokinetic profile compared to Salvinorin A. | Not Available | Longer duration of action in antinociceptive assays. | [3] |
| 16-Ethynyl SalA | Improved pharmacokinetic profile compared to Salvinorin A. | Not Available | Longer duration of action in antinociceptive assays. | [3] |
Note: "Not Available" indicates that specific quantitative values were not found in the searched literature.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and comparison of findings.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal pain sensitivity and the efficacy of analgesic compounds.
Procedure:
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 52-55°C. The animal is confined to the heated surface by a transparent cylindrical enclosure.
-
Acclimation: Mice or rats are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (typically 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration, the animal is returned to the hot plate, and the response latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.[11][15][16]
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and inflammatory pain responses.
Procedure:
-
Apparatus: A transparent observation chamber that allows for an unobstructed view of the animal's paws. Mirrors may be placed strategically to aid observation.
-
Acclimation: Animals are placed in the observation chamber for 15-30 minutes to acclimate before the injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Following the injection, the animal's behavior is observed for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phases of Nociception: The nociceptive response occurs in two distinct phases: Phase 1 (the first 5-10 minutes) represents acute nociceptive pain, and Phase 2 (typically starting 15-20 minutes after injection and lasting for 20-40 minutes) reflects inflammatory pain.
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The efficacy of an analgesic is determined by its ability to reduce these behaviors in either or both phases.[2][17]
Drug Discrimination Assay
This behavioral assay is used to assess the subjective effects of a drug by training animals to discriminate between the effects of a known drug and a vehicle.
Procedure:
-
Apparatus: An operant conditioning chamber equipped with two levers and a mechanism for delivering a reinforcer (e.g., food pellet).
-
Training:
-
Animals (typically rats or non-human primates) are trained to press one lever (the "drug" lever) to receive a reward after being administered the training drug (e.g., Salvinorin A).
-
On alternate days, they are trained to press the other lever (the "vehicle" lever) to receive a reward after being administered the vehicle.
-
Training continues until the animals consistently select the correct lever based on the substance they received.[5][18][19]
-
-
Testing:
-
Once trained, animals are administered a test compound (e.g., a Salvinorin A derivative).
-
The percentage of responses on the "drug" lever is measured.
-
-
Data Analysis:
-
If a test compound results in a high percentage of responding on the "drug" lever, it is said to have "full generalization" to the training drug, indicating similar subjective effects.
-
The potency of the test compound can be determined by identifying the dose that produces 50% drug-appropriate responding (ED₅₀).[5][18][19]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Kappa-Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for the Hot-Plate Test.
Caption: Experimental Workflow for the Formalin Test.
Caption: Experimental Workflow for Drug Discrimination.
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hallucinogen derived from Salvia divinorum, salvinorin A, has kappa-opioid agonist discriminative stimulus effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Investigating the analgesic properties of Kurkinorin, a novel mu-opioid receptor analogue of Salvinorin A - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 7. Antinociceptive Effects of Herkinorin, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 9. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects [mdpi.com]
- 14. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. The discriminative effects of the κ-opioid hallucinogen salvinorin A in nonhuman primates: dissociation from classic hallucinogen effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the discriminative stimulus effects of salvinorin A and its derivatives to U69,593 and U50,488 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Salvinorin A Carbamate and other key neoclerodane diterpenoids derived from Salvia divinorum. The data presented is compiled from various preclinical studies to facilitate a comprehensive understanding of their structure-activity relationships, receptor binding affinities, functional activities, and potential therapeutic implications.
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive component of Salvia divinorum.[1][2] Its unique non-nitrogenous diterpenoid structure distinguishes it from classical alkaloid opioids.[1] However, the therapeutic potential of Salvinorin A is limited by its rapid hydrolysis in vivo, leading to a short duration of action.[3][4] This has prompted the development of more metabolically stable analogs, such as this compound, to prolong its pharmacological effects.[3][4][5] This guide compares this compound with Salvinorin A, its inactive metabolite Salvinorin B, the μ-opioid receptor (MOR) agonist Herkinorin, and other C(2) position-modified analogs.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and related diterpenoids.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (δOR) | Selectivity (KOR vs. MOR) |
| Salvinorin A | 1.3 - 40[6] | >1000[6][7] | >1000[6] | >25-769x |
| This compound | ~6.2[5] | - | - | - |
| Salvinorin B | 111 - >10,000[6][8] | >1000[6] | >1000[6] | Low |
| Herkinorin | 90[7] | 12[7] | - | 0.13x (MOR selective) |
| MOM-Sal-B | 0.4 - 0.6[9][10] | >1000[9] | >1000[9] | >1667-2500x |
| EOM-Sal-B | 0.32[10] | - | - | - |
| β-THP SalB | Similar to Salvinorin A[3] | - | - | - |
Note: Kᵢ values can vary between studies due to different experimental conditions. A lower Kᵢ value indicates higher binding affinity.
Table 2: In Vitro Functional Activity at the Kappa-Opioid Receptor
| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs. U50,488H) |
| Salvinorin A | [³⁵S]GTPγS | 4.5[9] | Full Agonist (~100%)[9] |
| This compound | [³⁵S]GTPγS | 6.2[5] | Full Agonist[5] |
| MOM-Sal-B | [³⁵S]GTPγS | 0.6[9] | Full Agonist (~100%)[9] |
| Herkinorin (at MOR) | [³⁵S]GTPγS | 500[7] | Full Agonist (~130% vs. DAMGO)[7] |
| 16-Bromo Salvinorin A | cAMP Inhibition | 10.5[11] | G-protein biased[11] |
| 16-Ethynyl Salvinorin A | cAMP Inhibition | - | Balanced Agonist[11] |
Note: EC₅₀ represents the concentration of a compound that produces 50% of its maximal effect. Eₘₐₓ represents the maximum effect of a compound relative to a standard full agonist.
Table 3: In Vivo Effects
| Compound | Animal Model | Route | Key Findings | Duration of Action |
| Salvinorin A | Mouse (Hot Plate) | i.p. | Analgesic[2] | Short (~20-30 min)[3] |
| Rat (Behavioral) | s.c. | Sedative, locomotor decrease[12] | Short | |
| MOM-Sal-B | Mouse (Immobility) | s.c. | Potent and long-lasting immobility[9] | ~3 hours[9] |
| Rat (Hot Plate) | i.p. | Potent and long-lasting analgesia[9] | >30 min[9] | |
| β-THP SalB | Mouse (Tail-withdrawal) | i.p. | Longer duration of analgesia than Salvinorin A[3] | Extended[3] |
| Mouse (Formalin) | i.p. | Anti-inflammatory and analgesic[3] | - |
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This assay determines the binding affinity of a compound to the KOR by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).
-
Incubation: Cell membranes (approximately 20 µg of protein) are incubated with a fixed concentration of a KOR-selective radioligand (e.g., [³H]U69,593 at ~0.4 nM) and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist (e.g., 10 µM U69,593). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon KOR activation.
-
Membrane Preparation: Membranes from cells expressing the KOR are prepared as described above.
-
Incubation: Membranes (typically 2.5 µg of protein) are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), varying concentrations of the test compound, and [³⁵S]GTPγS (~0.1 nM).
-
Reaction: The reaction is allowed to proceed at room temperature for 1-2 hours.
-
Termination and Filtration: The assay is terminated by rapid filtration through GF/B filters to separate membrane-bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS. The agonist-stimulated binding is then plotted against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
cAMP Inhibition Assay
This assay assesses the ability of a KOR agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream signaling molecule, following receptor activation.
-
Cell Culture: Cells expressing the KOR are cultured in appropriate media.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme Fragment Complementation (EFC) based assay.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the KOR agonist. The data is plotted to determine the EC₅₀ and Eₘₐₓ for the inhibition of cAMP production.
Mandatory Visualization
References
- 1. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Herkinorin - Wikipedia [en.wikipedia.org]
- 8. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]
- 9. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Salvinorin A Carbamate
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of Salvinorin A carbamate (B1207046) should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Plan: A Step-by-Step Approach
The disposal of Salvinorin A carbamate should be treated with the same level of caution as other hazardous chemical waste. The following steps provide a clear and actionable plan for its proper disposal:
-
Waste Identification and Segregation:
-
Pure, unused this compound and any materials significantly contaminated with it (e.g., weighing boats, pipette tips) should be classified as hazardous chemical waste.
-
This waste must be segregated from other laboratory waste streams, such as regular trash, sharps containers (unless the item is also a sharp), and biological waste.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Ensure the container is kept securely sealed when not in use to prevent accidental spills or volatilization.
-
-
Neutralization of Small Quantities (where permissible and appropriate):
-
For trace amounts or small spills, a neutralization step can be considered, drawing from general guidance for carbamate pesticides.[1] Carbamates are known to undergo hydrolysis in strongly alkaline conditions.[1]
-
Caution: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.
-
Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Slowly and carefully add the sodium hydroxide solution to the material contaminated with this compound, ensuring the container is in a secondary containment vessel.
-
Allow the mixture to stand for a minimum of 24 hours to facilitate hydrolysis.
-
After neutralization, the resulting solution should still be collected and disposed of as hazardous waste.
-
-
-
Engaging a Licensed Hazardous Waste Contractor:
-
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and approved vendors for handling such chemical waste.
-
Provide the waste contractor with a complete and accurate description of the waste, including the chemical name and any available safety data sheet (SDS) information for Salvinorin A or general carbamates.
-
-
Record Keeping:
-
Maintain meticulous records of the amount of this compound synthesized, used, and disposed of. This is a critical component of laboratory good practice and may be required for regulatory compliance, especially for psychoactive compounds.
-
Experimental Protocol: Alkaline Hydrolysis for Carbamate Neutralization
While a specific protocol for this compound is not available, the following general methodology for the alkaline hydrolysis of carbamates can be adapted for the treatment of small spills or residual amounts prior to collection by a waste contractor.[1]
Objective: To chemically degrade the carbamate functional group to reduce its potential biological activity.
Materials:
-
This compound contaminated material
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate waste container
-
pH indicator strips
-
Personal Protective Equipment (PPE)
Procedure:
-
Ensure all work is conducted within a certified chemical fume hood.
-
Carefully place the contaminated material into a designated hazardous waste container.
-
Slowly add a sufficient volume of 1 M NaOH solution to completely immerse the contaminated material.
-
Gently swirl the container to ensure thorough mixing.
-
Loosely cap the container to prevent pressure buildup from any potential gas evolution, but ensure it is still contained.
-
Allow the container to stand in a secure, designated area for at least 24 hours.
-
After 24 hours, check the pH of the solution to ensure it remains strongly alkaline (pH > 12).
-
Securely seal the container, ensure it is properly labeled, and store it for pickup by the licensed hazardous waste contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Personal protective equipment for handling Salvinorin A Carbamate
Essential Safety and Handling Guide for Salvinorin A Carbamate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper disposal.
Physical and Chemical Properties
| Property | Data | Source |
| Chemical Formula | C₂₂H₂₇NO₈ | Cayman Chemical[1] |
| Molecular Weight | 433.5 g/mol | Cayman Chemical[1] |
| Solubility | DMSO: 2 mg/ml, Acetonitrile: 1 mg/ml, DMF: 1 mg/ml | Cayman Chemical[1] |
Toxicological Data for Salvinorin A
As a derivative of Salvinorin A, it is prudent to consider the toxicological data of the parent compound.
| Hazard Identification | Classification & Precautionary Statements |
| Acute Toxicity | Harmful if swallowed.[2][3] Precautionary Statements: P264: Wash thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product.[2][3] P301+P312: If swallowed: Call a poison center/doctor if you feel unwell.[2][3] P330: Rinse mouth.[3] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
| Health Effects | May be irritating to the mucous membranes and upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. Ingestion may cause hallucinations. |
| Routes of Entry | Inhalation, Ingestion, Skin and Eye contact. |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The use of PPE should be considered the final barrier after engineering controls and safe work practices have been implemented.
| PPE Item | Specifications and Rationale |
| Gloves | Double Gloving Required. Use powder-free, disposable gloves of a material tested for resistance to the solvents in use.[4][5] The outer glove should be changed immediately upon known or suspected contact with the compound. Change gloves regularly, at least every 30-60 minutes.[5] |
| Gown | A disposable, long-sleeved, seamless gown made of a low-permeability fabric should be worn.[4] Cuffs should be tucked under the outer gloves.[5] |
| Eye Protection | Chemical splash goggles are required to protect against splashes of solutions containing this compound.[4] |
| Face Protection | A face shield should be worn in addition to goggles to provide full facial protection, especially when there is a risk of splashes or aerosol generation.[4] |
| Respiratory Protection | For handling the powdered form of the compound, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of airborne particles.[4] Surgical masks do not provide adequate respiratory protection.[4] For larger spills or when significant aerosolization is possible, a powered air-purifying respirator (PAPR) may be necessary.[6] |
| Head and Shoe Covers | Head and hair covers should be used to prevent contamination.[4] Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[5] |
Engineering Controls
-
Ventilation: All work with solid this compound must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[7]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
Handling Procedures
-
Pre-Handling: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents in the designated area to minimize movement outside the controlled space.
-
During Handling: Avoid creating dust when working with the solid form.[8] Use with adequate ventilation. Avoid prolonged or repeated exposure.[2]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of all PPE as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, gently cover with an absorbent material, collect into a sealed container for disposal.[8] Avoid generating dust.[8] For large spills, contact your institution's environmental health and safety department. |
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a secure, well-ventilated, and restricted-access area. Follow the storage temperature recommendations on the product insert.[2]
-
Disposal: All waste materials, including contaminated PPE, disposable labware, and excess compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Use a licensed disposal company.[8]
Experimental Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Salvinorin A | C23H28O8 | CID 128563 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
